Fosfestrol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORYLAYLIXTID-ISLYRVAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8P2 | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046906 | |
| Record name | Diethylstilbestrol diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1 (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
522-40-7 | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fosfestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylstilbestrol diphosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylstilbestrol diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fosfestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0E0NMA80F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
399 to 403 °F (decomposes) (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Core Mechanism of Fosfestrol in Prostate Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol, a synthetic estrogen prodrug, has been a therapeutic option for advanced prostate cancer for decades. Its clinical efficacy stems from a multifaceted mechanism of action that extends beyond simple hormonal suppression. This technical guide provides a comprehensive examination of the molecular underpinnings of this compound's activity in prostate cancer cells. Following its systemic conversion to the active metabolite, diethylstilbestrol (DES), it exerts both indirect and direct anti-neoplastic effects. Indirectly, it suppresses the hypothalamic-pituitary-gonadal axis, leading to a reduction in circulating androgens. More critically for castration-resistant prostate cancer (CRPC), this compound, through DES, directly induces cytotoxicity in prostate cancer cells. This direct action is characterized by the induction of apoptosis, mediated by the modulation of the Bcl-2 family of proteins and the activation of caspase cascades, and the induction of cell cycle arrest, primarily at the G2/M phase, through the dysregulation of cyclins and cyclin-dependent kinases. This guide synthesizes quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its core mechanisms of action to facilitate a deeper understanding for research and development professionals.
Introduction
Prostate cancer remains a significant global health challenge. While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease, progression to castration-resistant prostate cancer (CRPC) is almost inevitable. This compound (diethylstilbestrol diphosphate), a water-soluble prodrug of diethylstilbestrol (DES), has demonstrated clinical utility in this setting.[1] Its mechanism of action is complex, involving both systemic hormonal effects and direct cytotoxicity on prostate cancer cells, the latter being of particular interest in the context of CRPC.[2] This document aims to provide a detailed technical overview of the molecular mechanisms by which this compound exerts its anti-cancer effects on prostate cancer cells.
Biotransformation and Bioavailability
This compound is pharmacologically inactive and requires in vivo dephosphorylation to its active metabolite, diethylstilbestrol (DES).[3] This conversion is mediated by phosphatases that are abundant in various tissues, including the liver and prostate cancer cells themselves. Upon oral or intravenous administration, this compound is rapidly metabolized, leading to systemic and intratumoral exposure to DES.
Core Mechanisms of Action
The anti-neoplastic effects of this compound in prostate cancer can be broadly categorized into two main mechanisms: indirect, hormone-mediated effects and direct cytotoxic effects on cancer cells.
Indirect Hormonal Effects
The primary and most well-established mechanism of action of DES is the suppression of the hypothalamic-pituitary-gonadal axis.[1] This leads to a significant reduction in luteinizing hormone (LH) secretion, which in turn decreases testicular androgen production, resulting in castrate levels of testosterone.[4] Additionally, DES increases the hepatic synthesis of sex hormone-binding globulin (SHBG), which further reduces the bioavailability of circulating androgens.[5]
Direct Cytotoxic Effects
Of particular relevance to CRPC, DES exerts direct cytotoxic effects on prostate cancer cells that are independent of androgen receptor signaling.[6] These effects are primarily mediated through the induction of apoptosis and cell cycle arrest.
DES is a potent inducer of apoptosis in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU145) prostate cancer cells.[3][7] This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by:
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[8]
-
DNA Fragmentation: A hallmark of apoptosis is the internucleosomal cleavage of genomic DNA, which can be visualized as a characteristic "ladder" on an agarose gel.[3]
DES has been shown to induce cell cycle arrest in prostate cancer cells, primarily at the G2/M phase.[7] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is governed by the sequential activation of CDKs by their cyclin partners. DES has been shown to disrupt this process, although the precise cyclins and CDKs affected are not fully elucidated in the available literature. The arrest in the G2/M phase suggests a potential impact on the Cyclin B/CDK1 complex.[7][10]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and its active metabolite, DES.
Table 1: In Vitro Cytotoxicity of this compound and Diethylstilbestrol (DES)
| Compound | Cell Line | Assay | IC50 / LD50 | Citation |
| This compound | LNCaP | MTT Assay | 22.37 ± 1.82 µg/ml | [3] |
| This compound Cubosomes | LNCaP | MTT Assay | 8.30 ± 0.62 µg/ml | [3] |
| Diethylstilbestrol (DES) | LNCaP, PC-3, DU145, 1-LN | Microculture Tetrazolium Assay | 19-25 µM | [3] |
Table 2: Clinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC)
| Treatment Regimen | Number of Patients | PSA Response Rate (≥50% decrease) | Median Time to Progression | Citation |
| Low-dose oral this compound (100 mg t.i.d.) | 38 | 79% | 7 months | [11] |
| Oral this compound (120 mg t.i.d.) | 65 | 63% | 8.3 months | [5] |
| High-dose this compound infusion | - | 50% (tumor marker decrease) | 5 months (median survival) | [12] |
| Low-dose DES (1mg daily) | 49 (pre-chemotherapy) | 39% | 30 weeks | [1] |
Table 3: Differentially Expressed Proteins in 22RV1 Prostate Cancer Cells Treated with DES
| Protein | Accession Number | Fold Change | Function | Citation |
| Upregulated | ||||
| Ornithine aminotransferase (OAT) | P04181 | >1.3 | Metabolism, Apoptosis | [6] |
| Heat shock protein beta-1 (HSPB1) | P04792 | >1.3 | Stress Response, Apoptosis | [6] |
| ... (21 other proteins) | [6] | |||
| Downregulated | ||||
| ... (42 proteins) | [6] |
Note: For a complete list of the 65 differentially expressed proteins, please refer to the primary publication.[6]
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: LNCaP (androgen-sensitive), PC-3, and DU145 (androgen-insensitive) prostate cancer cell lines are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is a standard medium.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound can be dissolved in sterile water, while DES is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration.
-
Treatment: Cells are seeded at an appropriate density and allowed to attach overnight before being treated with various concentrations of this compound or DES for specified time periods (e.g., 24, 48, 72 hours).
Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Fixation: After drug treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
DNA Fragmentation Assay (DNA Ladder)
-
DNA Extraction: Following treatment, cells are harvested and lysed. The low molecular weight DNA is selectively extracted.
-
Electrophoresis: The extracted DNA is resolved on a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: The DNA fragments are visualized under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
Visualizations
Signaling Pathways
Caption: this compound's conversion to DES and its subsequent induction of apoptosis and cell cycle arrest.
Experimental Workflow
Caption: Workflow for investigating the cytotoxic effects of this compound on prostate cancer cells.
Conclusion
The mechanism of action of this compound in prostate cancer cells is a robust example of a multi-pronged therapeutic strategy. Its ability to both suppress the androgenic environment and directly induce cancer cell death through apoptosis and cell cycle arrest underscores its continued relevance in the management of advanced prostate cancer, particularly in the castration-resistant setting. The elucidation of the specific molecular targets and signaling pathways, as highlighted by quantitative proteomic studies, opens new avenues for the development of more targeted and potentially less toxic therapies. A thorough understanding of these core mechanisms is paramount for researchers and drug development professionals seeking to innovate in the field of prostate cancer therapeutics.
References
- 1. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. urotoday.com [urotoday.com]
- 5. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 6. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin-Dependent Kinase Inhibition in Prostate Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosfestrol as a Diethylstilbestrol Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen and a water-soluble prodrug of diethylstilbestrol (DES).[1] It has been utilized primarily in the palliative treatment of advanced prostate cancer, particularly in cases that have become resistant to other hormonal therapies.[1] The rationale behind the use of this compound lies in its targeted activation to the potent estrogen, DES, within the tumor microenvironment, which is rich in phosphatases. This targeted delivery is believed to enhance the therapeutic index of DES, maximizing its cytotoxic effects on cancer cells while potentially mitigating some systemic side effects.[2]
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a DES prodrug, its pharmacokinetic profile, and the downstream signaling pathways affected by its active metabolite. Detailed experimental protocols are provided for key assays relevant to the study of this compound and DES, and quantitative data from preclinical and clinical studies are summarized for comparative analysis.
Mechanism of Action: From Prodrug to Active Estrogen
This compound itself is biologically inactive.[1] Its therapeutic efficacy is entirely dependent on its in vivo conversion to diethylstilbestrol. This bioactivation is a two-step enzymatic process mediated by phosphatases, which are often found in high concentrations in prostate cancer tissue.[3]
The dephosphorylation cascade proceeds as follows:
-
This compound (Diethylstilbestrol Diphosphate) is first hydrolyzed to diethylstilbestrol monophosphate .
-
Diethylstilbestrol monophosphate is further dephosphorylated to the active drug, diethylstilbestrol (DES) .
This enzymatic conversion is depicted in the signaling pathway diagram below.
The active metabolite, DES, exerts its anticancer effects through multiple mechanisms:
-
Estrogen Receptor (ER) Agonism: DES is a potent agonist of the estrogen receptor.[1] Binding of DES to the ER leads to the modulation of gene expression, which can induce apoptosis and inhibit the proliferation of prostate cancer cells.[4]
-
Antigonadotropic Effects: DES powerfully suppresses the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in circulating testosterone levels to within the castrate range.[1][5] This hormonal suppression is a key mechanism in the treatment of androgen-dependent prostate cancer.
-
Direct Cytotoxic Effects: At the high concentrations achieved through intravenous administration of this compound, DES can exert direct cytotoxic effects on prostate cancer cells that are independent of the estrogen receptor. These effects are thought to involve the disruption of microtubule function and the induction of apoptosis.[4][6]
The downstream signaling pathways affected by DES are complex and involve the regulation of key genes such as the Wnt and Hox gene families, which are critical in development and cancer progression.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound and its active metabolite, diethylstilbestrol, varies depending on the route of administration. Intravenous infusion leads to higher peak plasma concentrations of DES compared to oral administration.[7][8]
| Parameter | This compound (Intravenous) | Diethylstilbestrol (from IV this compound) | This compound (Oral) | Diethylstilbestrol (from Oral this compound) |
| Dose | 250 mg | 250 mg | 360 mg | 360 mg |
| Cmax | Rapidly increases during infusion | Peaks at the end of infusion | Not detected in plasma | 250 - 1600 ng/mL |
| Tmax | During infusion | End of infusion | N/A | 60 - 110 minutes |
| Half-life (t½) | Rapidly falls after infusion | Biphasic: ~1 hour and ~24 hours | N/A | Not specified |
| Bioavailability | 100% | 100% | Low | Variable |
Table 1: Summary of Pharmacokinetic Parameters of this compound and Diethylstilbestrol. Data compiled from multiple sources.[7][8]
In Vitro Cytotoxicity of Diethylstilbestrol
The cytotoxic effects of diethylstilbestrol have been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in both androgen-sensitive and androgen-insensitive cell lines.
| Cell Line | Androgen Sensitivity | IC50 of Diethylstilbestrol (µM) |
| LNCaP | Sensitive | 19 - 25 |
| PC-3 | Insensitive | 19 - 25 |
| DU-145 | Insensitive | 19 - 25 |
| 22RV1 | Insensitive | Median lethal concentration determined by clonogenic assay |
Table 2: In Vitro Cytotoxicity of Diethylstilbestrol in Prostate Cancer Cell Lines.[4][9][10]
Clinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC)
Multiple clinical studies have investigated the efficacy of oral this compound in patients with castration-resistant prostate cancer. The primary endpoint in many of these studies is the prostate-specific antigen (PSA) response, defined as a ≥50% reduction from baseline.
| Study | Number of Patients | Dosing Regimen | PSA Response Rate (≥50%) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Orlando et al. | 38 | 100 mg three times daily | 79% | 7 months | 13 months (responders) vs. 7 months (non-responders) |
| Indian study | 47 | 120 mg three times daily | 55% | Not Reported | 14 months |
| Real-world experience | 65 | Variable | 63% | 8.3 months | 27.5 months |
Table 3: Clinical Efficacy of Oral this compound in Castration-Resistant Prostate Cancer.[1][11][12][13]
Experimental Protocols
In Vitro Activation of this compound to Diethylstilbestrol
This protocol describes a method to demonstrate the enzymatic conversion of this compound to DES using alkaline phosphatase.
Materials:
-
This compound tetrasodium salt
-
Alkaline phosphatase (from bovine intestinal mucosa or human placenta)
-
Tris-HCl buffer (pH 9.0)
-
Ethyl acetate
-
Methanol
-
Water (HPLC grade)
-
Formic acid
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare a working solution of alkaline phosphatase (1 U/mL) in Tris-HCl buffer.
-
In a microcentrifuge tube, combine 100 µL of the this compound stock solution with 100 µL of the alkaline phosphatase working solution.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction by adding 20 µL of 1 M HCl.
-
Extract the analytes by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analyze the sample by HPLC or LC-MS/MS to quantify the amounts of this compound and diethylstilbestrol.
Quantification of this compound and Diethylstilbestrol in Plasma by HPLC
This protocol provides a general method for the simultaneous quantification of this compound and its metabolites in plasma.
Materials:
-
Plasma samples
-
This compound and diethylstilbestrol standards
-
Internal standard (e.g., dienestrol)
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with UV or MS detector
Procedure:
-
Spike plasma samples with the internal standard.
-
Precipitate proteins by adding three volumes of cold acetonitrile, vortex, and centrifuge.
-
Alternatively, perform solid-phase extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
-
Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detect the analytes using a UV detector at an appropriate wavelength (e.g., 230 nm) or a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Quantify the concentrations of this compound and diethylstilbestrol by comparing their peak areas to those of the calibration standards.
Assessment of Wnt/β-catenin Signaling Pathway Activity
This protocol describes a luciferase reporter assay to measure the activity of the Wnt/β-catenin signaling pathway in response to DES treatment.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
TOPflash and FOPflash luciferase reporter plasmids
-
Transfection reagent (e.g., Lipofectamine)
-
Diethylstilbestrol
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed prostate cancer cells in a 24-well plate.
-
Co-transfect the cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites) reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of diethylstilbestrol or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in TOPflash activity relative to the FOPflash and vehicle-treated controls to determine the effect of DES on Wnt/β-catenin signaling.
Conclusion
This compound serves as an effective prodrug for diethylstilbestrol, enabling targeted delivery of this potent estrogen to prostate cancer tissues. Its mechanism of action involves enzymatic activation by phosphatases, leading to the suppression of androgen production and direct cytotoxic effects on cancer cells through complex signaling pathways. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential in the management of advanced prostate cancer. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology and molecular mechanisms of this compound and its active metabolite, diethylstilbestrol. Further research is warranted to optimize dosing strategies and to fully elucidate the intricate signaling networks modulated by this compound, with the ultimate goal of improving outcomes for patients with prostate cancer.
References
- 1. Wnt Pathway-TCF/LEF Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Intramolecular Processes and Their Applications in Prodrugs Approaches- Experimental and Computational Studies [dspace.alquds.edu]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Plasma levels of this compound and its monophosphate, of diethylstilbestrol and its monoglucuronide following intravenous administration in patients with metastatic prostatic carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 12. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Plasma concentrations of this compound as well as diethylstilbestrol on their conjugates following intravenous administration on prostatic carcinoma patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Conversion of Fosfestrol to Diethylstilbestrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol, a phosphorylated prodrug, serves as a pivotal therapeutic agent in the management of hormone-refractory prostate cancer. Its clinical efficacy is contingent upon its in vitro dephosphorylation to the biologically active estrogenic compound, diethylstilbestrol (DES). This conversion is predominantly catalyzed by phosphatases, with a notable specificity for acid phosphatases that are highly expressed in prostatic carcinoma cells. This technical guide provides a comprehensive overview of the in vitro dephosphorylation of this compound, detailing the enzymatic kinetics, experimental protocols for its characterization, and the subsequent cellular signaling cascades initiated by the liberated diethylstilbestrol.
Introduction
This compound (diethylstilbestrol diphosphate) is a synthetic, non-steroidal estrogen analog that has been utilized in the palliative treatment of advanced prostate cancer. As a prodrug, this compound itself is pharmacologically inert and requires metabolic activation through the removal of its phosphate groups to yield the potent cytotoxic agent, diethylstilbestrol. This bioactivation is primarily achieved by the action of phosphatases. The acidic microenvironment of prostate tumors and the high concentration of prostatic acid phosphatase (PAP) within these cells provide a mechanism for the targeted release of DES, thereby concentrating its therapeutic effects at the site of malignancy while minimizing systemic toxicity.[1][2][3] Understanding the kinetics and mechanisms of this dephosphorylation process is critical for optimizing drug delivery, predicting therapeutic response, and designing novel drug formulations.
Enzymatic Dephosphorylation of this compound
The conversion of this compound to DES is a two-step enzymatic process involving the sequential hydrolysis of the two phosphate esters. This reaction is catalyzed by both acid and alkaline phosphatases, with a pronounced efficiency observed with acid phosphatases, particularly prostatic acid phosphatase (PAP), which is abundant in the prostate gland and in metastatic prostate cancer lesions.[4][5]
Reaction:
This compound (Diethylstilbestrol Diphosphate) → Diethylstilbestrol Monophosphate + Pi
Diethylstilbestrol Monophosphate → Diethylstilbestrol + Pi
Role of Acid and Alkaline Phosphatases
-
Acid Phosphatases (APs): These enzymes, with an optimal pH in the acidic range, are considered the primary catalysts for this compound dephosphorylation in the context of prostate cancer.[4][6] Prostatic acid phosphatase (PAP) is a key enzyme in this process.[4] The acidic tumor microenvironment further favors the activity of these enzymes.
-
Alkaline Phosphatases (ALPs): While also capable of dephosphorylating this compound, alkaline phosphatases are generally less specific. Elevated levels of serum alkaline phosphatase, particularly the bone isoenzyme, are often associated with bone metastases in prostate cancer patients and may contribute to the systemic conversion of this compound.
Enzyme Kinetics
While specific kinetic parameters for the dephosphorylation of this compound by purified prostatic acid phosphatase are not extensively reported in the literature, representative data can be extrapolated from studies on similar substrates. The reaction is expected to follow Michaelis-Menten kinetics.
Table 1: Representative Kinetic Parameters for the Dephosphorylation of Phosphate Esters by Acid Phosphatase
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| p-Nitrophenyl phosphate | Bovine Heart Phosphotyrosyl Protein Phosphatase | 0.38 | 36.5 (s-1) | 5.0 | [7] |
| 1-Naphthyl phosphate | Human Prostatic Acid Phosphatase | - | - | 5.5 | [1] |
| Phenyl phosphate | Human Prostatic Acid Phosphatase | - | - | 5.5 | [1] |
| Phosphotyrosine | Human Prostatic Acid Phosphatase | - | - | 5.5 | [1] |
Note: The table presents data for related substrates to provide a conceptual framework for the kinetics of this compound dephosphorylation. Km and Vmax values for this compound would require specific experimental determination.
Experimental Protocols
In Vitro Dephosphorylation Assay of this compound
This protocol outlines a method to measure the in vitro conversion of this compound to DES using a phosphatase enzyme source.
Materials:
-
This compound tetrasodium salt
-
Diethylstilbestrol (analytical standard)
-
Human Prostatic Acid Phosphatase (or other phosphatase source)
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 for acid phosphatase)
-
Quenching Solution (e.g., 1 M NaOH or a suitable organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the phosphatase enzyme in a suitable buffer.
-
Prepare a series of DES standards in the mobile phase for HPLC calibration.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the reaction buffer to a final volume of 500 µL.
-
Add the this compound stock solution to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the phosphatase enzyme.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling and Quenching:
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic activity.
-
-
Sample Preparation for HPLC Analysis:
-
If necessary, centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate this compound and DES using a suitable mobile phase gradient (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid).
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 230-240 nm).
-
Quantify the amount of DES formed at each time point by comparing the peak area to the calibration curve generated from the DES standards.
-
Analytical Methods for Quantification
Accurate quantification of this compound and DES is crucial for kinetic studies. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying this compound and its metabolites. Reversed-phase chromatography with UV detection is typically used.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity and can be used for the analysis of DES after derivatization.[11]
-
Capillary Electrophoresis: This method has also been applied for the analysis of this compound in pharmaceutical formulations.[11]
Visualization of Pathways and Workflows
Dephosphorylation and Cellular Action Pathway
Caption: Enzymatic conversion of this compound and subsequent cellular effects of Diethylstilbestrol.
Experimental Workflow for In Vitro Dephosphorylation Assay
Caption: Step-by-step workflow for the in vitro dephosphorylation assay of this compound.
Downstream Cellular Effects of Diethylstilbestrol
Once dephosphorylated, DES exerts its cytotoxic effects on prostate cancer cells through multiple mechanisms:
-
Disruption of Microtubule Function: DES has been shown to interfere with the polymerization of tubulin, leading to the disruption of the microtubule network. This impairs essential cellular processes such as mitosis, intracellular transport, and cell motility, ultimately leading to cell cycle arrest and apoptosis.[2][12]
-
Induction of Apoptosis: DES can induce programmed cell death in both androgen-sensitive and androgen-insensitive prostate cancer cells.[2][12] This apoptotic induction is a key component of its therapeutic effect.
-
Estrogenic Effects: As a potent estrogen, DES can also exert effects through estrogen receptors, although its primary cytotoxic mechanism in hormone-refractory prostate cancer is thought to be independent of these receptors.
Conclusion
The in vitro dephosphorylation of this compound to diethylstilbestrol is a critical activation step for its therapeutic efficacy in prostate cancer. This process, primarily mediated by acid phosphatases abundant in prostatic tissue, allows for targeted drug delivery. A thorough understanding of the enzymatic kinetics and the development of robust in vitro assays are essential for the continued development and optimization of this compound-based therapies and novel prodrug strategies. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in this important area of oncology.
References
- 1. Cooperative kinetics of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. karger.com [karger.com]
- 4. Acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Phosphatase: A Comprehensive Overview [excedr.com]
- 7. Pre-steady-state and steady-state kinetic analysis of the low molecular weight phosphotyrosyl protein phosphatase from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Plasma levels of this compound and its monophosphate, of diethylstilbestrol and its monoglucuronide following intravenous administration in patients with metastatic prostatic carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of diethylstilbestrol and its impurities in tablets using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Direct determination of diethylstilbestrol and its monoconjugates in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Direct Cytotoxic Assault of Fosfestrol on Hormone-Refractory Prostate Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Fosfestrol (diethylstilbestrol diphosphate, DESDP) on hormone-refractory prostate cancer (HRPC). Addressed to researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive understanding of this compound's direct anti-cancer activity.
Executive Summary
Prostate cancer that progresses despite androgen deprivation therapy, known as hormone-refractory or castration-resistant prostate cancer (CRPC), presents a significant clinical challenge. While historically used for its hormonal effects, this compound, a prodrug of diethylstilbestrol (DES), has been shown to exert direct cytotoxic effects on prostate cancer cells, independent of their androgen sensitivity. This guide elucidates the mechanisms behind this cytotoxicity, focusing on the induction of apoptosis and cell cycle arrest in HRPC cell lines. Through a compilation of in-vitro studies, we present quantitative data on cell viability, detail the experimental protocols used to derive this data, and provide diagrams of the key signaling pathways involved.
Quantitative Analysis of Cytotoxic Effects
This compound and its active metabolite, DES, have demonstrated significant cytotoxic effects across various prostate cancer cell lines. The following tables summarize the key quantitative findings from in-vitro studies, providing a comparative overview of the drug's potency and its impact on cell cycle distribution and apoptosis.
Table 1: In Vitro Cytotoxicity of this compound (DESDP) and Diethylstilbestrol (DES) in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Estrogen Receptor Status | LD50 (µM) of DESDP[1][2] | LD50 (µM) of DES[1][2] |
| DU-145 | Insensitive | Negative | 21.7 ± 4.0 | 20.9 ± 0.5 |
| PC-3 | Insensitive | Negative | ~20 | 19.6 ± 0.6 |
| 1-LN | Insensitive | Negative | Not Reported | 21.4 ± 1.1 |
| LNCaP | Sensitive | Positive | 20.3 ± 0.9 | 20.6 ± 0.5 |
LD50: The dose at which 50% of cells are no longer viable.
Table 2: Effect of Diethylstilbestrol (DES) on Cell Cycle Distribution in Androgen-Insensitive Prostate Cancer Cells
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Nuclei |
| DU-145 | Control | 70 | 22 | 8 | 1-2 |
| 15 µM DES | 41 | 18 | 41 | 15 | |
| 30 µM DES | 39 | 15 | 46 | 21 | |
| PC-3 | Control | 65 | 25 | 10 | 1-2 |
| 15 µM DES | 45 | 17 | 38 | 18 | |
| 30 µM DES | 40 | 14 | 46 | 25 |
Data derived from fluorescence flow cytometry analysis.[1][3]
Table 3: Effect of this compound (DESDP) on Cell Cycle Distribution in Androgen-Insensitive Prostate Cancer Cells
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Nuclei |
| DU-145 | Control | 70 | 22 | 8 | 1-2 |
| 15 µM DESDP | 55 | 20 | 25 | 10 | |
| 30 µM DESDP | 48 | 18 | 34 | 16 | |
| PC-3 | Control | 65 | 25 | 10 | 1-2 |
| 15 µM DESDP | 49 | 21 | 30 | 12 | |
| 30 µM DESDP | 42 | 19 | 39 | 20 |
Data derived from fluorescence flow cytometry analysis.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to quantify the number of viable cells and determine the cytotoxic effects of this compound.[1][4][5]
-
Cell Seeding: Prostate cancer cells (e.g., DU-145, PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[1]
-
Drug Treatment: Cells are treated with varying concentrations of this compound (DESDP) or DES. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (DNA Fragmentation)
This method visualizes the hallmark ladder pattern of DNA fragmentation that occurs during apoptosis.[1]
-
Cell Treatment: Cells are plated in 100-mm dishes and treated with DES or DESDP for 24, 48, or 72 hours.[1]
-
Cell Harvesting: Both adherent and non-adherent cells are collected, washed with PBS, and pelleted by centrifugation.[1]
-
DNA Extraction: The cell pellet is lysed, and DNA is extracted using a standard phenol-chloroform extraction method or a commercial kit.[1]
-
Gel Electrophoresis: The extracted DNA is run on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Visualization: The DNA fragments are visualized under UV light. The presence of a ladder-like pattern indicates apoptosis.
Cell Cycle Analysis (Flow Cytometry)
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identifies apoptotic cells.[1][6][7]
-
Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay.
-
Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase to prevent staining of RNA.[7]
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. Apoptotic cells with fragmented DNA appear as a sub-G1 peak.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.[8][9][10]
-
Protein Extraction: Following drug treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, p-p38).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualization of Molecular Mechanisms
The cytotoxic effects of this compound and its active form, DES, are mediated by complex signaling pathways that culminate in apoptosis and cell cycle arrest. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Workflow for assessing this compound's in vitro effects.
Signaling Pathway of this compound-Induced Apoptosis in HRPC Cells
Signaling cascade of this compound-induced cytotoxicity.
Discussion of Mechanism of Action
The cytotoxic effects of this compound in hormone-refractory prostate cancer cells are direct and occur independently of estrogen receptor status.[1][3] The primary mechanisms are the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[1][3]
Upon entering the body, this compound (DESDP) is dephosphorylated to its active form, diethylstilbestrol (DES).[1] In androgen-insensitive cells like DU-145 and PC-3, DES treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle and a corresponding depletion of cells in the G1 phase.[1][3] This cell cycle arrest is, at least in part, mediated by the activation of the p38 MAP kinase pathway, which leads to the phosphorylation and subsequent degradation of Cyclin D1.[11][12]
Concurrently, DES induces apoptosis, as evidenced by the appearance of apoptotic nuclei and DNA fragmentation.[1][3][13] This process involves the activation of executioner caspases, such as caspase-3.[11][12] In some cell lines like PC-3, the activation of c-Jun N-terminal kinase (JNK) may also contribute to the apoptotic response.[11] Furthermore, studies have suggested that modulating the expression of Bcl-2 family proteins can enhance DES-induced cytotoxicity, indicating a role for the intrinsic apoptotic pathway.[14] Specifically, downregulating the anti-apoptotic protein Bcl-2 has been shown to increase the apoptotic response to DES in PC-3 cells.[14]
Conclusion
This compound exerts potent, direct cytotoxic effects on hormone-refractory prostate cancer cells by inducing G2/M cell cycle arrest and apoptosis. These actions are mediated through the activation of stress-related signaling pathways, including p38 MAPK and JNK, and involve the executioner caspase-3. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel strategies to overcome treatment resistance in advanced prostate cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosfestrol's Impact on Androgen Receptor Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol, a synthetic estrogen and prodrug of diethylstilbestrol (DES), has been a therapeutic option for advanced prostate cancer for decades. Its clinical efficacy is primarily attributed to its potent suppression of systemic androgen levels, a cornerstone of androgen deprivation therapy. However, emerging evidence suggests a more complex mechanism of action that extends beyond simple hormonal suppression. This technical guide provides a comprehensive analysis of this compound's impact on androgen receptor (AR) signaling pathways, delving into its established indirect effects, direct cytotoxic actions, and the ongoing debate surrounding its direct interaction with the androgen receptor itself. This document synthesizes available quantitative data, presents detailed experimental protocols for relevant assays, and utilizes visualizations to elucidate complex biological pathways and workflows.
Introduction
Prostate cancer is a predominantly androgen-driven disease, with the androgen receptor (AR) playing a pivotal role in its growth and progression. Consequently, androgen deprivation therapy (ADT) remains a primary treatment modality for advanced and metastatic prostate cancer. This compound (diethylstilbestrol diphosphate) functions as a potent agent of ADT. As a prodrug, this compound is dephosphorylated in the body to its active form, diethylstilbestrol (DES), a non-steroidal estrogen.[1] This guide explores the multifaceted mechanisms by which this compound exerts its anti-neoplastic effects, with a particular focus on its interplay with the AR signaling cascade.
Established Mechanisms of Action
This compound's therapeutic effects in prostate cancer are understood to be driven by two primary, well-documented mechanisms: the suppression of androgen synthesis and direct cytotoxicity towards cancer cells.
Indirect Impact on AR Signaling: Androgen Suppression
The principal mechanism of this compound is its profound suppression of testicular androgen production.[1] By acting as a potent estrogen, DES exerts strong negative feedback on the hypothalamic-pituitary-gonadal axis.
-
Hypothalamic Action: DES suppresses the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.
-
Pituitary Action: This reduction in GnRH, coupled with direct estrogenic effects on the pituitary gland, leads to a significant decrease in the secretion of Luteinizing Hormone (LH).
-
Testicular Action: As LH is the primary stimulus for testosterone production by the Leydig cells in the testes, the diminished LH levels result in a sharp decline in serum testosterone to castrate levels.[1]
This systemic depletion of androgens, the natural ligands for the AR, effectively starves prostate cancer cells of the signaling molecules required for their growth and survival. This leads to a downstream inactivation of the AR signaling pathway.
References
Cellular uptake and metabolism of Fosfestrol in cancer cell lines
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Fosfestrol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen derivative.[1] It functions as a hydrophilic prodrug that is metabolically converted to the active compound, diethylstilbestrol (DES).[2][3][4] Historically and in current clinical practice, this compound is utilized in the palliative treatment of hormone-refractory prostate cancer.[2][3][5] Its mechanism relies on targeted activation within the tumor microenvironment, offering a cytotoxic effect on cancer cells. A key advantage of this compound is its selective accumulation in prostate cancer cells and its conversion to the active, cytotoxic metabolite DES only upon reaching the target tissue.[4]
Cellular Uptake and Metabolic Activation
The primary mechanism of this compound's action begins with its enzymatic activation. As a diphosphorylated compound, it is relatively inactive until it undergoes hydrolysis.[2] This conversion is catalyzed by phosphatases, particularly alkaline phosphatases (ALPs), which are frequently overexpressed in various malignancies, including prostate cancer, especially in cases involving bone metastases.[6][7] This targeted dephosphorylation within the tumor environment releases the active lipophilic molecule, diethylstilbestrol (DES), which can then exert its biological effects.[2]
Caption: Metabolic activation of this compound to DES by alkaline phosphatases.
Downstream Metabolism of Diethylstilbestrol (DES)
Following its activation from this compound, DES can be further metabolized through several pathways. A significant route involves oxidation to form catechol derivatives, such as 3'-hydroxyDES (3'-OH-DES).[8][9] This catechol metabolite can be subsequently oxidized to form a reactive quinone intermediate, DES-3',4'-quinone.[8][9] This quinone species is capable of forming covalent bonds with DNA, creating depurinating adducts with bases like adenine and guanine.[8][9] This genotoxic activity is a hypothesized mechanism contributing to the therapeutic and carcinogenic potential of the compound.[8][9] Pharmacokinetic studies have also shown that after administration, DES can be conjugated with glucuronic acid or sulfate, forming water-soluble metabolites that are detectable in plasma.[10]
Signaling Pathway and Mechanism of Action
The primary cytotoxic and hormone-modulating effects of DES are mediated through its interaction with estrogen receptors (ERα and ERβ).[2][11] As a potent estrogen agonist, DES mimics the action of endogenous estrogens like estradiol.[1][11]
The mechanism proceeds as follows:
-
Receptor Binding: DES binds to estrogen receptors located in the cytoplasm of target cells.[2]
-
Conformational Change and Translocation: This binding induces a conformational change in the ER, causing it to dimerize and translocate into the cell nucleus.[2][11]
-
DNA Interaction: Within the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs), which are located in the promoter regions of target genes.[2][11]
-
Gene Transcription Modulation: The binding of the complex to EREs recruits various co-activator or co-repressor proteins, which modulates the transcription of genes involved in critical cellular processes such as cell proliferation, differentiation, and apoptosis.[2] This disruption of normal hormonal signaling can lead to cell cycle arrest and cell death in hormone-sensitive cancer cells.
Caption: Estrogen receptor (ER) signaling pathway activated by DES.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and in vitro studies of this compound.
Table 1: Clinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC)
| Study Cohort / Reference | Dosage | PSA Response (>50% decline) | Symptomatic Response (e.g., pain) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Orlando et al.[12] | 100 mg, 3x daily (oral) | 79% (CR+PR) | 53% improvement | 7 months | 13 months (for PSA responders) |
| Indian Study (Siddiqui et al. cited in[4]) | 120 mg, 3x daily (oral) | 55% | 61% | Not Reported | 14 months |
| Real-world study[4] | Varied (oral) | 63% | 83% | 8.3 months | 27.5 months |
| Rathi et al.[5][13] | IV followed by 120 mg, 3x daily (oral) | 83% (major + minor response) | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Formulation | IC50 Value (µg/mL) | Incubation Time | Reference |
|---|---|---|---|---|
| LNCaP (Prostate Cancer) | Plain this compound | 22.37 ± 1.82 | 48 h | [14] |
| LNCaP (Prostate Cancer) | this compound Cubosomes | 8.30 ± 0.62 | 48 h |[14] |
Table 3: Pharmacokinetic Parameters
| Administration Route | Dose | Peak Plasma Conc. (DES) | Time to Peak (DES) | Notes | Reference |
|---|---|---|---|---|---|
| Oral | 360 mg | 250-1600 ng/mL | 60-110 min | This compound itself was not detected in plasma, indicating rapid metabolism.[10] | [10] |
| IV Drip Infusion | 250 mg | Peaked when infusion ended | End of infusion | Both this compound and DES levels fell quickly after treatment ended.[15][16] |[16] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound's pharmacology.
Protocol: Quantification of this compound and Metabolites by HPLC
This protocol provides a general framework for analyzing this compound and DES in biological matrices.
-
Sample Preparation (Plasma/Urine):
-
Thaw frozen samples at room temperature.
-
Perform protein precipitation by adding a 3:1 volume of cold acetonitrile to the sample. Vortex vigorously.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube. For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase) may be required before extraction.[17]
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. Use a suitable SPE cartridge (e.g., Oasis HLB).[17]
-
Wash the cartridge to remove interferences (e.g., with water).[17]
-
Elute the analytes with an organic solvent (e.g., methanol).[17]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a small volume of the mobile phase.[17]
-
-
HPLC-UV/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in a matrix matched to the samples.
-
Calculate analyte concentrations in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Protocol: Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the enzymatic activity responsible for this compound activation.[18][19]
-
Reagent Preparation:
-
Cell Lysate Preparation:
-
Culture cancer cells (e.g., 1 x 10⁴ cells/well in a 96-well plate) to confluence.[20]
-
Wash cells gently with Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding a lysis buffer (e.g., 0.2% Triton X-100 in water) and shaking for 20 minutes at room temperature.[19] Alternatively, for direct plate assays, the assay buffer itself can induce lysis.[21]
-
-
Enzymatic Reaction:
-
Add 180-200 µL of the p-NPP substrate solution to each well containing cell lysate.
-
Incubate at 37°C for 15-60 minutes.[18][20] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 20 µL of 1 N NaOH. This also enhances the yellow color of the product.[18]
-
-
Measurement and Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[18][19]
-
Create a standard curve using known concentrations of p-nitrophenol to calculate the amount of product formed.
-
Normalize ALP activity to the total protein concentration in the lysate (determined by a Bradford or BCA assay) to report specific activity.[21]
-
Protocol: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[14]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150-200 µL of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[14]
-
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 5. Role of estrogens in the secondary hormonal manipulation of hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang - Translational Cancer Research [tcr.amegroups.org]
- 7. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of diethylstilbestrol–DNA adducts in human breast epithelial cells and inhibition by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of this compound after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 12. Low-dose continuous oral this compound is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecommons.aku.edu [ecommons.aku.edu]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacokinetics of this compound and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
An In-depth Technical Guide to the History and Development of Fosfestrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol, a synthetic nonsteroidal estrogen, has played a significant role in the management of advanced prostate cancer for decades. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical application of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound. The guide includes a historical timeline, detailed mechanistic insights, a summary of key clinical trial data presented in tabular format, and detailed experimental protocols for relevant in vitro and in vivo studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.
Introduction: A Historical Perspective on Estrogen Therapy in Prostate Cancer
The concept of hormone-dependent cancer dates back to the 1940s, with the pioneering work of Huggins and Hodges demonstrating the androgen dependence of prostate cancer. This discovery paved the way for androgen deprivation therapy (ADT) as a cornerstone of treatment. Diethylstilbestrol (DES), a potent synthetic estrogen, was among the first hormonal agents to show efficacy in prostate cancer by suppressing testosterone production.[1] However, the use of DES was associated with significant cardiovascular and thromboembolic side effects.[2]
This led to the development of this compound (diethylstilbestrol diphosphate), a water-soluble prodrug of DES. Patented in 1941, this compound was introduced for medical use in 1955.[3] The rationale behind its development was to create a safer alternative to DES by enabling targeted activation at the tumor site, thereby reducing systemic toxicity.[2]
Chemistry and Synthesis
Experimental Protocol: General Synthesis of Diethylstilbestrol Diphosphate (this compound)
-
Starting Material: Diethylstilbestrol (DES).
-
Phosphorylating Agent: A suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent under anhydrous conditions. A base, such as pyridine, is often used to neutralize the hydrochloric acid generated during the reaction with POCl₃.
-
Purification: The crude product is purified by recrystallization or chromatography to yield this compound. The tetrasodium salt is a common pharmaceutical formulation.[3]
Mechanism of Action
This compound is an inactive prodrug that is dephosphorylated by phosphatases, which are abundant in prostate cancer tissue, to its active metabolite, diethylstilbestrol (DES).[2][4] DES exerts its anticancer effects through multiple mechanisms:
-
Estrogen Receptor (ER) Agonism: DES is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] In prostate cancer, the activation of ERα is associated with oncogenic functions, while ERβ is thought to have tumor-suppressive effects.[5][6] The binding of DES to ERα initiates a signaling cascade that can modulate gene expression related to cell proliferation and metabolism.[5]
-
Antigonadotropic Effects: DES exerts strong negative feedback on the hypothalamic-pituitary-gonadal axis. This leads to a significant reduction in luteinizing hormone (LH) secretion from the pituitary gland, which in turn suppresses the testicular synthesis of testosterone to castrate levels.[7]
-
Direct Cytotoxic Effects: In addition to its hormonal effects, DES has been shown to have direct cytotoxic effects on prostate cancer cells, including those that are hormone-refractory.[8] These effects are thought to be mediated through mechanisms such as:
-
Induction of Apoptosis: DES can trigger programmed cell death in prostate cancer cells.[8]
-
Inhibition of Microtubule Assembly: Similar to some chemotherapeutic agents, DES can interfere with the dynamics of microtubules, which are essential for cell division.
-
Mitochondrial Toxicity: The active metabolites of this compound have been suggested to inhibit the electron transport chain in mitochondria, leading to cellular damage.[2]
-
Signaling Pathway of this compound (via Diethylstilbestrol)
References
- 1. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-dose continuous oral this compound is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 5. The estrogen signaling pathway reprograms prostate cancer cell metabolism and supports proliferation and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Estrogenic Signaling and Its Mediated Receptors in Prostate Cancer [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
Fosfestrol's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol, a synthetic estrogen and prodrug of diethylstilbestrol (DES), has long been utilized in the management of advanced prostate cancer.[1][2] Beyond its hormonal effects, compelling evidence demonstrates that this compound exerts direct cytotoxic effects on tumor cells by inducing apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, detailing the key signaling pathways, presenting quantitative data from various studies, and offering comprehensive experimental protocols for researchers.
Core Mechanism of Action
This compound itself is biologically inactive and serves as a carrier for its active metabolite, diethylstilbestrol (DES).[2][3] Upon administration, this compound is dephosphorylated by phosphatases present in various tissues, including tumor cells, to release DES.[4] It is DES that is responsible for the direct cytotoxic and apoptotic effects on cancer cells.[5] This targeted activation within the tumor microenvironment can enhance the therapeutic index. The apoptotic cascade initiated by DES is multifaceted, involving cell cycle arrest, modulation of the Bcl-2 family of proteins, activation of caspases, and potentially the generation of reactive oxygen species (ROS).[4][6]
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound (via DES) is a complex process involving multiple interconnected signaling pathways. A primary mechanism is the induction of cell cycle arrest, predominantly at the G2/M phase, which precedes the onset of apoptosis.[4][7] This is often accompanied by the modulation of key regulatory proteins.
A critical aspect of DES-induced apoptosis is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1][8] Studies have shown that DES upregulates pro-apoptotic proteins such as Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a key determinant in mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway.[9][10]
Following MOMP, cytochrome c is released from the mitochondria into the cytosol, which then activates the caspase cascade. This involves the activation of initiator caspases, such as caspase-9, which in turn cleave and activate executioner caspases, primarily caspase-3.[6][11] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[4]
Furthermore, there is evidence to suggest that the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage may be an upstream event in DES-induced apoptosis.[2][12] This oxidative stress can contribute to both cell cycle arrest and the activation of the apoptotic machinery. The entire process appears to be largely independent of the estrogen receptor status in many cancer cell lines, indicating a direct cytotoxic mechanism.[4]
Caption: Signaling pathway of this compound-induced apoptosis in tumor cells.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the effects of this compound and its active metabolite, DES, on different cancer cell lines.
Table 1: Cytotoxicity of this compound/DES in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| PC-3 | Prostate (Androgen-Insensitive) | DES | 19-25 | [4] |
| DU145 | Prostate (Androgen-Insensitive) | DES | 19-25 | [4] |
| LNCaP | Prostate (Androgen-Sensitive) | DES | 19-25 | [4] |
| A549 | Lung | BCS* | 0.03 | [7] |
*BCS (3,4,5-trimethoxy-4'-bromo-cis-stilbene) is a synthetic stilbenoid analog of resveratrol, similar in structure to DES.
Table 2: Apoptosis and Cell Cycle Effects of this compound/DES
| Cell Line | Treatment | Apoptotic Cells (%) | G2/M Arrest | Reference |
| PC-3 | 15-30 µM DES | Increased hypodiploid nuclei | Yes | [4] |
| DU145 | 15-30 µM DES | Increased hypodiploid nuclei | Yes | [4] |
| LNCaP | 15-30 µM DES | Lower increase in hypodiploid nuclei | No | [4] |
| Splenocytes (in vivo) | DES | Increased Caspase-3 positive cells | - | [6] |
| Wild-type mice kidney | DES | Upregulation of Bax, Caspase-3, -7, -8 | - | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V and PI staining.
Protocol:
-
Cell Preparation: Seed and treat cells with the desired concentrations of this compound or DES for the appropriate duration. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin or a cell scraper. Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[13]
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC). Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]
-
PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer.
-
Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
DNA Fragmentation Assay
This assay detects the characteristic ladder pattern of internucleosomal DNA cleavage, a hallmark of apoptosis.
Protocol:
-
Cell Lysis: After treatment, harvest cells and lyse them in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.5% Triton X-100).[3]
-
RNase and Proteinase K Treatment: Treat the lysate with RNase A (0.1 mg/mL) at 37°C for 1 hour, followed by Proteinase K (0.1 mg/mL) at 50°C for 2 hours to remove RNA and protein.[3]
-
DNA Extraction: Perform phenol:chloroform:isoamyl alcohol (25:24:1) extraction to purify the DNA.[3]
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding isopropanol or ethanol and sodium acetate.[3][15]
-
Electrophoresis: Resuspend the air-dried DNA pellet in TE buffer and run on a 1.5-2% agarose gel containing ethidium bromide.[3]
-
Visualization: Visualize the DNA under UV transillumination. A ladder-like pattern of DNA fragments will be visible in apoptotic samples.[3]
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of executioner caspase-3.
Protocol:
-
Lysate Preparation: Harvest treated and control cells (1-5 x 10^6) and lyse them in a chilled cell lysis buffer on ice for 10 minutes.[16]
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.[16][17]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay).[16][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measurement: Read the absorbance at 400-405 nm (colorimetric) or fluorescence at Ex/Em = 360/460 nm (fluorometric).[16][18]
Western Blot for Bcl-2 and Bax
This technique is used to measure the relative expression levels of pro- and anti-apoptotic proteins.
Caption: Western blot workflow for Bcl-2 and Bax analysis.
Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][19]
-
Washing: Wash the membrane three times with TBST.[19]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.[9][10]
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
Protocol:
-
Cell Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) in a CO2 incubator at 37°C for 15-30 minutes.[20]
-
Washing: Centrifuge the cells and wash them with Assay Buffer to remove excess dye.[20]
-
Analysis: Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[20][21]
-
Healthy cells: High ΔΨm allows JC-1 to form J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).
-
Apoptotic cells: Low ΔΨm causes JC-1 to remain as monomers, which emit green fluorescence (Ex/Em ~510/527 nm).
-
-
Quantification: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Conclusion
This compound, through its active metabolite diethylstilbestrol, is a potent inducer of apoptosis in a variety of tumor cells, particularly in prostate cancer. Its mechanism of action is multifaceted, involving the induction of G2/M cell cycle arrest, a significant shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state, and the subsequent activation of the intrinsic caspase cascade. The potential involvement of ROS generation adds another layer to its cytotoxic effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and further elucidate the apoptotic mechanisms of this compound and to evaluate its potential in novel therapeutic strategies.
References
- 1. Apoptosis associated genes regulated in response to Diethylstilbestrol [diethylstilbestrol.co.uk]
- 2. Diethylstilbestrol induces oxidative DNA damage, resulting in apoptosis of spermatogonial stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Effects of Diethylstilbestrol on the Structure and Function of the Spleen in Male Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 Modulation to Activate Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Role of Reactive Oxygen Species in Estrogen Dependant Breast Cancer Complication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. 101.200.202.226 [101.200.202.226]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Fosfestrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol, a synthetic nonsteroidal estrogen, has been a subject of interest in medicinal chemistry and pharmacology, primarily for its application in the hormonal therapy of prostate cancer. As a prodrug, its efficacy is intrinsically linked to its chemical properties and stability, which govern its conversion to the active metabolite, diethylstilbestrol (DES). This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, detailing its structure, solubility, and stability under various conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation, analysis, and handling of this important pharmaceutical compound.
Chemical and Physical Properties
This compound, chemically known as (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bis-phenol bis(dihydrogen phosphate), is a diphosphate ester of diethylstilbestrol.[1] It is typically available as a tetrasodium salt, which is an odorless, off-white crystalline powder.[2]
Table 1: Physicochemical Properties of this compound and its Tetrasodium Salt
| Property | This compound | This compound Tetrasodium Salt | References |
| Molecular Formula | C₁₈H₂₂O₈P₂ | C₁₈H₁₈Na₄O₈P₂ | [1][3] |
| Molecular Weight | 428.31 g/mol | 516.24 g/mol | [1][3] |
| Appearance | - | Odorless, off-white crystalline powder | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol and formamide.[4] | Soluble in water (100 g/L at 25°C); Insoluble in ethanol and other organic solvents. | [5] |
| Melting Point | Decomposes at 204-206 °C | - | [2] |
Mechanism of Action and Signaling Pathway
This compound itself is biologically inactive and functions as a prodrug.[1] In the body, it undergoes enzymatic hydrolysis, primarily by acid phosphatases that are abundant in prostatic carcinoma cells, to release its active metabolite, diethylstilbestrol (DES).[1] DES is a potent estrogen receptor (ER) agonist, binding to both ERα and ERβ.[1][6]
The binding of DES to estrogen receptors triggers a cascade of cellular events. The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs).[1][6] This interaction modulates the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] In the context of prostate cancer, the estrogenic activity of DES leads to the suppression of the hypothalamic-pituitary-gonadal axis, resulting in reduced testosterone levels and thereby inhibiting the growth of androgen-dependent prostate cancer cells.[7]
Figure 1: Simplified signaling pathway of this compound activation and subsequent estrogen receptor-mediated effects.
Stability Profile
The stability of this compound is a critical parameter for its storage, formulation, and therapeutic efficacy. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[8][9]
Table 2: Summary of this compound Stability
| Condition | Stability Profile | Potential Degradation Pathway |
| Hydrolysis | Susceptible to hydrolysis, especially under acidic conditions, leading to the cleavage of phosphate esters. | Hydrolytic cleavage of the phosphate ester bonds to form diethylstilbestrol and phosphoric acid. |
| Oxidation | Potentially susceptible to oxidation, although specific studies are limited. | Oxidation of the phenolic hydroxyl groups or the ethylenic double bond of the diethylstilbestrol moiety. |
| Photostability | As a derivative of diethylstilbestrol, which is known to be light-sensitive, this compound is likely susceptible to photodegradation. | Isomerization of the trans double bond to the less active cis isomer, or other photochemical reactions. |
| Thermal Stability | Decomposes at elevated temperatures. | Thermal decomposition pathways are not well-defined but likely involve cleavage of the phosphate esters and degradation of the stilbene core. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the chemical properties and stability of this compound. The following sections outline methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Add an excess amount of this compound tetrasodium salt to a known volume of purified water in a sealed, clear glass vial.
-
Agitate the vial at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.
-
Dilute the sample appropriately with a suitable solvent (e.g., water or a methanol-water mixture).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility based on the measured concentration and the dilution factor.
Figure 2: Workflow for the determination of aqueous solubility using the shake-flask method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
Methodology:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector is typically used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often employed to achieve good separation of the polar parent drug and any less polar degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: The detection wavelength should be set at the λmax of this compound, which is approximately 243 nm, to ensure maximum sensitivity.[10]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the drug to various stress conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures.
-
Photodegradation: Expose the drug solution or solid to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.
Figure 3: Logical workflow for developing and validating a stability-indicating HPLC method for this compound.
Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)
Thermal analysis techniques provide information on the thermal stability and decomposition of this compound.
Methodology:
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 2-10 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).
-
TGA Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the change in mass of the sample as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of mass loss.
-
-
DSC Analysis:
-
Simultaneously with the TGA measurement, the DSC measures the heat flow to or from the sample relative to a reference.
-
The DSC curve reveals endothermic or exothermic events such as melting, decomposition, and phase transitions.
-
Conclusion
A thorough understanding of the chemical properties and stability of this compound is paramount for its successful development and clinical application. This technical guide has provided a detailed overview of its key characteristics, including its physicochemical properties, mechanism of action, and stability profile under various stress conditions. The outlined experimental protocols offer a foundation for the robust analysis and quality control of this compound. For drug development professionals, this information is critical for designing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Further research into the specific degradation products and their potential toxicological profiles would be a valuable addition to the existing knowledge base.
References
- 1. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. Validated UV spectrophotometric method for estimating this compound. [wisdomlib.org]
Fosfestrol's Impact on Non-Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol, a synthetic nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES), has been historically utilized in the management of prostate cancer.[1][2] Its mechanism of action in this context is primarily attributed to the suppression of androgen production and direct cytotoxic effects on cancer cells.[3] However, emerging research has begun to elucidate the broader anticancer potential of this compound and its active metabolite, DES, extending to a variety of non-prostate cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on these cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Cytotoxic and Proliferative Effects of Diethylstilbestrol (DES) on Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of diethylstilbestrol (DES), the active form of this compound, have been evaluated across a range of non-prostate cancer cell lines. The following table summarizes the available quantitative data, including 50% lethal dose (LD50) and 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| PC-3 | Prostate Cancer | LD50 | 19-25 | [4] |
| DU145 | Prostate Cancer | LD50 | 19-25 | [4] |
| 1-LN | Prostate Cancer | LD50 | 19-25 | [4] |
| LNCaP | Prostate Cancer | LD50 | 19-25 | [4] |
| CHO-K1 | Chinese Hamster Ovary | IC50 | 10.4 | [5] |
It is noteworthy that one study demonstrated marked, dose-dependent cytotoxicity of DES towards the non-prostatic neoplastic cell lines KB and EJ, indicating that prostate cancer cells are not uniquely sensitive to its effects.[1]
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the replication and advancement of research. This section details the protocols for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
1. Microculture Tetrazolium (MTT) Assay (for Prostate Cancer Cell Lines):
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of DES or diethylstilbestrol diphosphate (DESdP).
-
Incubation: Plates were incubated for a specified period.
-
MTT Addition: MTT reagent was added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution.
-
Absorbance Reading: The absorbance was measured at a specific wavelength to determine the number of viable cells.[4]
2. Trypan Blue Exclusion Method (for CHO-K1 Cells):
-
Cell Seeding: CHO-K1 cells were seeded in 24-well plates at an initial concentration of 5 x 10^4 cells/mL and allowed to attach for 24 hours.
-
Treatment: Cells were exposed to DES concentrations ranging from 0.37 to 37 µM for 72 hours.
-
Cell Counting: After treatment, cells were trypsinized, and the cell suspension was mixed with 0.4% Trypan blue dye solution. Viable (unstained) and non-viable (blue) cells were counted using a Fuchs-Rosenthal haemocytometer.[6]
Apoptosis and Cell Cycle Analysis
1. DNA Fragmentation Analysis (for Prostate Cancer Cell Lines):
-
Treatment: Cells were treated with DES or DESdP.
-
DNA Extraction: Genomic DNA was extracted from the cells.
-
Electrophoresis: The extracted DNA was run on an agarose gel to visualize DNA fragmentation, a hallmark of apoptosis.[7]
2. Fluorescence Flow Cytometry (for Prostate Cancer Cell Lines):
-
Staining: Nuclei were stained with propidium iodide.
-
Analysis: The DNA content of the nuclei was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptotic cells.[4]
3. Caspase-3 Activity Assay (for PC9 Lung Cancer Cells):
-
Treatment: PC9 cells were cultured with DES at indicated concentrations for 24 hours.
-
Assay: Caspase-3 activity was assessed to quantify the induction of apoptosis.[1]
4. PARP-1 Cleavage Analysis (for PC9 Lung Cancer Cells):
-
Treatment: PC9 cells were cultured with indicated concentrations of DES for 24 hours.
-
Measurement: Cleaved PARP-1 activity was measured as another indicator of apoptosis.[1]
Signaling Pathways and Mechanisms of Action
This compound, through its conversion to DES, influences several signaling pathways in non-prostate cancer cells, leading to various cellular responses including apoptosis, cell cycle arrest, and modulation of melanogenesis.
ANO1 Inhibition in Non-Small Cell Lung Cancer (NSCLC)
In the non-small cell lung cancer cell line PC9, DES has been identified as a novel inhibitor of Anoctamin-1 (ANO1), a Ca2+-activated chloride channel.[1][8] This inhibition leads to a cascade of downstream effects.
Caption: Signaling pathway of DES-mediated ANO1 inhibition in NSCLC cells.
Apoptosis Induction in T-ALL (Jurkat Cells)
In the human T-acute lymphoblastic leukemia cell line (Jurkat), DES induces caspase-dependent apoptosis and inhibits the NF-κB signaling pathway.
Caption: DES-induced apoptosis and inhibition of NF-κB signaling in T-ALL cells.
Modulation of Melanogenesis in Melanoma Cells
In mouse B16 melanoma cells, DES has been shown to enhance melanin synthesis through the activation of the cAMP-PKA pathway, leading to the upregulation of tyrosinase and microphthalmia-related transcription factor (MITF).[9] This effect appears to be estrogen receptor-dependent.
Caption: DES-mediated enhancement of melanogenesis in B16 melanoma cells.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its active metabolite, DES, possess significant anticancer activity against a variety of non-prostate cancer cell lines. The mechanisms of action are diverse and appear to be cell-type specific, involving pathways such as ANO1 inhibition, induction of apoptosis through caspase activation and NF-κB inhibition, and modulation of cellular processes like melanogenesis.
Future research should focus on:
-
Expanding the scope of investigation: Evaluating the effects of this compound/DES on a wider array of non-prostate cancer cell lines to identify other sensitive cancer types.
-
Elucidating detailed mechanisms: Further dissecting the signaling pathways involved in different cancer types to identify key molecular targets.
-
Quantitative analysis: Generating more comprehensive quantitative data, such as IC50 values, across a broad panel of cancer cell lines to better understand the potency and selectivity of this compound.
-
In vivo studies: Translating the promising in vitro findings into preclinical animal models to assess the therapeutic potential of this compound in non-prostate cancers.
A deeper understanding of the multifaceted effects of this compound on non-prostate cancer cells will be instrumental in repurposing this established drug for new therapeutic applications and in the development of novel anticancer strategies.
References
- 1. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ftb.com.hr [ftb.com.hr]
- 7. academic.oup.com [academic.oup.com]
- 8. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethylstilbestrol enhances melanogenesis via cAMP-PKA-mediating up-regulation of tyrosinase and MITF in mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Fosfestrol Resistance Mechanisms In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol (diethylstilbestrol diphosphate), a synthetic estrogen, has historically been used in the management of advanced prostate cancer, including castration-resistant prostate cancer (CRPC). Its cytotoxic effects are primarily mediated by its active metabolite, diethylstilbestrol (DES), which can induce apoptosis in prostate cancer cells. However, the development of resistance to this compound remains a clinical challenge. While specific in vitro studies detailing the molecular mechanisms of acquired resistance to this compound are notably scarce in the current literature, this technical guide synthesizes information on the known mechanisms of action of this compound and extrapolates potential resistance pathways based on established principles of drug resistance in prostate cancer. This document provides a framework for investigating this compound resistance, detailing relevant experimental protocols and visualizing hypothesized signaling pathways.
Introduction: this compound's Mechanism of Action
This compound is a prodrug that is dephosphorylated in vivo to its active form, diethylstilbestrol (DES). The anticancer effects of DES in prostate cancer are multifactorial and are not solely dependent on the suppression of androgen production. In vitro studies have demonstrated that DES can directly induce apoptosis in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU145) prostate cancer cells[1].
The proposed mechanisms for DES-induced cytotoxicity include:
-
Induction of Apoptosis: DES has been shown to trigger programmed cell death in prostate cancer cells. This is a key mechanism by which it exerts its antitumor effect[1].
-
Mitochondrial Disruption: Some evidence suggests that DES metabolites may interfere with the mitochondrial electron transport chain, leading to cellular stress and apoptosis.
-
Microtubule Interference: Similar to other chemotherapeutic agents, DES has been reported to disrupt microtubule formation, leading to cell cycle arrest and apoptosis[1].
-
Telomerase Inhibition: DES has been shown to inhibit telomerase activity in prostate cancer cell lines, which can lead to cellular senescence and death[2].
Hypothesized In Vitro Resistance Mechanisms to this compound
The development of resistance to chemotherapeutic agents in cancer cells is a complex process involving numerous molecular changes. Based on general mechanisms of drug resistance observed in prostate cancer, the following pathways are hypothesized to contribute to in vitro resistance to this compound.
Increased Drug Efflux via ABC Transporters
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
-
ABCB1 (P-glycoprotein/MDR1): This is one of the most well-characterized ABC transporters associated with resistance to a wide range of chemotherapeutic drugs. Increased expression of ABCB1 could potentially pump DES out of the cancer cell, reducing its intracellular concentration and cytotoxic effect. The development of docetaxel-resistant prostate cancer cell lines has been associated with increased expression of ABCB1[3][4].
-
ABCG2 (Breast Cancer Resistance Protein - BCRP): Another important ABC transporter implicated in multidrug resistance.
-
MRP1 (Multidrug Resistance-Associated Protein 1): This transporter is also known to confer resistance to various anticancer drugs.
Alterations in Androgen Receptor (AR) Signaling
Although this compound's action is not entirely dependent on the AR pathway, crosstalk between estrogen signaling and AR signaling is well-documented.
-
AR Reactivation: In the context of castration-resistant prostate cancer, the AR can be reactivated through various mechanisms, including AR amplification, mutations, or the expression of constitutively active splice variants. This reactivated AR signaling can promote cell survival and may counteract the pro-apoptotic effects of DES.
-
Signal Transduction Crosstalk: Pathways such as PI3K/Akt and MAPK (ERK) can be activated in resistant prostate cancer cells and can, in turn, phosphorylate and activate the AR, even in the absence of androgens. These survival pathways may be upregulated in response to this compound treatment, leading to resistance.
Evasion of Apoptosis
Defects in the apoptotic machinery can render cancer cells resistant to a wide range of cytotoxic agents, including DES.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL can inhibit the mitochondrial pathway of apoptosis, which is a likely mechanism of DES-induced cell death.
-
Downregulation or Mutation of Pro-Apoptotic Proteins: Loss of function of pro-apoptotic proteins like Bax and Bak can prevent the release of cytochrome c from the mitochondria, thereby blocking a key step in the apoptotic cascade.
-
Inhibitor of Apoptosis Proteins (IAPs): Overexpression of IAPs, such as survivin, can directly inhibit caspases, the key executioners of apoptosis.
Epigenetic Modifications
Epigenetic alterations, including DNA methylation and histone modifications, can lead to changes in gene expression that promote a drug-resistant phenotype.
-
DNA Methylation: Hypermethylation of promoter regions can silence tumor suppressor genes that are involved in apoptosis or cell cycle control. Conversely, hypomethylation can lead to the activation of oncogenes that drive resistance.
-
Histone Modifications: Changes in histone acetylation and methylation patterns can alter chromatin structure and the accessibility of genes involved in drug sensitivity and resistance to transcription factors.
Quantitative Data from In Vitro Studies
While specific data on this compound resistance is limited, the following table summarizes relevant in vitro cytotoxicity data for this compound/DES against prostate cancer cell lines. This data can serve as a baseline for future resistance studies.
| Cell Line | Compound | Assay | IC50 / LD50 | Reference |
| LNCaP | Plain this compound | MTT Assay | 22.37 ± 1.82 µg/ml | [5] |
| LNCaP | This compound Cubosomes | MTT Assay | 8.30 ± 0.62 µg/ml | [5] |
| DU145, 1-LN, PC-3, LNCaP | Diethylstilbestrol (DES) | Microculture Tetrazolium Assay | 19-25 µM | [1] |
| DU145, 1-LN, PC-3, LNCaP | Diethylstilbestrol Diphosphate (DESdP) | Microculture Tetrazolium Assay | 19-25 µM | [1] |
Detailed Experimental Protocols
The following protocols are foundational for investigating the hypothesized mechanisms of this compound resistance in vitro.
Development of this compound-Resistant Prostate Cancer Cell Lines
Objective: To generate prostate cancer cell lines with acquired resistance to this compound for subsequent molecular analysis.
Protocol:
-
Cell Culture: Culture prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell lines using a cell viability assay (e.g., MTT, XTT).
-
Intermittent Exposure: Treat the cells with this compound at a concentration close to the IC50 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Dose Escalation: Once the cells are actively proliferating, repeat the treatment with a gradually increasing concentration of this compound (e.g., 1.5x to 2x the previous concentration).
-
Establishment of Resistant Line: Continue this cycle of intermittent exposure and dose escalation for several months. Periodically assess the IC50 of the treated cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines.
Assessment of ABC Transporter Function
Objective: To determine if increased drug efflux contributes to this compound resistance.
Protocol (Rhodamine 123 Efflux Assay for ABCB1):
-
Cell Seeding: Seed both parental and this compound-resistant cells in a 96-well plate.
-
Rhodamine 123 Loading: Incubate the cells with a fluorescent substrate of ABCB1, Rhodamine 123, for a specified time (e.g., 30-60 minutes).
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate in fresh medium with or without an ABCB1 inhibitor (e.g., verapamil, cyclosporin A).
-
Fluorescence Measurement: After the efflux period, measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells. A lower fluorescence in resistant cells, which is reversible by an ABCB1 inhibitor, indicates increased ABCB1-mediated efflux.
Analysis of Androgen Receptor (AR) Signaling
Objective: To investigate alterations in AR expression and activity in this compound-resistant cells.
Protocol (Western Blotting):
-
Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against AR, phospho-AR, and downstream targets like PSA. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to compare the protein expression levels between parental and resistant cells.
Apoptosis Assays
Objective: To assess the sensitivity of parental and resistant cells to this compound-induced apoptosis.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat parental and this compound-resistant cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Compare the percentage of apoptotic cells between parental and resistant lines.
Analysis of Epigenetic Modifications
Objective: To identify changes in DNA methylation and histone modifications in this compound-resistant cells.
Protocol (Bisulfite Sequencing for DNA Methylation):
-
DNA Extraction: Isolate genomic DNA from parental and this compound-resistant cells.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify specific gene promoter regions of interest (e.g., tumor suppressor genes) using PCR.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Compare the DNA sequences of parental and resistant cells to identify differences in methylation patterns.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the hypothesized resistance mechanisms and experimental workflows.
Caption: Hypothesized mechanisms of in vitro resistance to this compound in prostate cancer cells.
Caption: Workflow for generating and characterizing this compound-resistant prostate cancer cell lines.
Caption: Crosstalk between pro-survival signaling pathways and their potential role in counteracting DES-induced apoptosis.
Conclusion and Future Directions
The development of in vitro models of this compound resistance is a critical unmet need in prostate cancer research. While this guide provides a framework based on established principles of drug resistance, dedicated studies are required to elucidate the specific molecular alterations that drive resistance to this agent. Future research should focus on generating and characterizing this compound-resistant prostate cancer cell lines to identify novel resistance mechanisms and potential therapeutic targets to overcome them. Such studies will be instrumental in optimizing the clinical use of this compound and developing effective combination therapies for patients with advanced prostate cancer.
References
- 1. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Chemoresistant Prostate Cancer Cells: A Procedure for Obtaining Drug-resistant Cancer Cells In Vitro [jove.com]
- 3. Cancer Epigenetics | Study epigenetic changes in cancer [illumina.com]
- 4. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human prostate cancer cell line, PC3, by 3,3′-diindolylmethane through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fosfestrol's Impact on Cancer Cell Metabolism: A Technical Guide on Mitochondrial Inhibition and Hypothesized Glycolytic Shift
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol, a synthetic estrogen and prodrug of diethylstilbestrol (DES), has been utilized in the treatment of castration-resistant prostate cancer. Beyond its well-documented hormonal effects, emerging evidence points to a direct cytotoxic mechanism involving the disruption of cancer cell metabolism. This technical guide consolidates the current understanding of this compound's metabolic impact, focusing on its active metabolite's established role as a mitochondrial inhibitor. While direct evidence on its influence on glycolysis is limited, this paper puts forth a scientifically grounded hypothesis of a resultant compensatory glycolytic upregulation, a phenomenon characteristic of the Warburg effect. This guide provides detailed experimental protocols and data presentation frameworks to facilitate further research into this critical aspect of this compound's anti-cancer activity.
Introduction: The Dual Mechanism of this compound
This compound (diethylstilbestrol diphosphate) is a water-soluble prodrug that is dephosphorylated in vivo to its active form, diethylstilbestrol (DES).[1] Its primary therapeutic action in prostate cancer is the suppression of testosterone levels through its potent estrogenic and antigonadotropic effects.[1] However, a body of evidence also supports a direct cytotoxic effect on cancer cells, independent of hormonal pathways.[2][3] This direct action is increasingly understood to be linked to the disruption of fundamental cellular energy metabolism.
The Core Metabolic Impact: Mitochondrial Inhibition by Diethylstilbestrol
The central, evidence-based metabolic effect of this compound, mediated by DES, is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). Specifically, DES has been identified as a potent inhibitor of the F0F1-ATPase (ATP synthase) in mitochondria.[4] It is suggested that DES binds to the F0 subunit of this complex, thereby disrupting the translocation of protons that drives ATP synthesis.[4][5]
This inhibition of the mitochondrial respiratory chain has profound implications for the cancer cell's energy economy. By crippling the primary engine of ATP production, DES induces a state of severe metabolic stress. This disruption of mitochondrial function is a key component of its direct cytotoxic effects.[6]
The Hypothesized Consequence: A Shift Towards Glycolysis
While direct experimental data on the effects of this compound or DES on glycolysis is scarce in the current literature, a strong hypothesis can be formulated based on the established principles of cancer metabolism, particularly the Warburg effect. The Warburg effect describes the phenomenon whereby cancer cells preferentially utilize glycolysis for energy production, even in the presence of ample oxygen.[7]
Inhibition of mitochondrial respiration by DES is expected to trigger a compensatory upregulation of glycolysis as the cancer cells attempt to meet their ATP demands through this alternative pathway.[2][8] This metabolic reprogramming would likely involve:
-
Increased Glucose Uptake: To fuel the heightened glycolytic flux.
-
Elevated Lactate Production: As the end-product of aerobic glycolysis.
-
Changes in Glycolytic Enzyme Expression: Upregulation of key enzymes that regulate the rate of glycolysis.
Testing this hypothesis is a critical next step in fully elucidating the metabolic impact of this compound.
Data Presentation Frameworks
To facilitate the systematic investigation of this compound's metabolic effects, the following tables provide a structured framework for presenting quantitative data from the proposed experimental protocols.
Table 1: Effect of this compound/DES on Glucose Uptake in Cancer Cells
| Cell Line | Treatment (Concentration) | Duration of Treatment (hours) | Glucose Uptake (nmol/mg protein/min) | Fold Change vs. Control | p-value |
| PC-3 | Control (Vehicle) | 24 | 1.0 | ||
| This compound (10 µM) | 24 | ||||
| This compound (50 µM) | 24 | ||||
| LNCaP | Control (Vehicle) | 24 | 1.0 | ||
| DES (5 µM) | 24 | ||||
| DES (20 µM) | 24 |
Table 2: Effect of this compound/DES on Lactate Production in Cancer Cells
| Cell Line | Treatment (Concentration) | Duration of Treatment (hours) | Lactate Production (µmol/mg protein/hour) | Fold Change vs. Control | p-value |
| PC-3 | Control (Vehicle) | 24 | 1.0 | ||
| This compound (10 µM) | 24 | ||||
| This compound (50 µM) | 24 | ||||
| LNCaP | Control (Vehicle) | 24 | 1.0 | ||
| DES (5 µM) | 24 | ||||
| DES (20 µM) | 24 |
Table 3: Extracellular Flux Analysis of Cancer Cells Treated with this compound/DES
| Cell Line | Treatment (Concentration) | Basal Glycolysis (ECAR, mpH/min) | Glycolytic Capacity (ECAR, mpH/min) | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| PC-3 | Control (Vehicle) | ||||
| This compound (50 µM) | |||||
| LNCaP | Control (Vehicle) | ||||
| DES (20 µM) |
Table 4: Western Blot Analysis of Glycolytic Enzyme Expression
| Cell Line | Treatment | HK2 (Fold Change) | PFKP (Fold Change) | LDHA (Fold Change) |
| PC-3 | Control | 1.0 | 1.0 | 1.0 |
| This compound (50 µM) | ||||
| LNCaP | Control | 1.0 | 1.0 | 1.0 |
| DES (20 µM) |
Visualizing the Mechanisms and Workflows
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Diethylstilbestrol. A novel F0-directed probe of the mitochondrial proton ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylstilbestrol Modifies the Structure of Model Membranes and Is Localized Close to the First Carbons of the Fatty Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fosfestrol in Inducing Cellular Senescence In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol, a synthetic estrogen prodrug, has long been utilized in the management of hormone-refractory prostate cancer. Its therapeutic efficacy is largely attributed to the cytotoxic effects of its primary metabolite, diethylstilbestrol (DES). Emerging evidence suggests that beyond overt cytotoxicity, DES can induce profound cellular stress, including DNA damage and microtubule disruption, which are established triggers of cellular senescence. This technical guide explores the hypothesized role of this compound in inducing cellular senescence in vitro, providing a framework for its investigation as a pro-senescence therapeutic agent. We detail the plausible molecular pathways, comprehensive experimental protocols for assessing senescence, and illustrative data presentations.
Introduction to this compound and Cellular Senescence
This compound (diethylstilbestrol diphosphate) is readily dephosphorylated in vivo to its active form, diethylstilbestrol (DES), a potent synthetic estrogen.[1] While historically used in hormone therapy, its direct cytotoxic effects on cancer cells are of significant interest.[2] Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage, oxidative stress, and oncogene activation.[3] Senescent cells exhibit distinct morphological and biochemical characteristics, including flattened cell morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci (SAHF).[3] Crucially, the induction of senescence in cancer cells is recognized as a potent tumor-suppressive mechanism.[4]
Therapy-induced senescence (TIS) is a phenomenon where cancer therapies, including chemotherapy and radiation, trigger a senescent state in tumor cells.[4][5] Given that the active metabolite of this compound, DES, is known to cause DNA damage and disrupt microtubule dynamics, it is plausible that this compound can act as an inducer of cellular senescence.[6][7][8] This guide outlines the potential mechanisms and experimental approaches to investigate this hypothesis.
Hypothesized Mechanism of this compound-Induced Cellular Senescence
The induction of cellular senescence by this compound is likely mediated by its active metabolite, diethylstilbestrol (DES). The proposed mechanism involves two primary upstream events: microtubule disruption and induction of DNA damage.
-
Microtubule Disruption: DES has been shown to inhibit microtubule assembly, leading to metaphase arrest.[2][6] This disruption of the mitotic spindle can lead to mitotic catastrophe and the generation of DNA double-strand breaks, a potent trigger for the DNA damage response (DDR).
-
DNA Damage and Oxidative Stress: Studies have indicated that DES can induce oxidative DNA damage.[8] This genotoxic stress activates DDR pathways, which are central to the initiation of cellular senescence.
These upstream events are hypothesized to converge on the activation of the canonical p53/p21 tumor suppressor pathway.
Signaling Pathway
Figure 1: Hypothesized signaling pathway of this compound-induced cellular senescence.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be expected from in vitro experiments investigating the senescence-inducing effects of this compound on a prostate cancer cell line (e.g., LNCaP or DU-145).
Table 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
| Treatment (72h) | Concentration (µM) | % SA-β-gal Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 1.3 |
| This compound | 10 | 25.6 ± 3.1 |
| This compound | 25 | 58.9 ± 4.5 |
| This compound | 50 | 82.1 ± 5.2 |
Table 2: Western Blot Analysis of Senescence-Associated Proteins
| Treatment (48h) | Concentration (µM) | p53 Relative Expression (Fold Change) | p21 Relative Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 10 | 2.1 | 3.5 |
| This compound | 25 | 4.5 | 7.8 |
| This compound | 50 | 6.2 | 11.3 |
Table 3: Cell Cycle Analysis by Flow Cytometry
| Treatment (48h) | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.4 | 28.1 | 16.5 |
| This compound | 10 | 58.2 | 20.5 | 21.3 |
| This compound | 25 | 65.7 | 12.3 | 22.0 |
| This compound | 50 | 78.9 | 5.6 | 15.5 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human prostate cancer cell lines such as LNCaP (p53 wild-type) or DU-145 (p53 mutant) are suitable models.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound tetrasodium salt in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilutions should be made in complete culture medium immediately before use.
-
Treatment: Seed cells at a density that allows for logarithmic growth during the experiment. After 24 hours of attachment, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods for detecting SA-β-gal activity at pH 6.0, a hallmark of senescent cells.[9][10][11]
-
Reagents:
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.
-
Staining solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide.
-
40 mM citric acid/sodium phosphate buffer, pH 6.0.
-
5 mM potassium ferrocyanide.
-
5 mM potassium ferricyanide.
-
150 mM NaCl.
-
2 mM MgCl2.
-
-
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the fixative solution for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells, ensuring complete coverage.
-
Incubate cells at 37°C in a non-CO2 incubator for 12-16 hours, protecting from light.
-
Observe cells under a light microscope for the development of a blue color in the cytoplasm of senescent cells.
-
Quantify the percentage of blue-stained cells from at least three independent fields of view.
-
References
- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 2. Disruptive effect of diethylstilbestrol on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Therapy-induced senescence in prostate cancer: mechanisms, therapeutic strategies, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms mediating therapy-induced cellular senescence in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylstilbestrol induces metaphase arrest and inhibits microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure to Diethylstilbestrol during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylstilbestrol induces oxidative DNA damage, resulting in apoptosis of spermatogonial stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. buckinstitute.org [buckinstitute.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Preparation of Fosfestrol Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol, a synthetic estrogen derivative, is a prodrug of diethylstilbestrol (DES).[1] It is utilized in research for its cytotoxic effects on cancer cells, particularly in the context of prostate cancer.[][3] The active metabolites of this compound have been shown to induce apoptosis and cell cycle arrest in hormone-refractory prostate cancer cells.[4] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation and application of this compound solutions in cell culture.
| Parameter | Value | Source / Notes |
| Compound Name | This compound tetrasodium salt | [5][6] |
| Molecular Weight | 516.24 g/mol | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Solubility in Water | 100 g/L at 25°C | [] |
| Recommended Stock Concentration | 10 mM - 50 mM | Standard laboratory practice |
| Storage of Solid Compound | Dry, dark at 0 - 4°C (short term) or -20°C (long term) | [5] |
| Storage of Stock Solution | 0 - 4°C (short term, days to weeks) or -20°C (long term, months) | [5] |
| Example Working Concentrations | 3.125 - 100 µg/mL | As used in LNCaP cell cytotoxicity assays. |
| Final DMSO Concentration in Media | Should not exceed 0.5%, ideally ≤ 0.1% | General cell culture best practice. |
Experimental Protocols
Materials
-
This compound tetrasodium salt (powder)
-
Anhydrous or molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for your cell line
-
Pipettors and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature. Ensure it is anhydrous to prevent precipitation of the compound.
-
Calculate the required mass:
-
To prepare 1 mL of a 50 mM stock solution, the required mass of this compound tetrasodium salt (MW: 516.24 g/mol ) is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 516.24 g/mol = 25.812 mg
-
-
-
Weighing: Carefully weigh out 25.81 mg of this compound tetrasodium salt powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no visible particles remain.
-
Aliquoting and Storage: Aliquot the 50 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C for long-term storage.[5]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the primary stock solution to final working concentrations in cell culture medium.
-
Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and the risk of precipitation, prepare an intermediate dilution of the stock solution in a complete cell culture medium.
-
Example: To prepare a 1 mM intermediate solution, add 10 µL of the 50 mM stock to 490 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.
-
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solution into pre-warmed complete cell culture medium.
-
Example: To prepare a 50 µM working solution from a 1 mM intermediate stock, perform a 1:20 dilution. Add 50 µL of the 1 mM intermediate solution to 950 µL of complete cell culture medium.
-
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment to account for any solvent-induced effects.
Visualizations
Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
Standard Operating Procedure for In Vitro Fosfestrol Cytotoxicity Assays
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosfestrol, a synthetic stilbenoid estrogen, is a prodrug of diethylstilbestrol (DES) and has been utilized in the treatment of castration-resistant prostate cancer.[1][2] Its therapeutic efficacy is attributed to its direct cytotoxic effects on cancer cells, which are mediated through the induction of apoptosis.[1][3] Understanding the cytotoxic profile and the underlying molecular mechanisms of this compound is crucial for its potential application in oncology research and drug development.
These application notes provide a comprehensive standard operating procedure (SOP) for assessing the in vitro cytotoxicity of this compound against cancer cell lines. This document includes detailed protocols for the widely used MTT and LDH cytotoxicity assays, guidelines for data presentation, and a summary of the proposed signaling pathway of this compound-induced cell death.
Principle of Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools for quantifying the effect of a compound on cell viability and proliferation. The two primary methods detailed in this document are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon damage to the plasma membrane.[4][5][6] The amount of LDH released is proportional to the number of dead or damaged cells.[4][7]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 value for this compound in the LNCaP human prostate cancer cell line.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |
| Plain this compound | LNCaP | MTT | 48 hours | 22.37 ± 1.82 | ~49.6 | [3] |
| This compound Cubosomes | LNCaP | MTT | 48 hours | 8.30 ± 0.62 | ~18.4 | [3] |
¹Molar concentration is estimated based on the molecular weight of this compound (451.2 g/mol ). Note that the original source provided the value in µg/mL.
Experimental Protocols
Materials and Reagents
Cell Culture:
-
Cancer cell line of interest (e.g., LNCaP, PC-3, DU-145)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
Compound Preparation:
MTT Assay:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
LDH Assay:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)[1][5][6]
-
Lysis buffer (often included in the kit)
Preparation of this compound Stock Solution
Caution: Handle this compound and DMSO with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 4.51 mg of this compound (MW: 451.2 g/mol ) in 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to 3 months.[8] Avoid repeated freeze-thaw cycles.
Experimental Workflow
The general workflow for assessing this compound cytotoxicity is outlined below.
Figure 1. Experimental workflow for in vitro this compound cytotoxicity assays.
Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete medium from the 10 mM stock solution.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium and add 100 µL of the this compound dilutions or control media to the respective wells.
-
Include wells for:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol for LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the controls listed for the MTT assay, prepare wells for:
-
Maximum LDH Release Control: Treat cells with the lysis solution provided in the kit (typically 1-2 hours before the end of the incubation period).[5]
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[5]
-
LDH Reaction:
-
Incubation and Reading: Incubate the plate at room temperature for 30-60 minutes, protected from light.[4] Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis:
-
Subtract the absorbance of the no-cell control (background) from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is a prodrug that is dephosphorylated to diethylstilbestrol (DES) within the cell. The cytotoxic effects of this compound are believed to be mediated by the induction of apoptosis through the intrinsic (mitochondrial) pathway, potentially influenced by TGF-β signaling.[1][11][12]
Figure 2. Proposed signaling pathway of this compound-induced apoptosis.
Pathway Description:
-
Activation: Extracellular this compound is internalized and dephosphorylated to its active form, diethylstilbestrol (DES).
-
Initiation: DES is proposed to exert its effects through two interconnected mechanisms:
-
TGF-β Signaling: DES upregulates the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] This can lead to the activation of the SMAD protein complex (SMAD2/3/4), which translocates to the nucleus to regulate gene expression, including the upregulation of pro-apoptotic proteins like Bax.[11][12]
-
Bcl-2 Family Regulation: DES directly or indirectly influences the balance of Bcl-2 family proteins, promoting the activation of pro-apoptotic members like Bax and inhibiting anti-apoptotic members like Bcl-2.[13][14][15]
-
-
Mitochondrial Dysregulation: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane. This results in the loss of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[14][16]
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[13][14]
-
Execution: Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.[13][14]
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-beta induces apoptosis through Smad-mediated expression of DAP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transforming growth factor β (TGFβ)-induced apoptosis: The rise & fall of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bcl-2 prolongs cell survival after Bax-induced release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptotic responsiveness of PC-3 prostate cancer cells to tumor necrosis factor-related apoptosis-inducing ligand: evidence for differential effects of Bcl-xL and Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS/MS Method for the Simultaneous Quantification of Fosfestrol and its Key Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosfestrol (diethylstilbestrol diphosphate) is a synthetic, non-steroidal estrogen pro-drug used in the palliative treatment of prostate cancer. Following administration, it is rapidly metabolized by phosphatases into its active form, diethylstilbestrol (DES), and other intermediates. Monitoring the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for understanding its efficacy and safety. This application note presents a detailed protocol for a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of this compound, this compound monophosphate, and diethylstilbestrol in human plasma.
Metabolic Pathway of this compound
This compound is dephosphorylated in the body to its active metabolite, diethylstilbestrol (DES). This conversion occurs in a stepwise manner, forming this compound monophosphate as an intermediate. DES can then undergo further conjugation to form glucuronide and sulfate metabolites.[1][2]
Caption: Metabolic conversion of this compound to Diethylstilbestrol.
Experimental Workflow
The analytical workflow involves sample pre-treatment with protein precipitation, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted analytes are then separated by reverse-phase HPLC and detected by tandem mass spectrometry.
Caption: Overall experimental workflow from sample to result.
Experimental Protocols
This protocol is designed for the extraction and analysis of this compound and its metabolites from human plasma.
1. Materials and Reagents
-
This compound, this compound monophosphate, and Diethylstilbestrol analytical standards
-
Diethylstilbestrol-d4 (or other suitable internal standard - IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
2. Sample Preparation
-
Thawing: Thaw plasma samples at room temperature.
-
Spiking: To a 200 µL aliquot of plasma, add 20 µL of internal standard (IS) working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.2 mmol/L ammonium acetate).[4] Vortex to ensure complete dissolution.
3. HPLC-MS/MS Conditions
The following conditions are a starting point and may require optimization for specific instrumentation.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm, 5.0 µm)[4] |
| Mobile Phase A | Water with 0.2 mmol/L Ammonium Acetate[4] |
| Mobile Phase B | Acetonitrile with 0.2 mmol/L Ammonium Acetate[4] |
| Gradient | Start at 15% B, ramp to 85% B over 3 min, hold for 1 min, return to initial conditions[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Total Run Time | 5 minutes[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 427.1 | 96.9 (PO3) |
| This compound Monophosphate | 347.1 | 96.9 (PO3) |
| Diethylstilbestrol (DES) | 267.2 | 237.2[4][5] |
| Diethylstilbestrol-d4 (IS) | 271.2 | 241.2 |
Note: The transitions for this compound and its monophosphate are proposed based on their structures and may require optimization.
Data and Performance Characteristics
The following table summarizes typical quantitative performance data for the analysis of diethylstilbestrol, the primary active metabolite. Similar performance would be expected for this compound and its monophosphate metabolite following method validation.
Table 4: Typical Method Performance for Diethylstilbestrol (DES)
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 50 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 9% |
| Recovery | > 85% |
Conclusion
This application note provides a comprehensive HPLC-MS/MS method for the simultaneous quantification of this compound and its key metabolites in human plasma. The described sample preparation protocol, combining protein precipitation and solid-phase extraction, ensures effective removal of matrix interferences. The chromatographic and mass spectrometric conditions are optimized for high sensitivity and specificity, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting.
References
- 1. [Plasma concentrations of this compound as well as diethylstilbestrol on their conjugates following intravenous administration on prostatic carcinoma patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of this compound after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of diethylstilbestrol in human plasma using high performance liquid chromatography-tandem mass spectrometry [jcps.bjmu.edu.cn]
Application Notes and Protocols: In Vitro Investigation of Fosfestrol and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol, a synthetic estrogen, has demonstrated cytotoxic effects on prostate cancer cells, independent of estrogen receptor status, primarily through the induction of apoptosis and cell cycle arrest. Docetaxel, a taxane-based chemotherapeutic agent, is a standard-of-care treatment for metastatic castration-resistant prostate cancer (CRPC). It functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. The distinct mechanisms of action of this compound and docetaxel present a compelling rationale for investigating their potential synergistic or additive effects when used in combination for the treatment of prostate cancer.
These application notes provide a framework for in vitro studies designed to evaluate the efficacy of combining this compound with docetaxel in prostate cancer cell lines. The included protocols are based on established methodologies and offer a starting point for researchers to explore this novel therapeutic strategy.
Data Presentation: In Vitro Effects of Individual Agents
This compound (Diethylstilbestrol Diphosphate)
This compound is a prodrug that is dephosphorylated to the active metabolite, diethylstilbestrol (DES). The cytotoxic effects of DES have been observed in various prostate cancer cell lines.
| Cell Line | Assay | Metric | Value | Incubation Time | Citation |
| LNCaP, DU 145, PC-3 | Cytotoxicity | LD50 (DES) | 19-25 µM | Not Specified | [1] |
| LNCaP | MTT Assay | IC50 | 22.37 µg/mL | 48 hours |
Docetaxel
Docetaxel has been extensively studied in vitro across a range of prostate cancer cell lines, demonstrating potent cytotoxic and anti-proliferative effects.
| Cell Line | Assay | Metric | Value | Incubation Time | Citation |
| PC-3 | MTT Assay | IC50 | 3.72 nM | 48 hours | [2] |
| DU-145 | MTT Assay | IC50 | 4.46 nM | 48 hours | [2] |
| LNCaP | MTT Assay | IC50 | 1.13 nM | 48 hours | [2] |
| PC-3 | Proliferation Assay | IC50 | 7.20 nM | Not Specified | [3] |
| DU-145 | Proliferation Assay | IC50 | 15.17 nM | Not Specified | [3] |
| WPMY-1 (stromal) | MTT Assay | IC50 | 10 nM | Not Specified | [4] |
Experimental Protocols
The following are proposed protocols for investigating the combined effects of this compound and docetaxel in vitro.
Cell Culture
Prostate cancer cell lines such as PC-3 (androgen-independent), DU-145 (androgen-independent), and LNCaP (androgen-dependent) are suitable models. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Drug Preparation
-
This compound tetrasodium salt: Prepare a stock solution in sterile distilled water or PBS. Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations.
-
Docetaxel: Prepare a stock solution in DMSO. Subsequent dilutions should be made in the complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, docetaxel, and their combination for 48 or 72 hours. Include untreated and vehicle-treated controls.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with the drugs as described for the viability assay.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Treat cells in 6-well plates with the drug combinations.
-
After incubation, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Proposed Experimental Workflow
Caption: Proposed workflow for in vitro evaluation of this compound and docetaxel combination.
Potential Signaling Pathways
The combination of this compound and docetaxel may impact multiple signaling pathways involved in cell survival, proliferation, and apoptosis. Based on their individual mechanisms, the following pathways are of particular interest for investigation.
Proposed Signaling Pathway for this compound and Docetaxel Combination
Caption: Hypothetical signaling pathways affected by this compound and docetaxel combination.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of this compound and docetaxel as a combination therapy for prostate cancer. The distinct and potentially complementary mechanisms of these two agents suggest that their combined use could lead to enhanced anti-tumor activity. The proposed experiments will enable a thorough evaluation of the efficacy and underlying mechanisms of this novel therapeutic approach, providing a foundation for future preclinical and clinical development. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell line models.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Docetaxel Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fosfestrol in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, bridging the gap between traditional 2D cell culture and in vivo studies. This document provides detailed application notes and protocols for the use of Fosfestrol, a synthetic estrogen derivative, in 3D spheroid models, particularly for prostate cancer research. This compound (diethylstilbestrol diphosphate) is a prodrug of diethylstilbestrol (DES) and has been used in the treatment of hormone-refractory prostate cancer.[1][2] Its cytotoxic effects are attributed to the induction of apoptosis.[3][4] These protocols are designed to guide researchers in evaluating the efficacy and mechanism of action of this compound in a more clinically relevant in vitro setting.
Mechanism of Action
This compound is dephosphorylated in vivo to the active metabolite, diethylstilbestrol (DES). DES is known to exert a direct cytotoxic effect on prostate cancer cells.[5] This is believed to occur through the upregulation of transforming growth factor beta (TGF-β) and the subsequent induction of apoptosis.[4][6] Studies have shown that treatment with this compound leads to a significant increase in the proportion of cells undergoing both early and late-stage apoptosis.[3]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from studies on the LNCaP prostate cancer cell line (note: this data is from 2D cell culture). This information can serve as a valuable reference for designing dose-response experiments in 3D spheroid models.
Table 1: In Vitro Cytotoxicity of this compound against LNCaP Cells
| Formulation | IC50 Value (µg/mL) | Incubation Time |
| Plain this compound | 22.37 ± 1.82 | 48 hours |
| This compound Cubosomes | 8.30 ± 0.62 | 48 hours |
Data sourced from a study by Harale et al. on the cytotoxicity of this compound formulations in LNCaP cells.[3]
Table 2: Apoptotic Potential of this compound in LNCaP Cells
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Control | 100 | 0.01 | 0.01 |
| This compound | 69.5 | 7.55 | 16.9 |
| This compound Cubosomes | 57.9 | 16.6 | 14.9 |
Data derived from flow cytometry analysis in a study by Harale et al.[3]
Experimental Protocols
Protocol 1: 3D Spheroid Formation of Prostate Cancer Cells (e.g., LNCaP)
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
LNCaP prostate cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture LNCaP cells in a T-75 flask until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding into ULA Plates:
-
Dilute the cell suspension to a seeding density of 2,000 to 5,000 cells per well in complete medium.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Spheroids will typically form within 48-72 hours. Monitor their formation and morphology daily using an inverted microscope.
-
-
Spheroid Maintenance: For longer-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.
Protocol 2: this compound Treatment and Viability Assessment of 3D Spheroids
This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based assay.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or culture medium)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentration. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Spheroid Treatment:
-
After 3-4 days of spheroid formation, carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the spheroids (the final volume will be 200 µL).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value of this compound in the 3D spheroid model.
Protocol 3: Apoptosis Detection in 3D Spheroids
This protocol provides a method for detecting apoptosis in spheroids using a caspase-based luminescent assay.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 3D Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions and equilibrate it to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 3D reagent to each well containing a spheroid.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to promote lysis and reagent penetration. Incubate at room temperature for at least 30 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Data Analysis: Normalize the caspase activity to the cell viability data to account for differences in cell number.
Visualizations
Caption: Experimental workflow for testing this compound on 3D spheroids.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Phase I trial of high-dose this compound in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [High dose this compound in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analysis of Fosfestrol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic, non-steroidal estrogen prodrug of diethylstilbestrol (DES). It has been utilized in the treatment of hormone-dependent cancers, particularly advanced prostate cancer. The monitoring of this compound and its active metabolite, DES, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantitative analysis of this compound and DES in biological samples, primarily plasma and serum. The methodologies described are based on modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The determination of this compound and its metabolites in biological fluids presents analytical challenges due to the complex matrix and the need for high sensitivity. The primary analytes of interest are this compound (diethylstilbestrol diphosphate), its monophosphate metabolite, and the active form, diethylstilbestrol (DES).
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or electrochemical detection has been a traditional approach for the analysis of these compounds. HPLC-UV offers robustness and is widely available.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a more modern and highly sensitive and selective technique. It has become the method of choice for bioanalytical applications due to its ability to provide low limits of detection and high specificity, minimizing interferences from the biological matrix.
-
Capillary Electrophoresis (CE) has also been explored for the analysis of this compound in pharmaceutical formulations and offers an alternative separation technique.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various analytical methods reported for the analysis of this compound and its active metabolite, diethylstilbestrol (DES).
| Analyte | Method | Matrix | Linearity Range | LLOQ/LOD | Reference |
| Diethylstilbestrol (DES) | LC-MS/MS | Human Plasma | 0.1 - 50 ng/mL | 0.1 ng/mL | [1][2] |
| Diethylstilbestrol (DES) | LC-MS/MS | Human Plasma | 0.1 - 20 ng/mL | 0.1 ng/mL | [3] |
| This compound | Capillary Electrophoresis | Pharmaceutical Formulation | 3 - 150 mg/L | LOD: 1 mg/L | [4] |
| This compound & Metabolites | HPLC-UV | Human Plasma | Lower µg range | Not specified | [1] |
Signaling Pathway of this compound Action
This compound is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES). DES then exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ), which leads to the modulation of gene expression in target tissues.
Figure 1: Simplified signaling pathway of this compound activation and action.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for the Determination of Diethylstilbestrol (DES) in Human Plasma
This protocol is based on a sensitive and rapid LC-MS/MS method for the quantification of DES in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
Figure 2: Workflow for the liquid-liquid extraction of DES from plasma.
Materials:
-
Human plasma
-
Diethylstilbestrol (DES) analytical standard
-
Internal Standard (IS), e.g., 3,5-dihydroxy-4-isopropyl toluylene
-
Methyl tert-butyl ether (HPLC grade)
-
Sodium tetraborate solution (0.1 M)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 100 µL of 0.1 M sodium tetraborate solution to alkalify the sample.
-
Vortex the mixture for 3 minutes.
-
Add 3.0 mL of methyl tert-butyl ether and vortex for an additional 10 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer 2.8 mL of the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Restek C18, 2.1 mm x 150 mm, 5.0 µm particle size[2]
-
Guard Column: Hypersil Gold pre-column, 2.1 mm x 10 mm, 3 µm[5]
-
Mobile Phase: Acetonitrile:Water (85:15, v/v) containing 0.2 mM ammonium acetate[2]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma samples.
-
Linearity: A calibration curve should be constructed over the desired concentration range (e.g., 0.1 to 50 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process should be determined.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be evaluated.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term) should be assessed.
Protocol 2: HPLC-UV for the Determination of this compound and Metabolites in Plasma
This protocol provides a general framework for an HPLC-UV method, which can be optimized for specific laboratory instrumentation.
1. Sample Preparation (Homogeneous Ion Pair Extraction)
This technique is suitable for the extraction of the polar phosphate-containing compounds (this compound and its monophosphate) along with the less polar DES.
Materials:
-
Human plasma
-
Ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate)
-
Organic solvent (e.g., dichloromethane or a mixture of solvents)
-
Buffer solution to adjust pH
Procedure (General Steps):
-
To a known volume of plasma, add the internal standard.
-
Add the ion-pairing reagent solution.
-
Adjust the pH of the sample to optimize the formation of the ion pair.
-
Add the organic extraction solvent and mix thoroughly to extract the ion pairs.
-
Separate the organic phase by centrifugation.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The mobile phase may also contain an ion-pairing reagent to improve the retention of polar analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 236 nm has been reported for the detection of this compound and its metabolites.
-
Injection Volume: 20-50 µL.
3. Method Validation
Similar validation parameters as described for the LC-MS/MS method should be evaluated to ensure the reliability of the HPLC-UV method.
Conclusion
The choice of analytical technique for the determination of this compound and its metabolites in biological samples depends on the required sensitivity, selectivity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for pharmacokinetic and low-level quantification studies. HPLC-UV provides a robust and more accessible alternative for applications where lower sensitivity is acceptable. Proper method validation is essential to ensure the generation of reliable and accurate data for research and clinical applications.
References
In vivo experimental design for testing Fosfestrol efficacy in animal models
Application Notes: In Vivo Efficacy Testing of Fosfestrol in Animal Models
Introduction
This compound, a synthetic, non-steroidal estrogen and a prodrug of diethylstilbestrol (DES), is utilized in the management of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action is primarily through the activation of estrogen receptors, leading to antigonadotropic effects that suppress testosterone levels.[1][3] Additionally, this compound and its metabolites may exert direct cytotoxic effects on prostate cancer cells.[1][4] These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the therapeutic efficacy and safety profile of this compound using established animal models of cancer.
Mechanism of Action: Estrogen Signaling in Prostate Cancer
The biological effects of estrogens in prostate cancer are primarily mediated by two classical nuclear estrogen receptors, ERα and ERβ, which often have opposing functions.[5][6] ERα is predominantly expressed in prostate stromal cells and its activation is associated with proliferative and oncogenic effects.[6][7] Conversely, ERβ is mainly found in prostatic epithelial cells and is generally considered to have a tumor-suppressive role.[6][7] The balance of signaling through these two receptors is critical in prostate cancer progression. This compound, acting as an estrogen agonist, influences these pathways.
Experimental Protocols
Protocol 1: Prostate Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using human prostate cancer cells in immunodeficient mice, a foundational model for in vivo efficacy studies.[8]
Materials:
-
Human prostate cancer cell line (e.g., LNCaP for androgen-sensitive, or PC-3/DU145 for androgen-insensitive models)
-
Appropriate cell culture medium and supplements
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)[9]
-
6-8 week old male immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice)[8]
-
Sterile syringes (1 mL) and needles (27-30G)
-
Digital calipers
-
Anesthetic agent (e.g., isoflurane)
-
70% Ethanol and Iodine solution
Procedure:
-
Cell Preparation:
-
Culture prostate cancer cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1,500 rpm for 5 minutes.[10]
-
Wash the cell pellet twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion; viability should be >90%.[8]
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 2-5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Allow mice to acclimatize for at least one week before the procedure.[10]
-
Anesthetize a mouse using an appropriate method as approved by the Institutional Animal Care and Use Committee (IACUC).
-
Shave the hair on the right flank and sterilize the injection site with 70% ethanol followed by an iodine solution.[10]
-
Gently draw 100 µL of the cell suspension (containing 2-5 x 10^6 cells) into a 1 mL syringe.[8]
-
Inject the cell suspension subcutaneously into the prepared flank.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Palpate for tumor formation starting 5-7 days post-injection.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[8]
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[8]
-
Animals are typically randomized into treatment groups when the average tumor volume reaches 100-150 mm³.[8]
-
Protocol 2: In Vivo Efficacy and Dose-Response Study
This protocol outlines the workflow for evaluating the anti-tumor activity of this compound at various doses.
Experimental Design:
-
Animal Groups: Randomize tumor-bearing mice into groups (n=8-10 mice per group is recommended).[8]
-
Group 1: Vehicle Control (e.g., sterile saline or appropriate solvent)
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg)
-
Group 3: this compound - Medium Dose (e.g., 30 mg/kg)
-
Group 4: this compound - High Dose (e.g., 100 mg/kg)
-
Group 5: Positive Control (optional, standard-of-care drug like Docetaxel)
-
-
Dosing Regimen: Dosing can be administered via oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection. A common schedule is daily administration for 21-28 days. Clinical data suggests oral administration is feasible.[11][12]
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes, clinical signs of toxicity, survival.
-
Procedure:
-
Treatment Administration:
-
On Day 0 of the study (when tumors reach the target volume), begin administering the assigned treatments according to the predetermined dose, route, and schedule.
-
Record the body weight of each mouse 2-3 times per week.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week as described in Protocol 1.
-
Observe animals daily for any signs of toxicity (see Protocol 3).
-
-
Study Termination:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed treatment duration.
-
Individual animals should be euthanized if they meet humane endpoint criteria, such as >20% body weight loss or significant tumor ulceration.
-
At the end of the study, euthanize all remaining animals. Collect tumors and major organs (liver, kidney, heart) for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 3: Toxicity Assessment
Concurrent toxicity monitoring is crucial to determine the therapeutic window of this compound.[13]
Procedure:
-
Body Weight:
-
Measure and record the body weight of each animal 2-3 times per week. Significant weight loss (>15-20%) is a key indicator of systemic toxicity and may require euthanasia.
-
-
Clinical Observations:
-
Perform daily cage-side observations to assess the overall health of the animals.
-
Use a scoring system (see Table 3) to record observations related to:
-
Appearance: Hunched posture, ruffled fur, pale extremities.
-
Behavior: Lethargy, reduced mobility, social isolation.
-
Clinical Signs: Labored breathing, diarrhea, dehydration (skin tenting).
-
-
-
Post-Mortem Analysis (Optional but Recommended):
-
At the end of the study, conduct a gross necropsy on all animals.
-
Collect major organs (liver, kidneys, spleen, heart, lungs).
-
Fix tissues in 10% neutral buffered formalin for subsequent histopathological examination to identify any drug-induced organ damage.[13]
-
Collect blood samples via cardiac puncture for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function markers.[13]
-
Data Presentation
Quantitative data should be organized into clear tables for analysis and comparison.
Table 1: Mean Tumor Volume (mm³) Over Time
| Day | Vehicle Control (Mean ± SEM) | This compound Low Dose (Mean ± SEM) | This compound Med Dose (Mean ± SEM) | This compound High Dose (Mean ± SEM) |
|---|---|---|---|---|
| 0 | 120.5 ± 8.2 | 121.1 ± 7.9 | 119.8 ± 8.5 | 120.2 ± 8.1 |
| 4 | 195.3 ± 12.1 | 180.4 ± 11.5 | 165.7 ± 10.2 | 150.3 ± 9.8 |
| 7 | 310.8 ± 20.5 | 255.6 ± 18.3 | 210.2 ± 15.6 | 185.1 ± 13.4 |
| 11 | 525.1 ± 35.7 | 390.2 ± 25.9 | 295.5 ± 21.1 | 230.7 ± 18.9 |
| 14 | 780.4 ± 51.2 | 510.9 ± 38.4 | 360.1 ± 29.8 | 265.4 ± 22.5 |
| 18 | 1150.6 ± 78.9 | 685.3 ± 50.1 | 450.8 ± 35.7 | 301.6 ± 26.3 |
| 21 | 1520.3 ± 101.4 | 850.7 ± 65.2 | 530.4 ± 41.2 | 335.8 ± 29.7 |
Table 2: Mean Percent Body Weight Change (%)
| Day | Vehicle Control (Mean ± SEM) | This compound Low Dose (Mean ± SEM) | This compound Med Dose (Mean ± SEM) | This compound High Dose (Mean ± SEM) |
|---|---|---|---|---|
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | +1.2 ± 0.5 | +0.8 ± 0.4 | +0.5 ± 0.6 | -0.2 ± 0.7 |
| 7 | +2.5 ± 0.8 | +1.9 ± 0.7 | +1.1 ± 0.8 | -1.5 ± 0.9 |
| 11 | +4.1 ± 1.1 | +3.2 ± 0.9 | +1.8 ± 1.0 | -2.8 ± 1.2 |
| 14 | +5.3 ± 1.3 | +4.0 ± 1.1 | +2.1 ± 1.2 | -4.5 ± 1.5 |
| 18 | +6.0 ± 1.5 | +4.5 ± 1.3 | +1.5 ± 1.4 | -6.8 ± 1.8 |
| 21 | +6.8 ± 1.6 | +5.1 ± 1.4 | +0.8 ± 1.5 | -8.9 ± 2.1 |
Table 3: Example Clinical Observation Scoring Sheet
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
|---|---|---|---|---|
| Posture | Normal | Mildly hunched at rest | Hunched, back arched | Severely hunched, immobile |
| Fur | Smooth, well-groomed | Ruffled, lack of grooming | Piloerection, significant ruffling | Matted, soiled fur |
| Activity | Active, alert | Reduced activity, responsive | Lethargic, slow to respond | Unresponsive, moribund |
| Respiration | Normal rate and depth | Slightly increased rate | Labored breathing, abdominal effort | Gasping, cyanosis |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The estrogen signaling pathway reprograms prostate cancer cell metabolism and supports proliferation and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling in prostate cancer: Implications for carcinogenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 13. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Fosfestrol-Induced Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the effects of Fosfestrol on apoptosis and cell cycle progression in cancer cells. The protocols outlined below are established and widely used techniques in cellular and molecular biology.
Introduction
This compound (diethylstilbestrol diphosphate) is a synthetic estrogen prodrug that is converted to its active metabolite, diethylstilbestrol (DES), in the body.[1] It has been used in the treatment of hormone-refractory prostate cancer.[2][3] The anti-cancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth.[4][5] This document details the experimental procedures to quantify these cellular responses to this compound treatment.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from studies on this compound and its active metabolite, DES, in prostate cancer cell lines.
Table 1: this compound-Induced Apoptosis in LNCaP Human Prostate Cancer Cells [6]
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Untreated) | 100 | 0.01 | 0.01 | 0.031 |
| This compound (FST) | 69.5 | 7.55 | 16.9 | Not Reported |
| Lyophilized FST Cubosomes | 57.9 | 16.6 | 14.9 | Not Reported |
Table 2: DES-Induced Cell Cycle Arrest and Apoptosis in Prostate Cancer Cell Lines [4]
| Cell Line | Treatment (DES Concentration) | Hypodiploid Nuclei (Apoptosis) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DU-145 | Control | 2.0 | 58.0 | 28.0 | 14.0 |
| 15 µM | 10.0 | 45.0 | 25.0 | 30.0 | |
| 30 µM | 25.0 | 35.0 | 20.0 | 45.0 | |
| PC-3 | Control | 1.0 | 65.0 | 20.0 | 15.0 |
| 15 µM | 8.0 | 50.0 | 22.0 | 28.0 | |
| 30 µM | 18.0 | 40.0 | 18.0 | 42.0 | |
| LNCaP | Control | 3.0 | 70.0 | 15.0 | 15.0 |
| 15 µM | 5.0 | 68.0 | 12.0 | 20.0 | |
| 30 µM | 10.0 | 65.0 | 10.0 | 25.0 |
Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound involves a complex signaling cascade. A key mechanism is the upregulation of Transforming Growth Factor-beta (TGF-β), which in turn modulates the expression of proteins involved in cell survival and proliferation.[5][7]
References
- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 2. Phase I trial of high-dose this compound in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [High dose this compound in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Mechanisms navigating the TGF-β pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Fosfestrol Formulations by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol, a synthetic estrogen, is a critical therapeutic agent in the management of metastatic prostate cancer. Ensuring the quality, purity, and stability of its pharmaceutical formulations is paramount for patient safety and therapeutic efficacy. Capillary electrophoresis (CE) offers a powerful analytical technique for the determination of this compound, providing high separation efficiency, rapid analysis times, and minimal solvent consumption compared to traditional chromatographic methods. This application note provides a detailed protocol for the analysis of this compound in pharmaceutical formulations using capillary zone electrophoresis (CZE) with UV detection. The described method is suitable for quality control, stability studies, and formulation development.
Principle of the Method
Capillary Zone Electrophoresis (CZE) separates ionic species based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), analytes migrate at different velocities depending on their charge-to-size ratio. In the described method, this compound, which is anionic at the pH of the BGE, migrates towards the anode. The electroosmotic flow (EOF), the bulk flow of the BGE towards the cathode, is sufficiently suppressed or managed to allow for the detection of the analyte within a reasonable timeframe. Detection is achieved by monitoring the UV absorbance at a specific wavelength.
Experimental Protocols
Materials and Reagents
-
This compound tetrasodium salt reference standard
-
Sodium tetraborate decahydrate (Borax)
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
This compound pharmaceutical formulation (e.g., injectable solution)
Instrumentation
-
Capillary Electrophoresis system equipped with a UV-Vis detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm)
-
Data acquisition and processing software
Preparation of Solutions
Background Electrolyte (BGE): 10 mM Sodium Tetraborate
-
Weigh an appropriate amount of sodium tetraborate decahydrate.
-
Dissolve in deionized water to a final concentration of 10 mM.
-
Adjust the pH if necessary with a dilute solution of sodium hydroxide or hydrochloric acid.
-
Filter the solution through a 0.45 µm filter before use.
Standard Stock Solution (1000 mg/L)
-
Accurately weigh approximately 10 mg of this compound tetrasodium salt reference standard.
-
Dissolve in and dilute to 10.0 mL with deionized water in a volumetric flask.
-
Store the stock solution at 2-8 °C, protected from light.
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations in the range of 3-150 mg/L.[1]
Sample Preparation (Injectable Formulation)
-
Aseptically withdraw a volume of the injectable formulation equivalent to a known amount of this compound.
-
Dilute the sample with deionized water to a final concentration within the linear range of the method (e.g., 100 mg/L).
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
Capillary Electrophoresis Conditions
A validated method for the determination of this compound utilizes the following conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d. |
| Background Electrolyte (BGE) | 10 mM Sodium tetraborate |
| Applied Voltage | 30 kV |
| Injection Mode | Hydrodynamic |
| Injection Parameters | 20 mmHg vacuum for 1 s |
| Detection Wavelength | 240 nm |
| Capillary Temperature | 25 °C |
| Migration Time | Approximately 6.6 minutes |
Source:[1]
Capillary Conditioning
New Capillary:
-
Rinse with 1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
Between Runs:
-
Rinse with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE for 3 minutes.
Method Validation Summary
The described capillary electrophoresis method has been validated for the analysis of this compound, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.
Linearity
The method exhibits excellent linearity over the concentration range of 3-150 mg/L.[1]
| Parameter | Value |
| Linear Range | 3 - 150 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
Limits of Detection (LOD) and Quantitation (LOQ)
The sensitivity of the method is sufficient for the analysis of this compound in pharmaceutical formulations.
| Parameter | Value |
| Limit of Detection (LOD) | 1 mg/L |
| Limit of Quantitation (LOQ) | 3 mg/L |
Source:[1]
Precision
The precision of the method was evaluated by repeated injections of a standard solution.
| Parameter | Value |
| Analyte Concentration | 100 mg/L |
| Number of Replicates (n) | 10 |
| Relative Standard Deviation (RSD) | 2.8% |
Source:[1]
Accuracy
The accuracy of the method was assessed by comparing the results with a reference method (USP). The results obtained were in good agreement.[1]
Stability-Indicating Assay Considerations
For use in stability studies, a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to demonstrate this capability.
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60 °C for a specified period. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60 °C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80 °C) for a specified period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
After each stress condition, the samples should be analyzed by the CE method to evaluate the separation of this compound from any potential degradation products.
Data Presentation
Table 1: Capillary Electrophoresis Operational Parameters
| Parameter | Setting |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, 50 µm i.d. |
| BGE | 10 mM Sodium tetraborate |
| Voltage | 30 kV |
| Injection | Hydrodynamic (20 mmHg for 1 s) |
| Detection | 240 nm |
| Temperature | 25 °C |
Table 2: Method Validation Data Summary
| Validation Parameter | Result |
| Linearity Range | 3-150 mg/L[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 mg/L[1] |
| Limit of Quantitation (LOQ) | 3 mg/L[1] |
| Precision (%RSD, n=10) | 2.8% at 100 mg/L[1] |
| Accuracy | Good agreement with USP reference method[1] |
Visualizations
Caption: Experimental workflow for the analysis of this compound by Capillary Electrophoresis.
Caption: Logical relationship of principles in the CE analysis of this compound.
References
Application Note: Determination of Fosfestrol Concentration using UV Spectrophotometry
Introduction
Fosfestrol, a synthetic estrogen analogue, is a critical therapeutic agent in the management of advanced prostate cancer.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical formulations is paramount for ensuring its quality, safety, and efficacy. This application note details a validated UV spectrophotometric method for the rapid and cost-effective determination of this compound concentration. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.[1][2][3]
Principle
The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound in a 1:1 methanol and water solvent system is 243 nm.[1][2][3] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution at this wavelength, the concentration of this compound can be accurately determined.
Method Validation Summary
The UV spectrophotometric method for this compound determination has been validated according to the International Council for Harmonisation (ICH) Q2 guidelines, demonstrating its reliability and robustness.[1][2] The validation parameters are summarized in the tables below.
Data Presentation
Table 1: Optical Characteristics and Method Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 243 nm | [1][2][3] |
| Solvent | Methanol:Water (1:1 v/v) | [1][2] |
| Linearity Range | 5 - 40 µg/mL | [1][2][3] |
| Regression Equation | y = 0.025x - 0.059 | [1] |
| Correlation Coefficient (R²) | 0.999 | [1][2][3] |
Table 2: Validation Parameters
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 99.965% | [2] |
| Precision (%RSD) | ||
| - Repeatability | < 1 | [1][2] |
| - Intraday | < 1 | [2] |
| - Interday | < 1 | [2] |
| Limit of Detection (LOD) | 0.07352 µg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 0.2228 µg/mL | [1][2][3] |
Experimental Protocols
1. Materials and Reagents
-
This compound pure drug (Reference Standard)
-
Methanol (AR grade)
-
Distilled Water
-
This compound tablets or formulation for analysis
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer (Double Beam) with 1 cm matched quartz cuvettes
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of pure this compound.
-
Transfer the weighed this compound into a 100 mL volumetric flask.
-
Dissolve the drug in a small amount of methanol.
-
Make up the volume to 100 mL with a 1:1 mixture of methanol and water. This is the primary stock solution (1000 µg/mL).[2]
3. Preparation of Working Standard Solution (100 µg/mL)
-
Pipette 10 mL of the primary stock solution (1000 µg/mL) into a 100 mL volumetric flask.
-
Dilute to the mark with a 1:1 mixture of methanol and water. This is the working standard solution (100 µg/mL).[2]
4. Preparation of Calibration Curve Standards (5 - 40 µg/mL)
-
From the working standard solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with the 1:1 methanol-water solvent to obtain final concentrations of 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL.
5. Determination of λmax
-
Prepare a suitable concentration of this compound solution (e.g., 10 µg/mL).
-
Scan the solution over the UV range of 200-400 nm using the 1:1 methanol-water mixture as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound, this is 243 nm.[1][2][3]
6. Construction of the Calibration Curve
-
Measure the absorbance of each calibration curve standard at 243 nm against the 1:1 methanol-water blank.
-
Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).
-
Determine the regression equation and the correlation coefficient (R²). The R² value should be close to 0.999.[1][2][3]
7. Preparation of Sample Solution (from Pharmaceutical Formulation)
-
Weigh and powder a sufficient number of this compound tablets to get an average weight.
-
Take a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the 1:1 methanol-water solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the same solvent.
-
Filter the solution to remove any insoluble excipients.
-
From the filtrate, prepare a suitable dilution to fall within the linearity range (5-40 µg/mL) and measure its absorbance at 243 nm.
8. Calculation of this compound Concentration The concentration of this compound in the sample solution can be calculated using the regression equation obtained from the calibration curve: y = 0.025x - 0.059[1]
Where:
-
y = Absorbance of the sample solution
-
x = Concentration of this compound in µg/mL
Visualizations
Caption: Experimental workflow for this compound concentration determination.
Conclusion
The described UV spectrophotometric method is a simple, rapid, accurate, and precise technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms.[1][2] Its cost-effectiveness and adherence to validation guidelines make it an ideal choice for routine quality control in industrial and research laboratories.[1]
References
Enhancing the Aqueous Solubility of Fosfestrol for Preclinical Research: Application Notes and Protocols
Introduction
Fosfestrol, a prodrug of diethylstilbestrol (DES), is a synthetic, nonsteroidal estrogen utilized in the research and treatment of prostate cancer. A significant challenge in its preclinical application is its poor aqueous solubility, which can impede the accuracy and reproducibility of in vitro and in vivo studies. This document provides detailed application notes and protocols for several common laboratory techniques to enhance the aqueous solubility of this compound, thereby facilitating its use in research settings.
This compound is characterized by low water solubility, which is reported to be less than 1 mg/mL.[1] More specifically, its predicted aqueous solubility is approximately 0.0205 mg/mL.[2] This limited solubility can lead to challenges in preparing stock solutions and achieving desired concentrations for biological assays. The following sections detail various methods to overcome this limitation.
I. Solubility Enhancement Techniques
Several methods can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment, cyclodextrin complexation, and advanced nanoparticle formulations such as cubosomes and self-nanoemulsifying drug delivery systems (SNEDDS).
Quantitative Solubility Data
The following table summarizes the known aqueous solubility of this compound and its active metabolite, Diethylstilbestrol (DES), and provides expected trends for various solubilization techniques. Due to the limited availability of specific quantitative solubility data for this compound under various conditions, data for DES is included as a reference, and qualitative effects are described.
| Compound | Solvent System | Temperature (°C) | Solubility | Citation |
| This compound | Water | 19 | < 1 mg/mL | [1] |
| This compound (Predicted) | Water | Not Specified | 0.0205 mg/mL | [2] |
| Diethylstilbestrol (DES) | Water | 25 | 12 mg/L (~0.012 mg/mL) | [3] |
| Diethylstilbestrol (DES) | Ethanol:PBS (1:5, pH 7.2) | Not Specified | ~0.15 mg/mL | [4] |
| This compound/DES | Aqueous Buffers | 25 | Expected to increase at higher pH due to the acidic nature of the phosphate groups (this compound) and phenolic hydroxyl groups (DES). | [5] |
| This compound/DES | Water-Ethanol Mixtures | 25 | Solubility is expected to increase with a higher proportion of ethanol. | [6] |
| This compound/DES | Water-Propylene Glycol Mixtures | 25 | Solubility is expected to increase with a higher proportion of propylene glycol. | |
| This compound/DES | Water-PEG 400 Mixtures | 25 | Solubility is expected to increase with a higher proportion of PEG 400. | |
| This compound | Cyclodextrin Solution | Not Specified | Expected to increase due to the formation of inclusion complexes. | [7] |
II. Experimental Protocols
A. Protocol for Solubilization using Co-solvents
This protocol describes the use of common organic solvents to prepare stock solutions of this compound that can be further diluted in aqueous media.
Materials:
-
This compound powder
-
Ethanol (anhydrous)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of the chosen co-solvent (e.g., ethanol) to the powder. A common starting point is to dissolve this compound in ethanol to create a 10-50 mg/mL stock solution.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Dilution into Aqueous Media:
-
While vortexing the aqueous medium (e.g., PBS or cell culture medium), slowly add the concentrated this compound stock solution dropwise to achieve the final desired concentration.
-
Important: Rapid addition can cause precipitation. It is recommended to not exceed a final co-solvent concentration of 1% (v/v) in the final aqueous solution to avoid solvent-induced artifacts in biological assays, though higher concentrations may be tolerated by some experimental systems.
-
For example, to prepare a 10 µM this compound solution from a 10 mM stock in ethanol, add 1 µL of the stock to 999 µL of the aqueous medium.
-
-
Solubility Assessment (Shake-Flask Method):
-
Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 0%, 10%, 20%, 50% v/v Ethanol in water).
-
Add an excess amount of this compound powder to each solution.
-
Seal the containers and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant, dilute appropriately with a suitable solvent, and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
B. Protocol for pH-Dependent Solubilization
This compound is a diphosphate ester and is expected to have acidic properties. Therefore, its solubility should increase with increasing pH.
Materials:
-
This compound powder
-
Buffer solutions of various pH values (e.g., pH 4, 7.4, 9)
-
pH meter
-
Shake-flask apparatus
-
Centrifuge
-
Analytical equipment for concentration measurement (e.g., UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Add an excess amount of this compound powder to each buffer solution.
-
Seal the containers and shake at a constant temperature for 24-48 hours.
-
Measure the final pH of each solution to ensure it has not significantly changed.
-
Centrifuge the samples to pellet the undissolved solid.
-
Determine the concentration of dissolved this compound in the supernatant of each sample.
C. Protocol for Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.
Materials:
-
This compound powder
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Magnetic stirrer and stir plate
-
Lyophilizer (optional)
Procedure (Kneading Method):
-
Place a known molar amount of cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin to form a paste.
-
Gradually add a known molar amount of this compound (e.g., a 1:1 molar ratio of this compound to cyclodextrin) to the paste.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
D. Protocol for Preparation of this compound-Loaded Cubosomes
Cubosomes are advanced lipid-based nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Materials:
-
This compound
-
Glyceryl monooleate (GMO)
-
Poloxamer 407
-
Chloroform
-
Methanol
-
Rotary evaporator
-
High-speed homogenizer
-
Water bath sonicator
Procedure (Solvent Evaporation Technique): [1]
-
Dissolve GMO and Poloxamer 407 in chloroform.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.
-
Dissolve this compound in methanol.
-
Add the methanolic this compound solution to the lipid film to form a coarse dispersion.
-
Sonicate the dispersion in a water bath.
-
Homogenize the dispersion using a high-speed homogenizer.
-
Cool the resulting dispersion to form the this compound-loaded cubosomes.
III. Signaling Pathway of Diethylstilbestrol in Prostate Cancer Cells
This compound is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES). The anticancer effects of DES in prostate cancer are multifactorial, involving both indirect systemic effects and direct effects on cancer cells.
Indirect (Systemic) Mechanism: DES exerts negative feedback on the hypothalamic-pituitary-gonadal axis.[1] This leads to a reduction in the secretion of luteinizing hormone (LH) from the pituitary gland.[2] Decreased LH levels result in reduced testosterone production by the testes, leading to a chemical castration state.[4]
Direct (Cellular) Mechanisms: DES has direct cytotoxic effects on prostate cancer cells that are independent of the estrogen receptor.[8][9] These effects include:
-
Induction of Apoptosis: DES can trigger programmed cell death in prostate cancer cells.[8][9]
-
Cell Cycle Arrest: It can cause an accumulation of cells in the G2/M phase of the cell cycle, inhibiting proliferation.[9]
-
Telomerase Inhibition: DES has been shown to inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality.[10]
References
- 1. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylstilbestrol in the Treatment of Castration-resistant Prostate Cancer: A Lower-middle-income Country Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Diethylstilbestrol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Fosfestrol in Combination with Novel Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol (diethylstilbestrol diphosphate), a synthetic estrogen prodrug, has historically been used in the management of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC). Its primary mechanism of action involves the suppression of androgen production through negative feedback on the hypothalamic-pituitary-gonadal axis. However, emerging evidence suggests that its active metabolite, diethylstilbestrol (DES), also exerts direct cytotoxic effects on prostate cancer cells, independent of estrogen receptor signaling, through mechanisms including cell cycle arrest and apoptosis.[1][2]
Recent advancements in our understanding of prostate cancer biology have led to the development of novel targeted therapies. This document outlines the scientific rationale and provides detailed experimental protocols for investigating the synergistic potential of this compound in combination with two key classes of targeted agents: PARP inhibitors and PI3K/Akt inhibitors.
Scientific Rationale for Combination Therapies
This compound and PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations.[3] A compelling rationale for combining this compound with PARP inhibitors stems from evidence that its active metabolite, DES, can compromise DNA repair systems. Studies have shown that DES can downregulate the expression of DNA repair genes, such as DNA polymerase beta, and induce DNA fragmentation.[4][5] This this compound-induced "BRCAness" phenotype could potentially sensitize prostate cancer cells to PARP inhibitors, leading to synthetic lethality.
Furthermore, there is a known crosstalk between the androgen receptor (AR) signaling pathway and DDR pathways.[6][7] As this compound exerts anti-androgenic effects, it may further potentiate the efficacy of PARP inhibitors by modulating AR-dependent DNA repair processes.
This compound and PI3K/Akt Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to therapy in prostate cancer.[8] Aberrant activation of this pathway is common in advanced prostate cancer, often due to the loss of the tumor suppressor PTEN.[9] Estrogen receptor (ER) signaling, which is modulated by this compound, has been shown to crosstalk with the PI3K/Akt pathway. Specifically, ERβ, a target of DES, can regulate Akt activity.[4][5] This suggests that this compound could modulate the PI3K/Akt pathway, providing a rationale for its combination with PI3K/Akt inhibitors like ipatasertib to achieve a more potent anti-tumor effect.[6] The dual blockade of AR signaling by this compound and the PI3K/Akt pathway could overcome resistance mechanisms and lead to enhanced apoptosis and inhibition of tumor growth.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Novel Targeted Therapies in Prostate Cancer Cell Lines (Hypothetical Data)
| Cell Line | Drug | IC50 (µM) |
| PC-3 | This compound | 15.5 |
| Olaparib | 10.2 | |
| Ipatasertib | 5.8 | |
| DU-145 | This compound | 20.1 |
| Olaparib | 12.5 | |
| Ipatasertib | 7.2 | |
| LNCaP | This compound | 12.8 |
| Olaparib | 8.9 | |
| Ipatasertib | 4.5 |
Table 2: Synergy Analysis of this compound in Combination with Olaparib in PC-3 Cells (Hypothetical Data)
| This compound (µM) | Olaparib (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| 7.75 | 5.1 | 0.50 | 0.85 (Synergism) |
| 15.5 | 10.2 | 0.75 | 0.70 (Synergism) |
| 31.0 | 20.4 | 0.90 | 0.62 (Strong Synergism) |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mandatory Visualization
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound, a targeted therapy (Olaparib or Ipatasertib), and their combination on prostate cancer cell lines and to quantify the synergy of the combination.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound tetrasodium (Honvan)
-
Olaparib
-
Ipatasertib
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, Olaparib, and Ipatasertib in an appropriate solvent (e.g., DMSO) and then dilute to working concentrations in cell culture medium.
-
Drug Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound, Olaparib, or Ipatasertib to determine the IC50 value for each drug.
-
Combination: Treat cells with a matrix of concentrations of this compound and the targeted therapy at a constant ratio (e.g., based on their individual IC50 values).
-
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
References
- 1. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor β regulates AKT activity through up-regulation of INPP4B and inhibits migration of prostate cancer cell line PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. independent.co.uk [independent.co.uk]
- 7. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fosfestrol Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Fosfestrol solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a synthetic, nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES).[1] It is primarily used in the treatment of prostate cancer.[1][2] For in vitro studies, its poor aqueous solubility presents a significant challenge.[2] This can lead to precipitation in cell culture media, making it difficult to achieve accurate and reproducible experimental concentrations, and potentially causing cytotoxic effects unrelated to its mechanism of action.
Q2: What are the initial signs of this compound precipitation in my cell culture medium?
A2: Signs of precipitation can range from a fine, powdery white substance to larger crystalline structures in your cell culture flask or plate. The medium may also appear cloudy or hazy. Under a microscope, you might observe a "clumpy mess" or crystalline particles, which can be toxic to cells.[3]
Q3: Can I use the cell culture medium if I see a precipitate?
A3: It is strongly advised not to use cell culture medium that contains a precipitate. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than intended. Furthermore, the precipitate itself can be cytotoxic to cells, leading to unreliable and misleading experimental results.[3]
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: While this compound has poor water solubility, it is more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds for cell culture applications. For specific formulations like cubosomes, methanol has been used, but for general cell culture stock solutions, DMSO is a standard choice.[4][5]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, even lower (e.g., <0.1%).[6][7] It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue: Precipitate Observed Immediately After Diluting this compound Stock Solution into Media
This is a common issue arising from the rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous-based cell culture medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. Perform a dose-response experiment starting with lower, more soluble concentrations. |
| Improper Dilution Technique | Adding a small volume of highly concentrated stock directly to a large volume of medium can cause localized high concentrations and immediate precipitation. |
| Solution 1: Step-wise Dilution: Perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility. | |
| Solution 2: Rapid Mixing: Add the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. | |
| Media Temperature | Adding a cold stock solution to cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture medium for dilutions. |
Issue: Precipitate Forms Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to instability of the compound or changes in the media environment.
| Possible Cause | Recommended Solution |
| Media Evaporation | Water evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Ensure your incubator has proper humidification and that culture flasks or plates are well-sealed.[8][9] |
| pH Shift in Media | Changes in CO2 levels can alter the pH of the medium, which may affect the solubility of this compound. Ensure your CO2 incubator is properly calibrated and maintains a stable atmosphere.[10] A shift in media color (e.g., from red to purple in phenol red-containing media) can indicate a pH increase. |
| This compound Instability | This compound may degrade or come out of solution over longer incubation periods. Consider refreshing the media with freshly prepared this compound solution for long-term experiments. |
| Interaction with Media Components | Components in the serum or the basal medium itself (e.g., salts, proteins) can sometimes interact with the compound, leading to precipitation.[3] If using serum-containing medium, test for precipitation in serum-free medium to identify if serum is a contributing factor. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
This compound powder (Molar Mass: ~428.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.28 mg of this compound.
-
Solvent Addition: In a sterile tube, add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 ml of DMSO.
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it can be challenging and may not be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps establish the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubation: Incubate the dilutions at 37°C in a CO2 incubator for a duration that reflects your planned experiment (e.g., 2, 24, or 48 hours).
-
Visual Inspection: After incubation, carefully inspect each tube for any visible signs of precipitation (cloudiness, crystals, or a film).
-
Microscopic Examination: Place a small drop from each dilution onto a microscope slide and examine under a microscope for the presence of any crystalline or amorphous precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the maximum soluble concentration of this compound under these specific conditions.
Data Summary
This compound Solubility and Cytotoxicity
| Parameter | Value | Reference |
| Aqueous Solubility | < 1 mg/mL | PubChem |
| IC50 (Plain this compound, LNCaP cells) | 22.37 ± 1.82 µg/mL | [2] |
| IC50 (this compound Cubosomes, LNCaP cells) | 8.30 ± 0.62 µg/mL | [2] |
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound precipitation in cell culture media.
Simplified Signaling Pathway of Diethylstilbestrol (DES)
This compound is dephosphorylated in the body to its active form, diethylstilbestrol (DES). DES, as a synthetic estrogen, primarily interacts with estrogen receptors (ERα and ERβ) and can induce apoptosis in cancer cells.
Caption: Simplified signaling pathway of Diethylstilbestrol (DES), the active form of this compound.
References
- 1. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Optimizing Fosfestrol Concentration for Effective In Vitro Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fosfestrol for in vitro studies. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in vitro?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. Based on published data, a starting range of 1 µM to 100 µM is advisable. The active metabolite of this compound, diethylstilbestrol (DES), has shown LD50 values in the range of 19-25 µM in various prostate cancer cell lines.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has poor water solubility.[2][3] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM or 20 mM stock solution can be prepared. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum components. This compound is a prodrug that is converted to its active form, diethylstilbestrol (DES), by phosphatases present in fetal calf serum.[1] It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution.
Q4: What is the primary mechanism of action of this compound in vitro?
A4: this compound exerts its cytotoxic effects primarily through the induction of apoptosis.[1][2] This process is independent of the estrogen receptor.[1] The active form, DES, has been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in both androgen-sensitive and androgen-insensitive prostate cancer cells.[1]
Q5: Which cell viability assay is most suitable for assessing this compound's effects?
A5: Tetrazolium-based assays like MTT or MTS are commonly used to assess cell viability after this compound treatment.[1][2] However, as with any compound, it is crucial to perform a control experiment to ensure that this compound itself does not directly react with the assay reagents, which could lead to inaccurate results. If interference is suspected, alternative assays such as ATP-based luminescence assays or trypan blue exclusion can be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inaccurate serial dilutions of this compound.3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding. Use calibrated pipettes.2. Prepare fresh dilutions for each experiment and mix thoroughly.3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. |
| Low or no cytotoxic effect observed | 1. This compound concentration is too low.2. Insufficient incubation time.3. This compound has precipitated out of solution.4. Cell line is resistant to this compound. | 1. Test a wider and higher concentration range.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Visually inspect the wells for precipitate. Ensure the stock solution is fully dissolved before diluting in media.4. Consider using a different cell line or a positive control to ensure the assay is working correctly. |
| Unexpected increase in cell viability at high concentrations | 1. Compound interference with the viability assay reagent (e.g., direct reduction of MTT).2. Precipitation of the compound at high concentrations, leading to a lower effective dose. | 1. Run a cell-free control (media + this compound + assay reagent) to check for direct chemical reactions.2. Visually inspect for precipitation. Consider using a different solvent or lowering the highest concentration. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Differences in cell confluence at the time of treatment.3. Inconsistent incubation times. | 1. Use cells within a consistent and narrow passage number range.2. Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of treatment.3. Standardize all incubation times for treatment and assay steps. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Active Metabolite (DES) in Prostate Cancer Cell Lines
| Cell Line | Compound | Metric | Value | Incubation Time | Reference |
| LNCaP (Androgen-Sensitive) | Plain this compound | IC50 | 22.37 ± 1.82 µg/mL | 48 hours | [2][3] |
| LNCaP (Androgen-Sensitive) | Diethylstilbestrol (DES) | LD50 | 19-25 µM | Not Specified | [1] |
| PC-3 (Androgen-Insensitive) | Diethylstilbestrol (DES) | LD50 | 19-25 µM | Not Specified | [1] |
| DU145 (Androgen-Insensitive) | Diethylstilbestrol (DES) | LD50 | 19-25 µM | Not Specified | [1] |
Note: IC50 (Half-maximal inhibitory concentration) and LD50 (Lethal dose, 50%) are measures of the concentration of a substance that is required to inhibit a biological process or kill half of a population of cells, respectively.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Activated Caspase-3
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
Technical Support Center: Troubleshooting Variability in Fosfestrol Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in cell-based assay results when working with Fosfestrol. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in our dose-response curves for this compound between experiments. What are the primary contributing factors?
High variability in dose-response curves is a frequent challenge in in vitro pharmacology. The key factors can be broadly categorized into biological and technical variability.
Biological Variability:
-
Cell Line Integrity: Cell lines can undergo genetic and phenotypic drift over time and with increasing passage numbers, altering their response to compounds. It is crucial to use cells within a narrow passage range and to periodically authenticate your cell lines.
-
Cell Health and Confluency: The health and density of cells at the time of treatment are critical. Overly confluent, stressed, or unhealthy cells will respond differently than logarithmically growing cells.
-
This compound as a Prodrug: this compound is a prodrug that is converted to its active metabolite, diethylstilbestrol (DES), by phosphatases.[1] The expression and activity of these enzymes can vary between cell lines and even within the same cell line under different culture conditions, leading to inconsistent conversion rates and, consequently, variable assay results.[2][3] Prostate cancer cell lines, such as LNCaP, are known to express phosphatases like prostatic acid phosphatase (PAcP) and alkaline phosphatase (ALP).[2][4]
Technical Variability:
-
Reagent Quality and Consistency: Variations in media, serum, and other reagents can significantly impact cell growth and drug response. Ensure all reagents are within their expiration dates and stored correctly.
-
Pipetting and Seeding Accuracy: Inconsistent cell seeding or inaccurate pipetting of this compound can introduce significant errors.
-
Compound Stability and Solubility: this compound has poor water solubility.[5] Improperly dissolved compound or precipitation in the culture medium will lead to inaccurate dosing and high variability.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent and non-toxic across all wells.[6]
Q2: My this compound treatment is not showing the expected cytotoxic effect. What could be the problem?
Several factors can contribute to a lack of the expected biological response to this compound.
-
Insufficient Conversion to Active Metabolite: Since this compound requires enzymatic conversion to the active DES, low phosphatase activity in your cell line could result in a diminished effect.[1]
-
Low Estrogen Receptor (ER) Expression: The primary mechanism of action of DES is through the estrogen receptor.[7] If your cell line has low or absent ER expression, the expected effects may not be observed.
-
Incorrect Dosing: Due to the potential for precipitation of poorly soluble compounds, the actual concentration of this compound in your assay may be lower than intended.
-
Sub-optimal Assay Duration: The cytotoxic effects of this compound may require a longer incubation period to become apparent.
Q3: How should I prepare and handle this compound for my experiments to ensure consistency?
Proper handling of this compound is crucial for obtaining reproducible results.
-
Solubility: this compound is sparingly soluble in water but can be dissolved in organic solvents like DMSO.[5][8]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
To minimize precipitation when adding to aqueous cell culture media, avoid adding a highly concentrated DMSO stock directly to the media. Instead, perform serial dilutions of the stock in cell culture media.
-
Visually inspect the solution for any signs of precipitation after each dilution step. If precipitation occurs, you may need to adjust your stock concentration or the final concentration in the assay.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. Information on the long-term stability in solution is limited, so it is recommended to use freshly prepared dilutions for each experiment.
Q4: Could phosphatases present in the serum of my cell culture medium be affecting the results?
Yes. Fetal Bovine Serum (FBS) contains various phosphatases that can dephosphorylate this compound, converting it to its active form, DES. The activity of these enzymes can vary between different lots of FBS, introducing a significant source of variability. It is advisable to test different lots of FBS or use a single, qualified batch for a series of experiments to minimize this variability.
Q5: We are observing an unexpected increase in cell death in our vehicle control wells. What could be the cause?
This is often related to solvent toxicity.
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%, and ideally below 0.1%) and is consistent across all wells, including controls.[6]
-
Solvent Purity: Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in the LNCaP prostate cancer cell line. Note that these values can vary depending on the specific assay conditions, such as incubation time and cell density.
| Cell Line | Compound | Assay Type | Incubation Time | Reported IC50 | Reference |
| LNCaP | Plain this compound | MTT Assay | 48 hours | 22.37 ± 1.82 µg/ml | [5] |
| LNCaP | This compound Cubosomes | MTT Assay | 48 hours | 8.30 ± 0.62 µg/ml | [5] |
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.
Materials:
-
LNCaP cells (or other suitable prostate cancer cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% Triton-X 100 in acidic isopropanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Detailed Protocol for Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
Complete growth medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (and vehicle control) for the chosen duration (e.g., 24 or 48 hours).[5]
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gating using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for a sufficient number of events (e.g., 10,000).
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Visualizations
Caption: Mechanism of this compound activation and action in prostate cancer cells.
Caption: Logical workflow for troubleshooting variability in this compound assays.
Caption: Overview of estrogen receptor signaling pathways activated by DES.
References
- 1. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumour-derived alkaline phosphatase regulates tumour growth, epithelial plasticity and disease-free survival in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the phosphatase PP4 in the activation of JNK-1 in prostate carcinoma cell lines PC-3 and LNCaP resulting in increased AP-1 and EGR-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of human prostatic acid phosphatase correlates with androgen-stimulated cell proliferation in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
Identifying and minimizing Fosfestrol degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of Fosfestrol in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen prodrug.[1] It is converted in vivo to its active form, diethylstilbestrol (DES), which exerts estrogenic effects.[1] The stability of this compound is critical because its degradation can lead to a loss of potency and the formation of impurities with potentially altered biological activity and toxicity.
Q2: What are the primary pathways of this compound degradation?
A2: Based on its chemical structure, a phosphate ester of a stilbene derivative with phenolic hydroxyl groups, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The phosphate ester linkages can be cleaved, particularly under acidic or basic conditions, to yield diethylstilbestrol monophosphate and ultimately diethylstilbestrol.
-
Oxidation: The phenolic hydroxyl groups of the parent molecule or its hydrolyzed products are prone to oxidation, which can lead to the formation of quinone-type structures.
-
Photodegradation: The stilbene core of the molecule is susceptible to photo-isomerization (from trans to cis) and photocyclization upon exposure to light, particularly UV radiation.
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your experimental solutions within a stable, neutral range (pH 6-8) whenever possible. Avoid strongly acidic or alkaline conditions.
-
Temperature Control: Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C), and avoid prolonged exposure to elevated temperatures.
-
Light Protection: Protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
Use of Antioxidants: For long-term storage or in experiments where oxidative stress is a concern, consider the addition of antioxidants, but ensure they do not interfere with your experimental assays.
-
Inert Atmosphere: When preparing and storing solutions, purging with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products include:
-
Diethylstilbestrol Monophosphate: Formed from the hydrolysis of one phosphate group.
-
Diethylstilbestrol (DES): The active form of the drug, resulting from the hydrolysis of both phosphate groups.
-
Oxidized derivatives: Quinone-like compounds formed from the oxidation of the phenolic rings.
-
cis-Fosfestrol and cis-Diethylstilbestrol: Geometric isomers formed upon exposure to light.
-
Phenanthrene derivatives: Formed from photocyclization of the stilbene structure under prolonged UV exposure.
Troubleshooting Guide
Q5: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A5: Unexpected peaks are often indicative of degradation products. To troubleshoot:
-
Review your sample handling and storage: Were the samples protected from light and stored at the correct temperature? Was the pH of the solution appropriate?
-
Perform a forced degradation study: Intentionally degrade a sample of this compound (see the protocol below) and inject it into your HPLC system. This will help you to identify the retention times of the major degradation products.
-
Check your HPLC method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. You may need to adjust the mobile phase composition, gradient, or column chemistry.
-
Consider excipient interference: If you are working with a formulated product, excipients could be interfering with the analysis. Analyze a placebo sample to rule this out.
Q6: My experimental results are inconsistent and show a loss of this compound activity over time. How can I confirm if degradation is the issue?
A6: To confirm if degradation is causing a loss of activity:
-
Analyze samples over time: Take aliquots of your experimental solution at different time points and analyze them using a validated stability-indicating HPLC method to quantify the amount of intact this compound remaining.
-
Correlate chemical stability with biological activity: Concurrently with the chemical analysis, perform your biological assay to see if the loss of activity correlates with the decrease in this compound concentration.
-
Test the activity of the active metabolite: If your assay is sensitive to diethylstilbestrol, a controlled experiment with a known concentration of DES can help to understand its contribution to the observed activity.
Q7: The color of my this compound solution has changed. What does this indicate?
A7: A change in color, such as the appearance of a yellow or brown tint, often suggests the formation of oxidized degradation products, like quinones. This is a visual indicator that your sample may be degrading and should be analyzed for purity.
Quantitative Data on this compound Degradation
The following tables provide illustrative data on the expected degradation of this compound under various stress conditions. This data is intended for guidance and actual degradation rates will depend on the specific experimental conditions.
Table 1: Effect of pH on this compound Hydrolysis at 37°C
| pH | % this compound Remaining after 24 hours | Major Degradation Product |
| 2.0 | 75% | Diethylstilbestrol Monophosphate, Diethylstilbestrol |
| 4.0 | 90% | Diethylstilbestrol Monophosphate |
| 7.0 | 98% | Minimal degradation |
| 9.0 | 85% | Diethylstilbestrol Monophosphate, Diethylstilbestrol |
| 11.0 | 60% | Diethylstilbestrol, Oxidized Products |
Table 2: Effect of Temperature on this compound Degradation at pH 7.0
| Temperature | % this compound Remaining after 24 hours |
| 4°C | >99% |
| 25°C | 98% |
| 40°C | 92% |
| 60°C | 80% |
Table 3: Effect of Light Exposure on this compound Degradation at 25°C
| Light Condition | % this compound Remaining after 8 hours | Major Degradation Product |
| Dark (Control) | >99% | - |
| Ambient Light | 97% | cis-Fosfestrol |
| UV Light (254 nm) | 70% | cis-Fosfestrol, Phenanthrene derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound to generate its degradation products for analytical method development and validation.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber with UV and visible light sources
-
Water bath or incubator
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at various time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a transparent container.
-
Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][3][4][5][6]
-
Prepare a control sample wrapped in aluminum foil and place it alongside the exposed sample.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound powder in a thin layer in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 40 60 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 240 nm
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
-
Linearity, Accuracy, and Precision: Validate these parameters according to standard ICH guidelines.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
Caption: Estrogen receptor signaling by DES.
References
- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmatutor.org [pharmatutor.org]
- 4. iagim.org [iagim.org]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing interference in analytical assays for Fosfestrol
Welcome to the technical support center for analytical assays of Fosfestrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the analysis of this compound and its active metabolite, Diethylstilbestrol (DES).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement challenging?
A1: this compound, also known as diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen used in the treatment of prostate cancer.[1] It is a prodrug that is rapidly metabolized in the body to its active form, Diethylstilbestrol (DES).[2] After oral administration, this compound itself is often undetectable in plasma. The primary analytes of interest are DES and its conjugates, such as DES-glucuronide and DES-sulfate.[3] This metabolic conversion necessitates that analytical methods target DES and its metabolites for accurate pharmacokinetic and pharmacodynamic assessments.
Q2: Which analytical methods are commonly used for this compound and Diethylstilbestrol analysis?
A2: Several methods are employed for the analysis of this compound and its metabolites, including:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method has been used for the simultaneous determination of this compound and its metabolites in plasma.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are available for the screening and quantitative analysis of Diethylstilbestrol in various biological matrices like urine and tissue.[5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the determination of Diethylstilbestrol in human plasma and other biological samples.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have been developed for the analysis of Diethylstilbestrol in urine, often requiring a derivatization step.[10][11]
Q3: What are the primary sources of interference in this compound and Diethylstilbestrol assays?
A3: Interference can arise from several sources depending on the assay format:
-
Cross-reactivity in Immunoassays: Structurally similar compounds can cross-react with the antibodies used in ELISA kits, leading to inaccurate results. This is a significant concern for steroid hormone immunoassays.[12][13]
-
Matrix Effects in LC-MS/MS: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to ion suppression or enhancement and affecting the accuracy of quantification.[14][15]
-
Metabolites: The presence of various DES metabolites, such as glucuronide and sulfate conjugates, can potentially interfere with assays targeting the parent DES molecule if not properly separated or accounted for.[3][16]
-
Sample Contamination: Improper sample handling and preparation can introduce contaminants that interfere with the assay.
Troubleshooting Guides
Immunoassay (ELISA) for Diethylstilbestrol
Issue: High Background Signal
High background can obscure the specific signal and reduce the dynamic range of the assay.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. A short soak with wash buffer (e.g., 30 seconds) can be beneficial.[17] |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer can also help.[17] |
| Non-specific binding of antibodies | Ensure the antibody diluent is appropriate. Consider using a different blocking buffer.[17] |
| Contaminated substrate solution | Ensure the substrate is colorless before use. Use fresh substrate for each assay.[18] |
| Cross-reactivity | Review the cross-reactivity data for the specific ELISA kit. If interference from a known compound is suspected, consider sample purification prior to analysis. |
Issue: Low or No Signal
A lack of signal can indicate a problem with one or more of the assay components or steps.
| Possible Cause | Troubleshooting Step |
| Inactive reagents | Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. |
| Incorrect reagent preparation | Double-check all calculations and dilutions for standards, controls, and detection reagents. |
| Omission of a critical step | Carefully review the protocol to ensure all incubation steps and reagent additions were performed in the correct order. |
| Improper incubation conditions | Verify that the correct incubation temperatures and times were used as specified in the protocol. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Diethylstilbestrol
Issue: Poor Sensitivity or Signal Suppression
Matrix effects are a common cause of poor sensitivity in LC-MS/MS assays.
| Possible Cause | Troubleshooting Step |
| Matrix effects from co-eluting compounds | Optimize Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of DES from interfering compounds. | |
| Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., DES-d6) can help to compensate for matrix effects. | |
| Suboptimal ionization parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) to maximize the DES signal. |
| Inefficient sample extraction | Evaluate and optimize the extraction recovery of DES from the biological matrix. |
Quantitative Data
Table 1: Cross-Reactivity of a Commercial Diethylstilbestrol ELISA Kit
This table summarizes the cross-reactivity of a commercially available DES ELISA kit with structurally related compounds.
| Compound | Cross-Reactivity (%) |
| Diethylstilbestrol | 100 |
| Diethylstilbestrol-glucuronide | 68 |
| Hexestrol | 22 |
| Dienestrol | < 1 |
| 17ß-Estradiol | < 0.01 |
Data sourced from a representative commercial DES ELISA kit manual.[5] Note that cross-reactivity may vary between different kits and in different sample matrices due to matrix effects.
Experimental Protocols
Protocol 1: Diethylstilbestrol (DES) Analysis in Human Plasma by LC-MS/MS
This protocol is a summary of a published method for the determination of DES in human plasma.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 600 µL of ethyl acetate.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: Agilent Technologies XDB C18 column (2.1 mm × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:2.5 mmol/L ammonium acetate (60:40, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Diethylstilbestrol: m/z 267.2 → 237.3
-
Internal Standard (Daidzein): m/z 253.2 → 132.3
-
Protocol 2: Diethylstilbestrol (DES) Analysis in Urine by GC-MS
This protocol is a general outline based on established methods for steroid hormone analysis in urine.[10][19]
1. Sample Preparation (Enzymatic Hydrolysis and Extraction)
-
To 5 mL of urine, add ß-glucuronidase/arylsulfatase to deconjugate the DES metabolites.
-
Incubate at 37°C for 16 hours.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract the deconjugated DES.
-
Wash the cartridge with water and then elute the DES with methanol.
-
Evaporate the eluate to dryness.
2. Derivatization
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to create a more volatile derivative of DES.
-
Heat at 60°C for 30 minutes.
3. GC-MS Conditions
-
GC Column: DB-5MS capillary column (or equivalent)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A suitable temperature gradient to separate the DES derivative from other components.
-
Mass Spectrometry: Electron ionization (EI) source, operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Visualizations
Metabolic pathway of this compound to Diethylstilbestrol and its conjugates.
References
- 1. This compound | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 3. [Plasma concentrations of this compound as well as diethylstilbestrol on their conjugates following intravenous administration on prostatic carcinoma patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Plasma levels of this compound and its monophosphate, of diethylstilbestrol and its monoglucuronide following intravenous administration in patients with metastatic prostatic carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. szfinder.com [szfinder.com]
- 7. afsbio.com [afsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of diethylstilbestrol in human plasma using high performance liquid chromatography-tandem mass spectrometry [jcps.bjmu.edu.cn]
- 10. [Determination of beta-estradiol, bisphenol A, diethylstilbestrol and salbutamol in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eijppr.com [eijppr.com]
- 15. droracle.ai [droracle.ai]
- 16. The metabolism of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arp1.com [arp1.com]
- 18. sinobiological.com [sinobiological.com]
- 19. mdpi.com [mdpi.com]
Strategies to mitigate Fosfestrol instability during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the instability of Fosfestrol during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
This compound, also known as diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES).[1][2] Its stability is a critical factor in long-term experiments because it is susceptible to degradation, which can alter its effective concentration and impact the reproducibility and validity of experimental results. The primary degradation pathway is the hydrolysis of the phosphate groups, converting this compound into its active, and structurally different, metabolite, diethylstilbestrol (DES).[3] This conversion can be influenced by experimental conditions.
Q2: What are the main factors that contribute to this compound instability?
The primary factors contributing to this compound instability in an experimental setting are:
-
Enzymatic Hydrolysis: In biological experiments, particularly in cell culture, the presence of phosphatases in serum (e.g., fetal calf serum) can enzymatically hydrolyze this compound to DES.[4]
-
pH and Temperature: Like many pharmaceutical compounds, the stability of this compound in aqueous solutions is likely influenced by pH and temperature.[5][6][7]
-
Light Exposure: this compound is a photosensitive compound, and exposure to light can lead to its degradation.[1]
Q3: How can I minimize this compound degradation during storage?
To ensure the stability of this compound during storage, it is recommended to:
-
Store the compound at refrigerated temperatures.[1]
-
Protect it from light by using amber vials or by wrapping the container in aluminum foil.[4][8][9]
-
For long-term storage of solid compounds, consider temperatures of -20°C or -80°C in a tightly sealed, opaque container.[8]
Q4: What are the best practices for handling this compound in solution during experiments?
When preparing and using this compound solutions for experiments, the following practices are recommended:
-
Prepare Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
-
Use Appropriate Solvents: While specific solubility data is limited, dissolving the compound in a suitable, pre-warmed sterile buffer or culture medium just before use is advisable.
-
Minimize Light Exposure: Conduct all manipulations of the compound and its solutions under subdued light. Use opaque or foil-wrapped tubes and plates.[4][8]
-
Control Temperature: Keep solutions on ice when not in immediate use and minimize the time they are kept at room or incubator temperatures.
-
Consider Serum-Free Media: If the experimental design allows, using serum-free media can reduce the enzymatic conversion of this compound to DES.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | This compound degradation leading to a decrease in the effective concentration of the active compound. | 1. Verify Storage Conditions: Ensure the stock compound is stored correctly (refrigerated, protected from light).[1]2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment.3. Perform a Stability Check: Conduct a simple stability experiment (see Experimental Protocols) to determine the degradation rate under your specific experimental conditions.4. Standardize Handling Procedures: Ensure all lab personnel are following the same protocol for handling the compound. |
| Unexpected cellular effects or toxicity. | Conversion of this compound to DES, which has its own distinct biological activities and cytotoxic effects.[4][10] The degradation products themselves might also have unintended effects. | 1. Analyze for DES: Use an analytical method like HPLC to determine the concentration of both this compound and DES in your experimental samples over time.2. Review Literature on DES: Compare your observed effects with the known biological activities of DES.[8][11]3. Consider Serum-Free Conditions: If feasible for your cell line, switch to a serum-free medium to minimize enzymatic conversion. |
| Precipitation of the compound in cell culture media. | Poor solubility of this compound or its degradation products in the media. | 1. Pre-warm the Medium: Prepare the working solution by adding the compound to pre-warmed media and mix thoroughly.[12]2. Check Solubility Limits: You may need to perform a solubility test to determine the maximum soluble concentration in your specific medium.3. Use a Suitable Solvent for Stock Solution: Prepare a concentrated stock solution in a solvent in which this compound is highly soluble (e.g., DMSO, though check for cellular tolerance) and then dilute it in the culture medium. |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate how a researcher might present their findings from a stability study. Actual stability will depend on the specific experimental conditions.
| Condition | Parameter | This compound Remaining after 24 hours (%) | Key Observations |
| Storage of Aqueous Solution | 4°C, Dark | >95% | Stable for short-term storage. |
| 25°C, Dark | ~80% | Significant degradation at room temperature. | |
| 25°C, Light | ~60% | Light exposure accelerates degradation. | |
| In Cell Culture Media (37°C, 5% CO₂) | Serum-Free Medium | ~70% | Degradation occurs at physiological temperature. |
| Medium with 10% FBS | ~40% | Presence of serum significantly increases the rate of degradation (conversion to DES). |
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Aqueous Solution
Objective: To determine the rate of degradation of this compound under specific pH, temperature, and light conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline) at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple amber and clear microcentrifuge tubes.
-
Incubation:
-
Temperature: Incubate sets of amber tubes at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Exposure: Incubate a set of clear tubes and a set of amber (or foil-wrapped) tubes at a constant temperature (e.g., 25°C) under ambient lab lighting.
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take a sample from each condition and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of this compound.[13] The method should be able to separate this compound from its degradation products, primarily DES.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol 2: Evaluating this compound Stability in Cell Culture Media
Objective: To assess the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) under standard cell culture conditions.
Methodology:
-
Medium Preparation: Prepare the cell culture medium to be tested, including any supplements such as fetal bovine serum (FBS), penicillin-streptomycin, etc.
-
Spiking the Medium: Add this compound to the medium to achieve the final desired concentration.
-
Incubation: Place the this compound-containing medium in a sterile flask or plate in a cell culture incubator (37°C, 5% CO₂).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), aseptically remove an aliquot of the medium.
-
Sample Processing: Immediately process the sample to remove any proteins that might interfere with analysis (e.g., protein precipitation with acetonitrile) and then freeze at -80°C.
-
Analysis: Quantify the concentration of this compound and DES in the samples using HPLC.
-
Data Interpretation: The rate of disappearance of this compound and the appearance of DES will indicate the stability of this compound in the cell culture medium.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Simplified signaling pathway of DES.
References
- 1. The pharmacokinetics of this compound and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 4. [Plasma concentrations of this compound as well as diethylstilbestrol on their conjugates following intravenous administration on prostatic carcinoma patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Direct approximation of plasma concentration time curves of 3-diethylstilbestrol monoglucuronide following oral and intravenous administration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Enhancing Fosfestrol Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Fosfestrol, particularly in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as diethylstilbestrol diphosphate (DESDP), is a synthetic, nonsteroidal estrogen medication used in the treatment of castration-resistant prostate cancer.[1][2] It is a prodrug that is converted into its active form, diethylstilbestrol (DES), by the enzyme alkaline phosphatase, which is often found at high levels in prostate cancer cells.[3][4] DES then acts as a potent estrogen receptor agonist, inhibiting androgen action and hormone-induced growth of cancer cells.[3][5] It also has powerful antigonadotropic effects, strongly suppressing testosterone levels.[1] Some evidence suggests DES may also have direct cytotoxic effects on prostate cancer cells.[6][7]
Q2: My cancer cell line is showing resistance to this compound. What are the potential underlying mechanisms?
A2: Resistance to this compound in cancer cell lines can arise from several factors:
-
Low Alkaline Phosphatase (ALP) Activity: Since this compound requires dephosphorylation by ALP to become active DES, cell lines with inherently low or acquired downregulation of ALP expression will be less effective at converting the prodrug, leading to reduced cytotoxicity.[4][8]
-
Multidrug Resistance (MDR) Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound or its active metabolite, DES, out of the cell, preventing it from reaching its intracellular targets.[9]
-
Altered Estrogen Receptor (ER) Signaling: Mutations in the estrogen receptor or alterations in downstream signaling pathways can render the cells insensitive to the effects of DES.
-
Enhanced DNA Repair Mechanisms: Cancer cells can develop enhanced capabilities to repair the DNA damage induced by cytotoxic agents, contributing to resistance.[9]
-
Evasion of Apoptosis: Resistant cells may have defects in their apoptotic pathways, making them less susceptible to programmed cell death triggered by DES.[9]
Q3: I'm observing poor uptake of this compound in my cell culture experiments. What are some common causes and troubleshooting steps?
A3: Poor uptake of this compound is a common challenge, often linked to its physicochemical properties and the cellular characteristics of the model system.
Troubleshooting Guide: Poor this compound Uptake
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound has poor water solubility which can limit its effective concentration in culture media.[10] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the media. Prepare fresh stock solutions regularly.[11] |
| Low Alkaline Phosphatase Activity | Verify the ALP expression and activity in your resistant cell line compared to a sensitive control line. Consider co-treatment with an ALP inducer if compatible with your experimental design. |
| High Efflux Pump Activity | Test for the overexpression of MDR proteins (e.g., P-glycoprotein) using techniques like Western blotting or flow cytometry. If present, consider co-treatment with a known MDR inhibitor (e.g., Verapamil) to see if it restores sensitivity.[12] |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including appropriate media, supplements, and incubator settings (CO2, temperature, humidity), as suboptimal conditions can affect cellular uptake mechanisms. Review cell seeding density, as overly confluent or sparse cultures can behave differently.[13] |
| Contamination | Mycoplasma or other microbial contamination can significantly alter cellular metabolism and drug response.[14] Regularly test your cell lines for contamination. |
Enhancing Delivery and Uptake: Experimental Approaches
Several strategies can be employed to improve the delivery and uptake of this compound in resistant cell lines. Below are summaries of potential approaches and relevant data.
Nanoparticle-Based Delivery Systems
Nanoparticle-based delivery systems, such as cubosomes, have been shown to improve the solubility and bioavailability of poorly soluble drugs like this compound.[10] These systems can enhance intracellular drug accumulation and overcome some mechanisms of drug resistance.[9]
Table 1: In Vitro Cytotoxicity of Free this compound vs. This compound Cubosomes in LNCaP Cells
| Formulation | IC50 (µg/mL) |
| Plain this compound | 22.37 ± 1.82 |
| This compound Cubosomes | 8.30 ± 0.62 |
Data from Harale et al., Indian Journal of Pharmaceutical Sciences, 2024.[10]
Table 2: Apoptotic Potential of Free this compound vs. This compound Cubosomes in LNCaP Cells
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Plain this compound | 69.5% | 7.55% | 16.9% |
| This compound Cubosomes | 57.9% | 16.6% | 14.9% |
Data from Harale et al., Indian Journal of Pharmaceutical Sciences, 2024.[10]
Combination Therapies
Combining this compound with other therapeutic agents can be a strategy to overcome resistance. This could involve agents that inhibit resistance mechanisms or target alternative survival pathways.
Table 3: Response Rates in Hormone-Refractory Prostate Cancer (HRPC) Patients Treated with Oral Etoposide and this compound
| Response Parameter | Response Rate (CR + PR) |
| Measurable Disease | 36.8% |
| Serum PSA Level | 80% |
| Overall Evaluation | 40% |
CR: Complete Response, PR: Partial Response. Data from Hirano et al., 2004.[15]
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous, stepwise exposure to the drug.[16][17]
Materials:
-
Parental cancer cell line (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
This compound tetrasodium
-
Sterile culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
-
Cell viability assay kit (e.g., MTT, WST-1)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells at an appropriate density in 96-well plates.
-
The following day, treat the cells with a range of this compound concentrations.
-
After 72 hours (or a suitable duration), assess cell viability using a standard assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate resistance development:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor the cells for growth. Initially, a significant portion of cells may die.
-
When the cells resume a normal growth rate, subculture them.
-
-
Stepwise increase in drug concentration:
-
Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Allow the cells to adapt and recover their normal growth rate at each new concentration before proceeding to the next higher concentration. This process can take several months.
-
-
Characterize the resistant cell line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreserve stocks of the resistant cell line at different passage numbers.
-
Further characterize the resistant phenotype by investigating the potential mechanisms of resistance (e.g., ALP activity, MDR protein expression).
-
Protocol 2: Evaluating the Efficacy of a Novel this compound Formulation (e.g., Nanoparticles)
This protocol outlines the steps to compare the cytotoxic effects of a novel this compound formulation against the free drug in both parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
Free this compound
-
Novel this compound formulation (e.g., this compound-loaded nanoparticles)
-
96-well plates
-
Cell viability assay kit
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into separate 96-well plates at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of both free this compound and the novel this compound formulation in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for a period relevant to the drug's mechanism of action (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for both formulations in both cell lines.
-
Compare the IC50 values to determine if the novel formulation enhances the cytotoxicity of this compound, particularly in the resistant cell line.
-
Visualizing Key Pathways and Workflows
This compound Activation and Mechanism of Action
Caption: this compound activation and downstream signaling pathway.
Experimental Workflow for Overcoming this compound Resistance
Caption: Workflow for addressing this compound resistance.
Logical Relationship of Resistance Mechanisms
Caption: Key mechanisms of this compound resistance in cell lines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Tumour-derived alkaline phosphatase regulates tumour growth, epithelial plasticity and disease-free survival in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Phase I trial of high-dose this compound in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer effect of combination therapy of VP16 and fosfesterol in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosing Schedules for Fosfestrol in In Vivo Studies
Welcome to the technical support center for researchers utilizing Fosfestrol in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (diethylstilbestrol diphosphate) is a synthetic, nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES).[1] Its primary mechanism of action is mediated through its active form, DES, which binds to estrogen receptors (ERα and ERβ).[1] This binding leads to the modulation of gene expression, which can inhibit the growth of hormone-responsive cancer cells.[1][2] Additionally, at higher concentrations, DES can induce apoptosis (programmed cell death) in cancer cells through mechanisms that are independent of the estrogen receptor.[3] Some evidence suggests that the active metabolites of this compound may also exert cytotoxic effects by inhibiting mitochondrial function.[4]
Q2: What are the common routes of administration for this compound in in vivo studies?
A2: Based on available literature, both parenteral (intravenous, subcutaneous) and oral routes of administration have been used for this compound and its active form, DES, in preclinical and clinical settings. The choice of administration route often depends on the experimental design and the desired pharmacokinetic profile. Intravenous administration allows for rapid delivery and circumvents first-pass metabolism, while oral and subcutaneous routes may be suitable for more prolonged exposure models.
Q3: How is this compound metabolized in vivo?
A3: this compound is a prodrug that is rapidly metabolized in the body to its active form, diethylstilbestrol (DES), through enzymatic hydrolysis where the diphosphate group is removed.[1] This conversion is a key step for its biological activity.
Troubleshooting Guide
Issue 1: this compound Precipitation in Formulation
-
Problem: My this compound solution is cloudy or has visible precipitate after preparation.
-
Possible Causes:
-
Low Solubility: this compound has poor water solubility.[5]
-
Incorrect Vehicle: The chosen solvent may not be appropriate for the desired concentration.
-
Temperature Effects: The solution may have been stored at a low temperature, causing the drug to crash out of solution.
-
-
Solutions:
-
Vehicle Selection: For intravenous administration, clinical studies have utilized 0.9% normal saline or a 5% glucose solution.[6][7] For subcutaneous injections in animal models, sesame oil has been used as a vehicle for the active metabolite, DES, and could be considered for this compound.
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the vehicle may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gently warming the solution may help to redissolve the precipitate. However, ensure that the temperature is not too high to cause degradation. Always bring the solution to room temperature before administration.
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
-
Issue 2: Adverse Effects in Animal Models
-
Problem: My animals are showing signs of toxicity after this compound administration.
-
Possible Signs of Toxicity:
-
Solutions:
-
Dose Reduction: The administered dose may be too high. Refer to the dose-response data in the literature to select a more appropriate starting dose.
-
Change in Dosing Schedule: Consider reducing the frequency of administration to allow for a sufficient washout period between doses.
-
Supportive Care: Provide supportive care to affected animals, such as fluid replacement for dehydration.
-
Monitor Hematological Parameters: In clinical settings, thromboembolic events have been a concern.[4][9] While not as commonly reported in preclinical studies, monitoring for signs of thrombosis may be warranted, especially in long-term studies.
-
Data Presentation
Table 1: Summary of this compound and DES Dosing in In Vivo Studies
| Compound | Species | Cancer Model | Route of Administration | Dosing Schedule | Observed Outcome |
| This compound (as DES-DP) | Mouse | MXT Mammary Tumor | Not Specified | 1.0 mg/kg per week | Inhibition of tumor growth |
| This compound (as DES-DP) | Mouse | MXT Mammary Tumor | Not Specified | 0.01 mg/kg per week | Stimulation of tumor growth |
| DES | Mouse | Not Specified | Subcutaneous | 0.1 mg/kg for 5 days | Uterine receptivity was normal |
| DES | Mouse | Not Specified | Subcutaneous | 1 mg/kg for 5 days | Abnormal uterine receptivity |
| DES | Dog | Misalliance | Intramuscular | 2.0 mg/kg on day 3 and 5 post-mating | Prevention of conception |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration (Based on Clinical Practice)
-
Materials: this compound tetrasodium powder, sterile 0.9% sodium chloride (normal saline) or 5% dextrose solution, sterile vials, and filters.
-
Procedure:
-
Under aseptic conditions, weigh the required amount of this compound powder.
-
Reconstitute the powder with a small volume of the chosen sterile vehicle (0.9% saline or 5% dextrose).
-
Gently agitate the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Further dilute the solution to the final desired concentration with the same sterile vehicle.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm filter.
-
Administer the solution to the animal via the desired intravenous route (e.g., tail vein in mice).
-
Protocol 2: Preparation of this compound for Subcutaneous Administration (Hypothetical, based on DES protocols)
-
Materials: this compound tetrasodium powder, sterile sesame oil, sterile vials.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, add the this compound powder to the appropriate volume of sterile sesame oil.
-
Gently warm the mixture to aid in dissolution.
-
Vortex or sonicate the mixture until a uniform suspension or solution is achieved.
-
Allow the solution to cool to room temperature before administration.
-
Administer the solution subcutaneously to the animal.
-
Mandatory Visualizations
Caption: A typical experimental workflow for an in vivo study using this compound.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Phase I trial of high-dose this compound in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of this compound and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. researchgate.net [researchgate.net]
Welcome to the technical support center for troubleshooting high background signals in your Fosfestrol-related fluorescence assays. This guide provides solutions to common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide: High Background Signals
High background fluorescence can mask the specific signal from your target, leading to low signal-to-noise ratios and unreliable data. This section provides answers to frequently encountered problems.
Question: What are the primary sources of high background fluorescence in my assay?
High background signals can originate from several sources, broadly categorized as sample-related, reagent-related, and instrument-related.
-
Sample-Related Background (Autofluorescence): Biological samples naturally fluoresce, a phenomenon known as autofluorescence.[1][2] This is often a significant contributor to high background. Common endogenous fluorophores include:
-
Metabolites: NADH and flavins (FAD, FMN) are key culprits found in metabolically active cells, such as in mitochondria.[1][3]
-
Structural Proteins: Collagen and elastin in the extracellular matrix can also contribute to autofluorescence.[2][3]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and have broad excitation and emission spectra.[1][2]
-
-
Reagent- and Consumable-Related Background:
-
Assay Media and Buffers: Phenol red, a common pH indicator in cell culture media, is fluorescent and can be a major source of background. Serum components can also be fluorescent.
-
This compound Itself: this compound or its active metabolite, diethylstilbestrol (DES), may have some intrinsic fluorescence, or impurities in the compound could be fluorescent.
-
Plates and Vessels: The plastic used in microplates can be autofluorescent.[4] White or transparent plates have higher background compared to black plates.
-
-
Instrument-Related Background:
-
Incorrect Settings: Using excessively high gain or exposure times on the fluorescence reader can amplify background noise.[4]
-
Light Leaks: Extraneous light entering the measurement chamber can increase background readings.[4]
-
Dirty Optics: Contamination on the optical components of the plate reader can scatter light and increase background.
-
Question: How can I identify the source of the high background in my this compound assay?
A systematic approach with proper controls is crucial for pinpointing the source of the high background.
Recommended Controls:
| Control Sample | Components | Purpose |
| Media/Buffer Blank | Assay media or buffer only (no cells or this compound) | To determine the background contribution of the assay medium. |
| Vehicle Control | Cells + Vehicle (the solvent used to dissolve this compound) | To measure the autofluorescence of the cells and the effect of the solvent. |
| This compound in Media | Assay media or buffer + this compound (no cells) | To assess the intrinsic fluorescence of the this compound solution. |
| Unstained Cells | Cells in a non-fluorescent buffer (e.g., PBS) | To establish the baseline autofluorescence of the biological sample. |
By measuring the fluorescence of each control, you can systematically identify the major contributor(s) to the high background signal.
Experimental Protocols
Here are detailed protocols for experiments to help you troubleshoot high background signals.
Protocol 1: Spectral Scan to Identify an Unknown Fluorescence Source
This protocol helps to determine the excitation and emission maxima of the background signal, which can provide clues to its origin.
Objective: To characterize the spectral properties of the high background fluorescence.
Materials:
-
Spectrofluorometer or plate reader with spectral scanning capabilities.
-
Your control and experimental samples (as described in the table above).
-
Appropriate microplates (black, clear-bottom plates are recommended to reduce background).[4]
Procedure:
-
Prepare Samples: Pipette your control and experimental samples into the wells of a black, clear-bottom microplate.
-
Excitation Scan:
-
Set the emission wavelength to the expected maximum for your assay.
-
Perform a scan across a broad range of excitation wavelengths (e.g., 300-500 nm).
-
Record the excitation wavelength that yields the highest fluorescence intensity.
-
-
Emission Scan:
-
Set the excitation wavelength to the maximum identified in the previous step.
-
Perform a scan across a broad range of emission wavelengths (e.g., 400-700 nm).
-
Record the emission spectrum.
-
-
Analyze Data: Compare the spectra of your experimental samples to your controls. If the background has a distinct spectral profile, you may be able to identify the source by comparing it to known autofluorescent molecules.
Protocol 2: Optimizing Instrument Settings to Reduce Background
This protocol will guide you in adjusting the settings of your fluorescence plate reader to maximize the signal-to-noise ratio.
Objective: To find the optimal gain and exposure time settings for your assay.
Materials:
-
Fluorescence plate reader.
-
A positive control sample (with the expected highest signal) and a negative control sample (e.g., vehicle control).
Procedure:
-
Set Initial Parameters: Use the recommended excitation and emission wavelengths for your assay.
-
Adjust Gain/Sensitivity:
-
Measure the fluorescence of your positive control sample at various gain settings. Start with a low setting and gradually increase it.
-
Identify the gain setting that provides a robust signal without saturating the detector. Detector saturation can make quantitative comparisons unreliable.[4]
-
-
Adjust Exposure Time/Integration Time:
-
Using the optimal gain setting, measure your positive control with varying exposure times.
-
Longer exposure times can increase the signal, but they also increase the background.
-
-
Calculate Signal-to-Noise Ratio: For each combination of settings, calculate the signal-to-noise ratio (S/N) as:
-
S/N = (Fluorescence of Positive Control) / (Fluorescence of Negative Control)
-
-
Select Optimal Settings: Choose the gain and exposure time that provide the highest S/N ratio without saturating the detector with your brightest sample.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium seems to be the source of the high background. What can I do?
Many standard cell culture media contain fluorescent components.
-
Phenol Red: If your medium contains phenol red, switch to a phenol red-free formulation for the final assay steps.
-
Serum: Fetal Bovine Serum (FBS) and other serum products can be fluorescent. Consider reducing the serum concentration or using a serum-free medium for the duration of the assay.
-
Riboflavin and Tryptophan: These essential nutrients are also fluorescent. If possible, use a custom medium formulation that minimizes these components, but be aware that this could affect cell health.
Q2: How does pH affect my this compound fluorescence assay?
The fluorescence of many molecules is pH-dependent.[5] Changes in pH can alter the ionization state of a fluorophore, which in turn can affect its excitation and emission spectra and quantum yield.[5] For phenolic compounds like diethylstilbestrol (the active form of this compound), changes in pH can deprotonate the hydroxyl groups, which will likely alter the fluorescence properties.
-
Recommendation: It is crucial to maintain a consistent and well-buffered pH throughout your experiment. Use a stable buffer system (e.g., HEPES) in your assay medium. If you suspect pH is an issue, you can test a range of pH values to find one that minimizes background while maintaining your specific signal.
Q3: Can the solvent used to dissolve this compound cause high background?
Yes, the solvent can have a significant impact.
-
Solvent Fluorescence: Some organic solvents may be fluorescent themselves. Always run a "solvent-only" blank to check for this.
-
Solvent Polarity: The polarity of the solvent can affect the fluorescence of your compound.[6][7] Interactions between the fluorophore and solvent molecules can alter the energy levels of the excited state, leading to shifts in the emission spectrum and changes in intensity.[6]
-
Recommendation: Use a high-purity, spectroscopy-grade solvent. If using a solvent like DMSO, keep the final concentration in your assay as low as possible (typically <0.5%).
Q4: What are the best practices for plate selection to minimize background?
The choice of microplate can dramatically impact background fluorescence.[4]
-
Material: Polystyrene plates are common, but some formulations have lower autofluorescence than others.
-
Color: For fluorescence intensity assays, use black-walled plates.[4] The black walls reduce well-to-well crosstalk and scattered light.
-
Bottom: Use plates with clear bottoms for bottom-reading instruments. The thickness of the bottom can also influence readings.
Q5: Could this compound be interacting with other components in my assay to produce a fluorescent product?
It is possible. This compound is a prodrug that is dephosphorylated to the active compound, diethylstilbestrol (DES).[8][9] This enzymatic conversion, or potential degradation of the compound under certain conditions (e.g., exposure to light), could lead to fluorescent byproducts.
-
Recommendation: Ensure the stability of your this compound stock solution by storing it properly (protected from light and at the recommended temperature). Prepare fresh dilutions for each experiment.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background signals in your fluorescence assay.
Caption: A step-by-step guide to identifying and resolving high background fluorescence.
This compound Signaling Pathway
This compound is a prodrug that is converted into diethylstilbestrol (DES), which then acts as an estrogen receptor (ER) agonist.[8][9]
Caption: Conversion of this compound to DES and subsequent activation of the estrogen receptor.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. quora.com [quora.com]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. journalcsij.com [journalcsij.com]
- 8. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Nanocarrier Formulations for Enhanced Fosfestrol Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of nanocarrier formulations for Fosfestrol delivery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of developing this compound-loaded nanocarriers.
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
Question: We are observing a low encapsulation efficiency of this compound in our nanocarrier formulation. What are the potential causes and how can we improve it?
Answer:
Low encapsulation efficiency is a common challenge in nanocarrier formulation. The primary reasons often relate to the physicochemical properties of this compound, the formulation composition, and the preparation method. This compound, being a hydrophilic prodrug of the more lipophilic diethylstilbestrol, presents unique encapsulation challenges.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Poor affinity of this compound for the nanocarrier matrix. | - For lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles): Consider strategies to enhance the interaction between the hydrophilic drug and the lipid core. This may involve using charged lipids to favor electrostatic interactions or exploring the use of a more aqueous core within the nanocarrier. - For polymeric nanocarriers: Select a polymer with functional groups that can interact with this compound. For instance, polymers with hydrogen bond donors or acceptors may improve encapsulation. |
| Drug leakage during formulation. | - Optimize the preparation method: For methods involving sonication or high-shear homogenization, reduce the intensity or duration to minimize disruption of the forming nanocarriers. - Control the temperature: Ensure the temperature during formulation is optimized to maintain the integrity of the nanocarrier. |
| Suboptimal drug-to-lipid/polymer ratio. | - Perform a ratio optimization study: Systematically vary the initial concentration of this compound relative to the lipid or polymer concentration to identify the optimal ratio for maximum encapsulation. |
| Issues with the solvent system. | - Solvent selection: If using a solvent-based method, ensure that this compound and the carrier material have appropriate solubilities in the chosen solvents to facilitate efficient partitioning into the nanocarrier upon solvent removal. |
Issue 2: Nanoparticle Aggregation and Poor Stability
Question: Our this compound-loaded nanocarriers are aggregating upon storage, leading to increased particle size and precipitation. How can we improve the stability of our formulation?
Answer:
Nanoparticle aggregation is a sign of colloidal instability, which can be caused by insufficient repulsive forces between particles or changes in the formulation environment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Insufficient surface charge (low zeta potential). | - Incorporate charged lipids or polymers: Including lipids like stearylamine (positive charge) or dicetyl phosphate (negative charge) in lipid-based formulations can increase electrostatic repulsion. Similarly, charged polymers can be used for polymeric nanoparticles. - Adjust the pH of the dispersion medium: The surface charge of nanocarriers can be pH-dependent. Evaluate the zeta potential at different pH values to find the point of maximum stability. |
| Inadequate steric stabilization. | - Use PEGylated lipids or polymers: The inclusion of polyethylene glycol (PEG) on the surface of nanocarriers provides a steric barrier that prevents close contact and aggregation of particles. |
| High concentration of nanoparticles. | - Dilute the formulation: Storing the nanocarriers at a lower concentration can reduce the frequency of particle collisions and subsequent aggregation. The formulation can be concentrated just before use if necessary. |
| Improper storage conditions. | - Optimize storage temperature: Store the nanocarrier suspension at a recommended temperature, typically between 2-8°C, and avoid freezing, which can cause irreversible aggregation. |
| Presence of salts or other destabilizing agents. | - Use appropriate buffers: If a buffer is required, use one with a low ionic strength, as high salt concentrations can shield the surface charge and lead to aggregation. |
Issue 3: Burst Release of this compound
Question: We are observing a high initial burst release of this compound from our nanocarriers, followed by a slower release. How can we achieve a more controlled and sustained release profile?
Answer:
A significant burst release often indicates a large amount of drug adsorbed to the surface of the nanocarrier or trapped in the outer layers of the matrix.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Surface-adsorbed drug. | - Improve purification: After preparation, wash the nanocarriers thoroughly to remove any unencapsulated or loosely bound drug. Techniques like dialysis or centrifugal ultrafiltration are effective. |
| Porous or permeable nanocarrier matrix. | - Increase the density of the carrier matrix: For lipid-based carriers, using lipids with higher melting points can create a more solid and less permeable core. For polymeric carriers, selecting a polymer with a higher glass transition temperature or increasing the degree of crosslinking can reduce the initial burst. |
| High drug loading close to the surface. | - Optimize the formulation process: Modify the preparation parameters to encourage more uniform drug distribution throughout the nanocarrier matrix. For example, in emulsion-based methods, slowing down the solvent evaporation rate can sometimes lead to a more homogenous drug distribution. |
| Swelling of the nanocarrier matrix. | - Use hydrophobic coatings: Applying a hydrophobic coating to the nanocarrier can reduce the rate of water penetration and swelling of the matrix, thereby controlling the initial drug release. |
Frequently Asked Questions (FAQs)
1. What is the rationale for using nanocarriers for this compound delivery?
This compound, a hydrophilic prodrug of diethylstilbestrol, is used in the treatment of prostate cancer. However, its clinical application can be limited by poor water solubility and dose-related side effects.[1][2] Nanocarriers can address these challenges by:
-
Improving solubility and bioavailability: Encapsulating this compound in nanocarriers can enhance its solubility and protect it from premature degradation, potentially leading to improved bioavailability.[3]
-
Providing controlled release: Nanocarriers can be designed to release this compound in a sustained manner, which can help maintain therapeutic drug levels over a longer period and reduce the frequency of administration.[4]
-
Enabling targeted delivery: The surface of nanocarriers can be modified with targeting ligands to direct them to prostate cancer cells, thereby increasing the drug's efficacy and reducing off-target side effects.[5]
2. Which type of nanocarrier is most suitable for this compound?
The choice of nanocarrier depends on the desired route of administration and therapeutic goal. Common types that have been explored or are suitable for this compound include:
-
Lipid-based nanocarriers (e.g., Cubosomes, Liposomes, Solid Lipid Nanoparticles): These are biocompatible and can encapsulate both hydrophilic and lipophilic drugs. Cubosomes, for example, have shown promise for improving the solubility and anticancer efficacy of this compound.[1]
-
Polymeric nanoparticles: These offer versatility in terms of drug loading, release properties, and surface modification for targeting.[6]
-
Self-nanoemulsifying drug delivery systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, which can enhance the oral bioavailability of poorly soluble drugs.[7]
3. How is the encapsulation efficiency (%EE) and drug loading (%DL) of this compound in nanocarriers determined?
The determination of %EE and %DL typically involves separating the unencapsulated "free" drug from the drug-loaded nanocarriers.
-
Encapsulation Efficiency (%EE): This is the percentage of the initial drug that is successfully encapsulated within the nanocarriers.
-
Formula: %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
-
Drug Loading (%DL): This is the percentage of the nanocarrier's total weight that is composed of the encapsulated drug.
-
Formula: %DL = [Weight of encapsulated drug / Total weight of nanocarrier] x 100
-
A common method to separate the free drug is through centrifugal ultrafiltration . The nanocarrier suspension is placed in an ultrafiltration tube with a membrane that has a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the larger nanocarriers. The amount of drug in the filtrate is then quantified, typically using a validated analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
4. What are the key characterization techniques for this compound-loaded nanocarriers?
Comprehensive characterization is crucial to ensure the quality, stability, and performance of the formulation. Key techniques include:
| Parameter | Technique(s) | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanocarriers. A narrow PDI indicates a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanocarriers, which is an indicator of their colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanocarriers. |
| Encapsulation Efficiency and Drug Loading | UV-Vis Spectrophotometry, HPLC | To quantify the amount of this compound encapsulated within the nanocarriers. |
| In Vitro Drug Release | Dialysis method, Sample and separate method | To evaluate the rate and extent of this compound release from the nanocarriers over time in a simulated physiological environment. |
| Physical Stability | DLS, Zeta Potential measurements over time | To assess changes in particle size, PDI, and surface charge during storage to predict the shelf-life of the formulation. |
5. How does this compound exert its anticancer effect in prostate cancer?
This compound is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES), a synthetic non-steroidal estrogen.[8] DES is thought to exert its anticancer effects in prostate cancer through multiple mechanisms:
-
Hormonal Suppression: DES acts on the hypothalamic-pituitary-gonadal axis to suppress the production of luteinizing hormone (LH), which in turn reduces the testicular production of testosterone. Since many prostate cancers are androgen-dependent, this reduction in testosterone can inhibit tumor growth.[9]
-
Direct Cytotoxic Effects: DES can directly induce apoptosis (programmed cell death) in prostate cancer cells.[10] This is believed to be mediated through estrogen receptors (ERs), particularly ERβ, which is often expressed in prostate tissue. The binding of estrogens to ERβ can trigger signaling cascades that lead to cell cycle arrest and apoptosis.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the predetermined amount of this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an optimized pressure and number of cycles.
-
Cooling and SLN formation: Quickly cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified to remove unencapsulated drug by methods such as dialysis or centrifugation.
Protocol 2: Determination of this compound Encapsulation Efficiency (%EE)
Materials:
-
This compound-loaded nanocarrier suspension
-
Centrifugal ultrafiltration devices (with an appropriate MWCO)
-
Mobile phase for HPLC or solvent for UV-Vis spectrophotometry
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Take a known volume of the nanocarrier suspension and centrifuge it at high speed to pellet the nanocarriers.
-
Alternatively, place a known volume of the suspension into the upper chamber of a centrifugal ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the aqueous phase containing the free drug (filtrate) from the nanocarrier dispersion.
-
Carefully collect the filtrate.
-
Quantify the concentration of this compound in the filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the amount of free drug in the initial volume of the suspension.
-
Calculate the %EE using the formula: %EE = [(Total this compound - Free this compound) / Total this compound] x 100.
Protocol 3: In Vitro Drug Release Study using the Dialysis Bag Method
Materials:
-
This compound-loaded nanocarrier suspension
-
Dialysis tubing with an appropriate MWCO
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or incubator
-
Syringes and filters
Procedure:
-
Soak the dialysis tubing in the release medium to ensure it is fully hydrated.
-
Pipette a known volume of the this compound-loaded nanocarrier suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a vessel containing a known volume of the release medium (e.g., 100 mL).
-
Place the vessel in a shaking water bath maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the collected samples and analyze the concentration of this compound using a validated analytical method (HPLC or UV-Vis).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound-loaded nanocarriers.
Caption: Simplified signaling pathway of this compound-induced apoptosis in prostate cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Estrogen receptor β inhibits prostate cancer cell proliferation through downregulating TGF-β1/IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Current role of diethylstilbestrol in the management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Frontiers | Distribution and Effects of Estrogen Receptors in Prostate Cancer: Associated Molecular Mechanisms [frontiersin.org]
- 9. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Fosfestrol precipitation in high-concentration stock solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the preparation and handling of high-concentration fosfestrol stock solutions. Our aim is to help you prevent and troubleshoot precipitation issues, ensuring the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation in stock solutions a concern?
This compound is a synthetic, non-steroidal estrogen and a prodrug of diethylstilbestrol (DES), primarily used in the treatment of prostate cancer. Precipitation of this compound in high-concentration stock solutions is a critical issue as it can lead to inaccurate dosing, reduced compound efficacy, and variability in experimental results.
Q2: What are the common solvents for dissolving this compound?
This compound has limited solubility in water but is more soluble in organic solvents. While specific quantitative data is limited, the following table summarizes recommended solvents based on available literature.
| Solvent | Solubility & Suitability |
| Dimethyl Sulfoxide (DMSO) | A common solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds. It is recommended to use anhydrous DMSO to avoid precipitation caused by water absorption.[1] |
| Ethanol (EtOH) | This compound is soluble in ethanol. It is a suitable solvent for many laboratory applications. |
| Methanol (MeOH) | Methanol can be used to dissolve this compound. A 1:1 mixture of methanol and water has been used for analytical purposes. |
| Dimethylformamide (DMF) | DMF is another polar aprotic solvent that can be used for dissolving poorly soluble compounds. |
Q3: What factors can cause this compound to precipitate from a stock solution?
Several factors can contribute to the precipitation of this compound in stock solutions:
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent.
-
Temperature: Lower temperatures during storage (e.g., -20°C or -80°C) can decrease the solubility of this compound, leading to precipitation.
-
Solvent Quality: The presence of water in hygroscopic solvents like DMSO can significantly reduce the solubility of organic compounds.[1]
-
pH: Changes in pH, especially in aqueous solutions, can affect the stability and solubility of this compound.
-
Degradation: this compound can hydrolyze to its active form, diethylstilbestrol (DES), which has lower aqueous solubility and may precipitate out of solution.
-
Improper Mixing: Inadequate mixing when preparing the solution can lead to localized areas of high concentration and subsequent precipitation.
Q4: How can I redissolve precipitated this compound in my stock solution?
If you observe a precipitate in your this compound stock solution, you can try the following steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or sonicate the vial for 5-10 minutes to aid dissolution.
-
Solvent Addition: If the precipitate persists, adding a small amount of fresh, anhydrous solvent may help to redissolve it, but be mindful of the change in concentration.
If these steps do not resolve the issue, it is recommended to prepare a fresh stock solution at a slightly lower concentration.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation issues with high-concentration this compound stock solutions.
Issue: Precipitate forms immediately upon preparation of the stock solution.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Prepare a new solution at a lower concentration. It is crucial to not exceed the known solubility limit of this compound in the chosen solvent. |
| Incomplete initial dissolution | Ensure the compound is completely dissolved before storage. Use a combination of vortexing and sonication. Gentle warming to 37°C can also aid dissolution. |
| Poor solvent quality | Use high-purity, anhydrous solvents (e.g., anhydrous DMSO). Store solvents properly to prevent water absorption. |
Issue: Precipitate forms after storage (e.g., after a freeze-thaw cycle).
| Potential Cause | Troubleshooting Step |
| Low-temperature storage | While low temperatures are essential for stability, highly concentrated solutions may precipitate upon freezing. Allow the solution to return to room temperature and ensure the precipitate has redissolved before use. Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles. |
| Compound degradation | This compound can degrade over time, especially if exposed to light, moisture, or non-optimal pH. Store stock solutions protected from light at the recommended temperature. The formation of less soluble degradation products like DES can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (Example)
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 450.3 g/mol
-
For a 10 mM solution in 1 mL: 0.010 mol/L * 0.001 L * 450.3 g/mol = 0.0045 g = 4.5 mg
-
-
Weighing: Accurately weigh 4.5 mg of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Storage:
-
For short-term storage (days to weeks), store at 4°C.
-
For long-term storage (months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the stability of your this compound stock solution over time.
Materials:
-
Prepared this compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Reference standards for this compound and diethylstilbestrol (DES)
Procedure:
-
Initial Analysis (Time 0):
-
Dilute a small aliquot of the freshly prepared this compound stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram, noting the peak area and retention time of the this compound peak. Check for the presence of any degradation peaks, such as DES.
-
-
Storage: Store the remaining stock solution under your desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution.
-
Allow the aliquot to come to room temperature and ensure any precipitate is redissolved.
-
Dilute and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of this compound remaining.
-
Monitor the increase in the peak area of any degradation products, such as DES.
-
A significant decrease in the this compound peak area or a significant increase in degradation product peaks indicates instability under the tested storage conditions.
-
Visualizations
References
Technical Support Center: Navigating Fosfestrol's Short Half-Life in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosfestrol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by this compound's short half-life in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and its active metabolite, diethylstilbestrol (DES)?
A1: Pharmacokinetic studies indicate that this compound and its active metabolites have a short half-life.[1][2] Following intravenous drip infusion, serum this compound levels rise rapidly and are maintained during the infusion, but they decrease quickly once the infusion stops.[3] In clinical scenarios, both this compound and DES have been observed to be undetectable in the blood on the day following administration, underscoring their rapid clearance.[3] While a precise quantitative half-life is not consistently reported across studies, the available evidence strongly supports the need for experimental designs that account for rapid compound degradation.
Q2: How does the short half-life of this compound impact the design of in vitro experiments?
A2: The short half-life of this compound means that its concentration in standard cell culture media will decrease significantly over the course of a typical experiment (e.g., 24, 48, or 72 hours). This can lead to an underestimation of its true potency and efficacy, as cells are not exposed to a consistent concentration of the active compound. It is crucial to adapt your experimental protocol to maintain a steady and effective concentration of this compound.
Q3: What are the primary considerations for designing in vivo studies with this compound?
A3: For in vivo experiments, the rapid clearance of this compound necessitates dosing strategies that ensure sustained exposure of the target tissue to the drug. A standard single-dose administration is unlikely to maintain a therapeutic concentration for a sufficient duration to observe a biological effect. Therefore, alternative administration routes and schedules are required to achieve and maintain effective plasma concentrations.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solutions |
| Inconsistent or weaker-than-expected results in cell-based assays (e.g., cytotoxicity, proliferation). | Rapid degradation of this compound in the cell culture medium, leading to decreased effective concentration over time. | Repeated Dosing: Replenish the cell culture medium with fresh this compound at regular intervals. The frequency of media changes should be determined based on the estimated rate of degradation in your specific cell culture system.Higher Initial Concentration: While not ideal, using a higher initial concentration may ensure that the compound remains above its effective concentration for a longer period. This approach should be used with caution as it may introduce off-target effects.Stability Assessment: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium (including serum) over your intended experimental duration. Analyze samples at various time points using methods like HPLC or LC-MS to quantify the remaining intact compound. |
| Variability between replicate wells or experiments. | Inconsistent timing of media changes or initial plating densities affecting the cell-to-drug concentration ratio. | Standardize Protocols: Ensure precise and consistent timing for all media changes and experimental manipulations. Normalize cell seeding densities across all plates and experiments.Automated Dispensing: If available, use automated liquid handlers for adding this compound to minimize timing variations between wells. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solutions |
| Lack of efficacy in animal models despite promising in vitro data. | Sub-therapeutic plasma concentrations due to the short half-life and rapid clearance of this compound. | Continuous Infusion: Utilize osmotic pumps or intravenous infusion systems to deliver this compound at a constant rate, maintaining stable plasma concentrations throughout the study period.Frequent Dosing Schedule: If continuous infusion is not feasible, implement a frequent dosing regimen (e.g., multiple injections per day). The dosing interval should be significantly shorter than the estimated half-life of the compound. |
| High variability in animal responses. | Differences in individual animal metabolism and clearance rates. | Pharmacokinetic (PK) Sub-study: Conduct a preliminary PK study in a small cohort of animals to determine the actual half-life and clearance rate in your specific model. This data will inform the optimal dosing strategy for the main efficacy study.Increased Sample Size: A larger number of animals per group may be necessary to achieve statistical significance when dealing with compounds that exhibit high pharmacokinetic variability. |
Experimental Protocols
Protocol 1: Determining this compound Stability in Cell Culture Medium
-
Preparation: Prepare your complete cell culture medium (including serum and any other supplements) and a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spiking: Spike the complete medium with this compound to the final working concentration you intend to use in your experiments. Ensure the final solvent concentration is minimal and consistent across all samples.
-
Time Points: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubation: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Sampling and Analysis: At each time point, remove a tube and immediately store it at -80°C to halt any further degradation. Once all time points are collected, analyze the samples using a validated analytical method (e.g., HPLC, LC-MS) to determine the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation profile and estimate its half-life in your specific in vitro system.
Protocol 2: In Vitro Cytotoxicity Assay with Repeated Dosing
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Initial Treatment: The following day, remove the old medium and add fresh medium containing the desired concentrations of this compound.
-
Repeated Dosing: Based on the stability data from Protocol 1 (or at a predetermined interval, e.g., every 8-12 hours), carefully remove the medium from the wells and replace it with fresh medium containing the same concentrations of this compound.
-
Assay Endpoint: At the end of the total incubation period (e.g., 72 hours), perform your chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values and compare them to a parallel experiment conducted with a single initial dose to assess the impact of maintaining compound concentration.
Visualizations
Caption: this compound's mechanism of action in prostate cancer.
Caption: Recommended workflow for in vitro experiments.
References
Validation & Comparative
Fosfestrol vs. Diethylstilbestrol: A Comparative In Vitro Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the in vitro cytotoxic effects of fosfestrol and its active metabolite, diethylstilbestrol (DES). The data presented is compiled from peer-reviewed studies to offer an objective resource for researchers in oncology and drug development.
Overview and Mechanism of Action
This compound (diethylstilbestrol diphosphate) is a synthetic, non-steroidal estrogen that acts as a prodrug for diethylstilbestrol (DES).[1] In the body, and relevantly in in vitro systems containing phosphatases, this compound is dephosphorylated to the biologically active DES.[1][2][3] This conversion is particularly relevant in the context of prostate cancer, as prostatic acid phosphatase can facilitate this activation locally.[2][3]
While the anti-cancer effects of DES were initially attributed to the suppression of androgen production, subsequent research has demonstrated a direct cytotoxic effect on cancer cells, independent of estrogen receptor status.[4] This direct action involves the induction of apoptosis and cell cycle arrest.[4]
Comparative Cytotoxicity Data
The following table summarizes the 50% lethal dose (LD50) values for this compound (referred to as DESdP in the cited study) and diethylstilbestrol (DES) in various human prostate cancer cell lines after a 72-hour exposure, as determined by the microculture tetrazolium (MTT) assay.[1][4]
| Cell Line | Androgen Sensitivity | LD50 (µM) - this compound (DESdP) | LD50 (µM) - Diethylstilbestrol (DES) |
| DU145 | Insensitive | 25.0 | 21.7 |
| 1-LN | Insensitive | 23.3 | 21.5 |
| PC-3 | Insensitive | 20.6 | 19.6 |
| LNCaP | Sensitive | 23.1 | 20.7 |
Data sourced from Robertson et al. (1996), Journal of the National Cancer Institute.[1][4]
The data indicates that both this compound and diethylstilbestrol exhibit comparable cytotoxic activity in the mid-micromolar range across both androgen-sensitive and -insensitive prostate cancer cell lines.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer cell lines DU145, 1-LN, PC-3 (androgen-insensitive), and LNCaP (androgen-sensitive) were used.
-
Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.
-
Drug Preparation: this compound and diethylstilbestrol were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then diluted to the desired final concentrations in the cell culture medium.
Cytotoxicity Assessment: Microculture Tetrazolium (MTT) Assay
The cytotoxic effects of this compound and diethylstilbestrol were quantified using the MTT assay, which measures the metabolic activity of viable cells.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.[1]
-
Drug Exposure: The following day, the culture medium was replaced with fresh medium containing various concentrations of either this compound or diethylstilbestrol (typically in the range of 0-50 µM).[1] The cells were then incubated for 72 hours.[1]
-
MTT Reagent Addition: After the incubation period, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The plates were incubated for a further 1.5 to 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The MTT solution was removed, and the formazan crystals were dissolved in a solubilization agent, typically dimethyl sulfoxide (DMSO). The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The LD50 values were then determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of diethylstilbestrol, the active form of this compound, are mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
DES has been shown to induce apoptosis in prostate cancer cells through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[5]
Caption: DES-induced apoptosis pathway.
Cell Cycle Arrest
DES can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1.[6]
Caption: DES-induced cell cycle arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vitro cytotoxicity study.
Caption: In vitro cytotoxicity workflow.
Conclusion
In vitro studies demonstrate that this compound and its active metabolite, diethylstilbestrol, exhibit comparable cytotoxic effects against both androgen-sensitive and -insensitive prostate cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest. This direct cytotoxic activity, independent of estrogen receptor status, underscores the potential of these compounds in cancer therapy research. Further investigations into the specific molecular targets and signaling pathways may provide opportunities for the development of more targeted and effective cancer treatments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WO2014060347A1 - this compound for use in curative or palliative treatment of prostate cancer - Google Patents [patents.google.com]
- 3. karger.com [karger.com]
- 4. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Fosfestrol and Estradiol on Prostate Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Fosfestrol and estradiol on the proliferation of prostate cancer cells, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences between these two estrogenic compounds in the context of prostate cancer therapy.
Introduction
Estrogens have long been a cornerstone in the management of advanced prostate cancer, primarily due to their ability to suppress androgen production. This compound, a synthetic estrogen and a prodrug of diethylstilbestrol (DES), and estradiol, the primary endogenous estrogen, are two key compounds in this therapeutic class. While both exert estrogenic effects, their mechanisms of action and impact on prostate cancer cell proliferation exhibit notable differences. This guide delves into a comparative analysis of their effects, drawing upon available in vitro studies.
It is important to note that direct comparative in vitro studies on this compound are limited. Therefore, this guide utilizes data from studies comparing estradiol to diethylstilbestrol (DES), the active metabolite of this compound, as a primary reference for the cellular effects of this compound. This approach is based on the understanding that the biological activity of this compound is mediated through its conversion to DES.
Comparative Efficacy on Cell Proliferation
Experimental data from a comparative study on the effects of diethylstilbestrol (DES) and estradiol (E2) on both androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cell lines reveal distinct dose-dependent responses.
| Compound | Cell Line | Concentration | Effect on Cell Viability | Citation |
| Estradiol (E2) | LAPC-4 | 0.1 nM | Optimal decrease in cell numbers | [1] |
| PC-3 | 0.1 nM | Optimal decrease in cell numbers | [1] | |
| Diethylstilbestrol (DES) | LAPC-4 | 1 µM | Optimal decrease in cell numbers | [1] |
| PC-3 | 1 µM | Optimal decrease in cell numbers | [1] |
Note: This data is derived from a study comparing Diethylstilbestrol (DES), the active metabolite of this compound, with Estradiol.
The data indicates that estradiol is significantly more potent than DES, achieving its optimal effect at a much lower concentration (0.1 nM for estradiol vs. 1 µM for DES) in both androgen-dependent and -independent prostate cancer cell lines.[1]
Signaling Pathways and Mechanisms of Action
This compound, through its active form DES, and estradiol impact prostate cancer cell proliferation via distinct signaling pathways.
This compound (acting via Diethylstilbestrol)
This compound is a prodrug that is dephosphorylated in the body to the active compound, diethylstilbestrol (DES).[2] DES, a potent synthetic estrogen, primarily exerts its anti-proliferative effects through:
-
Androgen Suppression: By providing negative feedback on the hypothalamic-pituitary-gonadal axis, DES significantly reduces circulating testosterone levels.[1]
-
Direct Cytotoxic Effects: At higher concentrations, DES can directly induce apoptosis in prostate cancer cells, a mechanism that appears to be independent of estrogen receptors.[3][4] Studies suggest this may involve the promotion of cell cycle arrest.[4]
Caption: Mechanism of Action of this compound.
Estradiol
Estradiol's effects on prostate cancer cell proliferation are multifaceted and mediated by estrogen receptors (ERα and ERβ), leading to both genomic and non-genomic actions.
-
Estrogen Receptor Signaling: Estradiol binds to ERα and ERβ, which can have opposing effects. ERβ activation is generally associated with anti-proliferative and pro-apoptotic effects in prostate cancer cells, while ERα signaling may be linked to cell proliferation.[5]
-
MAPK Pathway Modulation: Estradiol has been shown to rapidly activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]
-
ERK Activation: Robust and sustained activation of extracellular signal-regulated kinase (ERK) by estradiol has been correlated with the generation of reactive oxygen species (ROS) and subsequent cell death.[1]
-
p38 and JNK Activation: Estradiol also activates p38 kinase, which can lead to the degradation of cyclin D1, a key regulator of the cell cycle.[1] c-Jun N-terminal kinase (JNK) activation has also been observed in some prostate cancer cell lines in response to estradiol.[1]
-
Caption: Estradiol Signaling in Prostate Cancer Cells.
Experimental Protocols
The following methodologies are based on the comparative study of estradiol and diethylstilbestrol (DES).[1]
Cell Culture
-
LAPC-4 (androgen-dependent) cells: Maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, and 10 nM dihydrotestosterone.
-
PC-3 (androgen-independent) cells: Maintained in RPMI 1640 medium with 10% FBS and 2 mM L-glutamine.
-
All cells were cultured at 37°C in a 5% CO2 atmosphere.
Cell Viability Assay
-
Prostate cancer cells (LAPC-4 and PC-3) were seeded in appropriate culture plates.
-
After allowing the cells to attach, they were treated with a range of concentrations of estradiol or DES.
-
Cell viability was measured at specific time points using a standard method, such as the MTT assay or by direct cell counting.
Western Blot Analysis for Signaling Proteins
-
Cells were treated with estradiol or DES for various durations.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and other proteins of interest.
-
After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.
Caption: General Experimental Workflow.
Conclusion
Both this compound (via its active metabolite DES) and estradiol demonstrate inhibitory effects on the proliferation of prostate cancer cells. However, the available in vitro data suggests that estradiol is significantly more potent, eliciting its effects at much lower concentrations. The mechanisms of action also differ, with this compound/DES relying heavily on androgen suppression and direct cytotoxicity at higher doses, while estradiol's effects are mediated through estrogen receptors and the modulation of specific intracellular signaling pathways like the MAPK cascade.
These findings have important implications for the therapeutic use of estrogens in prostate cancer. The high potency of estradiol suggests that lower doses may be effective, potentially reducing side effects. However, the complex interplay of estrogen receptor subtypes and their downstream signaling pathways warrants further investigation to optimize estrogen-based therapies for prostate cancer. This comparative guide highlights the need for more direct in vitro studies of this compound to fully elucidate its cellular mechanisms and to provide a more direct comparison with estradiol.
References
- 1. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent biological effects of estradiol and diethylstilbestrol in the prostate cancer cell line MOP - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Fosfestrol and abiraterone in castration-resistant prostate cancer models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. The mainstay of treatment for CRPC has evolved to target the persistent androgen receptor (AR) signaling that drives tumor growth. This guide provides a head-to-head comparison of two agents that target this pathway, albeit through different mechanisms: fosfestrol, a synthetic estrogen, and abiraterone acetate, a potent androgen synthesis inhibitor.
This compound (diethylstilbestrol diphosphate), a prodrug of diethylstilbestrol (DES), has been used historically in the management of advanced prostate cancer. Its mechanisms of action are thought to include both direct cytotoxic effects and indirect effects through the suppression of the hypothalamic-pituitary-gonadal axis. Abiraterone acetate, a newer agent, specifically inhibits the enzyme CYP17A1, which is crucial for the synthesis of androgens in the testes, adrenal glands, and the tumor microenvironment itself.
This guide synthesizes the available preclinical data for both compounds in CRPC models. It is important to note that there is a scarcity of direct head-to-head preclinical studies comparing modern formulations and assays of this compound with abiraterone. Much of the available data for this compound is from older clinical studies, and modern preclinical molecular data is limited. This comparison, therefore, collates data from various independent studies to provide a comprehensive overview for the research community.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and abiraterone in preclinical CRPC models.
Table 1: In Vitro Efficacy in CRPC Cell Lines
| Parameter | This compound | Abiraterone | Prostate Cancer Cell Lines Tested |
| IC50 (Cell Viability) | 22.37 ± 1.82 µg/mL | ~2.5 µM (at 6 days) | LNCaP |
| (Plain this compound) | |||
| 8.30 ± 0.62 µg/mL | |||
| (this compound Cubosomes)[1] | |||
| Apoptosis Induction | Significant increase in early and late apoptotic cells in LNCaP compared to control.[1] | Induces apoptosis in prostate cancer cells. | LNCaP |
Note: IC50 values for Abiraterone can vary depending on the cell line and assay duration.
Table 2: In Vivo Efficacy in CRPC Xenograft Models
| Parameter | This compound | Abiraterone | Animal Model |
| Tumor Growth Inhibition | Data not available in recent preclinical CRPC xenograft models. | Significant inhibition of tumor progression in LuCaP PDX models.[2] | SCID mice bearing LuCaP patient-derived xenografts (PDXs)[2] |
| Effect on Androgen Levels | Suppresses tumor androgen levels in xenograft models (as DES). | Reduces serum and intratumoral androgens.[2] | Not specified for this compound. LuCaP PDX models for Abiraterone.[2] |
Signaling Pathways and Mechanisms of Action
This compound
This compound is a prodrug that is dephosphorylated to the active metabolite, diethylstilbestrol (DES). Its anticancer effects in prostate cancer are thought to be multifactorial, including direct cytotoxicity and hormonal effects.
Caption: Putative signaling pathway of this compound in CRPC.
Abiraterone
Abiraterone is a specific and irreversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By blocking this enzyme, abiraterone effectively shuts down the production of androgens that fuel the growth of castration-resistant prostate cancer.
References
Unveiling the Anti-Cancer Potential of Fosfestrol: A Comparative Analysis in Novel Tumor Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of Fosfestrol and its active metabolite, Diethylstilbestrol (DES), against other therapeutic agents in various tumor cell lines. This analysis is supported by experimental data and detailed methodologies to facilitate further investigation into its therapeutic potential.
This compound, a synthetic estrogen prodrug, has long been utilized in the management of hormone-refractory prostate cancer.[1][2][3][4] Its mechanism of action is primarily attributed to its conversion to the active metabolite, Diethylstilbestrol (DES), which exerts both hormonal and direct cytotoxic effects.[3][4][5] While its clinical efficacy in prostate cancer is well-documented, its potential against other malignancies remains an area of growing interest. This guide summarizes the available data on the anti-cancer effects of this compound/DES in diverse tumor cell lines and provides a comparative perspective with other established anti-cancer drugs.
Comparative Efficacy of this compound/DES in Tumor Cell Lines
The following table summarizes the cytotoxic effects of this compound and its active form, DES, in comparison to other anti-cancer agents across different cancer cell lines. The data highlights the potential for this compound to be effective beyond its traditional indication of prostate cancer.
| Cell Line | Cancer Type | Agent | Concentration/Dosage | Effect | Reference |
| DU-145 | Prostate Cancer | Diethylstilbestrol (DES) | Not Specified | Inhibition of microtubule formation, cytotoxic effects | [6] |
| PC-3 | Prostate Cancer | This compound | Not Specified | Cytotoxic activity | [4] |
| Hormone-Refractory Prostate Cancer Cells | Prostate Cancer | This compound Metabolites | Not Specified | Cytotoxic activity | [4] |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Lung Cancer | Diethylstilbestrol (DES) | 10 µM | Inhibition of ANO1 channel, anti-cancer effect | [7] |
| Breast Cancer Cells | Breast Cancer | Diethylstilbestrol (DES) | 5 x 10-6 mol/l | Mitosis inhibition | [8] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, DES, or a comparator drug for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds of interest for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Signaling Pathways and Experimental Workflow
The anti-cancer effects of this compound and its active metabolite, DES, are mediated through various signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for validating these effects.
Caption: this compound is converted to DES, which binds to the estrogen receptor, modulating gene transcription leading to apoptosis and cell cycle arrest.
Caption: A typical workflow for assessing the anti-cancer properties of this compound in vitro.
Concluding Remarks
The available evidence suggests that this compound, primarily through its active metabolite Diethylstilbestrol, exhibits anti-cancer activity in various tumor cell lines beyond prostate cancer, including lung and breast cancer. Its mechanisms of action, involving both estrogenic signaling and direct cytotoxicity through microtubule disruption, present a compelling case for further investigation. The provided experimental protocols and workflow diagrams offer a framework for researchers to validate and expand upon these findings in novel tumor models. Future studies should focus on head-to-head comparisons with current standard-of-care agents in a broader range of cancer cell lines to fully elucidate the therapeutic potential of this compound.
References
- 1. Phase I trial of high-dose this compound in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [High dose this compound in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. WO2014060347A1 - this compound for use in curative or palliative treatment of prostate cancer - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of this compound after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Symphony: A Comparative Guide to Gene Expression under Fosfestrol and Diethlystilbestrol Treatment
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of the gene expression profiles in cells treated with fosfestrol versus its active metabolite, diethylstilbestrol (DES). Through a synthesis of available experimental data, we illuminate the downstream genetic perturbations elicited by these compounds, offering valuable insights for oncology and endocrinology research.
This compound, a synthetic nonsteroidal estrogen, serves as a prodrug that is metabolically converted to the pharmacologically active agent, diethylstilbestrol. Consequently, the primary mechanism of action and the resultant landscape of altered gene expression are largely attributable to DES. While no direct comparative high-throughput sequencing studies between this compound and DES have been published, extensive research on DES provides a robust foundation for understanding the transcriptional effects that are expected to be mirrored by this compound treatment. The subtle differences in their cellular impact would likely stem from variations in uptake and metabolic conversion rates.
This guide focuses on the well-documented gene expression changes induced by diethylstilbestrol, which stands as a proxy for the effects of this compound. The data presented herein are synthesized from multiple studies on various cell lines, primarily in the context of cancer research.
Mechanism of Action: An Overview
Diethylstilbestrol exerts its potent estrogenic effects by binding to estrogen receptors (ERα and ERβ) within the cell. Upon ligand binding, these receptors translocate to the nucleus, where they act as transcription factors, binding to specific DNA sequences known as estrogen response elements (EREs). This interaction initiates the transcription of a cascade of target genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis.[1] Furthermore, DES has been shown to induce epigenetic modifications, including changes in DNA methylation, which can lead to long-lasting alterations in gene expression.[1]
Tabulated Summary of Differentially Expressed Genes
The following tables summarize genes that have been reported to be differentially expressed in response to diethylstilbestrol treatment across various studies. The data is categorized by the direction of expression change.
Table 1: Genes Upregulated by Diethylstilbestrol (DES) Treatment
| Gene Symbol | Gene Name | Function | Fold Change (approx.) | Reference Study Context |
| c-myc | MYC proto-oncogene | Transcription factor, cell cycle progression | 2.8 - 4.1 | Hamster Kidney (5-6 months treatment)[2] |
| c-fos | Fos proto-oncogene, AP-1 transcription factor subunit | Signal transduction, cell proliferation | 4.6 - 4.8 | Hamster Kidney (5-6 months treatment)[2] |
| c-jun | Jun proto-oncogene, AP-1 transcription factor subunit | Transcription factor, cellular proliferation | 2.8 - 5.1 | Hamster Kidney (5-6 months treatment)[2] |
| p53 | Tumor protein p53 | Tumor suppressor, cell cycle arrest, apoptosis | 1.8 - >2.0 | Hamster Kidney (6 months treatment and renal tumor)[2] |
| WT-1 | Wilms tumor 1 | Transcription factor, tumor suppressor | ~7.0 | Hamster primary renal tumor[2] |
| Ltf | Lactotransferrin | Iron-binding protein, estrogen-responsive | Not specified | Mouse Uterus (neonatal exposure) |
| Ccnd1 | Cyclin D1 | Cell cycle regulation | Not specified | Mouse Uterus (neonatal exposure) |
| EZH2 | Enhancer of zeste homolog 2 | Histone methyltransferase, epigenetic regulation | 2 - 4 | Human breast cancer cells (MCF-7)[3] |
| Cxcl2, 3, 5, 7 | C-X-C motif chemokine ligand 2, 3, 5, 7 | Inflammatory response | Not specified | Mouse vaginal epithelium (neonatal exposure)[4] |
Table 2: Genes Downregulated by Diethylstilbestrol (DES) Treatment
| Gene Symbol | Gene Name | Function | Fold Change (approx.) | Reference Study Context |
| Estrogen Receptor | ESR1 | Nuclear hormone receptor | Decreased | DES-immortalized human endometrial cells[5] |
| Tgfb1 | Transforming growth factor beta 1 | Cell growth, proliferation, differentiation | Not specified | Mouse Uterus (neonatal exposure)[6] |
| Sfrp4 | Secreted frizzled-related protein 4 | Wnt signaling pathway inhibitor | Not specified | Mouse Uterus (neonatal exposure)[6] |
| P450scc | Cholesterol side-chain cleavage enzyme | Steroidogenesis | Dose-dependent decrease | Testicular Leydig cells[7] |
| Prl8a2 | Prolactin family 8, subfamily a, member 2 | Decidualization marker | Significantly decreased | Mouse stromal cells[8] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for designing future comparative experiments. Below are generalized protocols for in vitro cell treatment and subsequent gene expression analysis.
In Vitro Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been utilized in DES-related gene expression studies, including:
-
Culture Conditions: Cells are typically maintained in appropriate culture medium (e.g., RPMI 1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For studies involving steroid hormones, charcoal-stripped FBS is often used to eliminate confounding effects of endogenous hormones.
-
Drug Preparation and Treatment: Diethylstilbestrol is typically dissolved in a suitable solvent such as ethanol or DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Treatment concentrations can range from nanomolar (nM) to micromolar (µM), and treatment durations can vary from hours to several weeks, depending on the experimental aims.[3][9] For example, in some studies, prostate cancer cells were treated with 25 or 50 µM DES, while breast cancer cells were treated with concentrations ranging from 5 x 10⁻¹⁰ M to 5 x 10⁻⁶ M.[3][9]
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using standard methods, such as TRIzol reagent or commercially available RNA isolation kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Microarray Analysis: Whole-genome expression profiling is often performed using microarray technology. Briefly, labeled cRNA is synthesized from the extracted RNA and hybridized to a microarray chip containing thousands of gene-specific probes. The chip is then scanned, and the fluorescence intensity for each probe is quantified to determine the relative abundance of each transcript.
-
Quantitative Real-Time PCR (qRT-PCR): To validate the results from microarray analysis or to quantify the expression of specific genes of interest, qRT-PCR is employed. First-strand cDNA is synthesized from the total RNA, and this cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye.[4]
-
Northern Blot Analysis: This technique can be used to determine the size and relative abundance of specific mRNA transcripts. Total RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the gene of interest.
-
Cap Analysis of Gene Expression (CAGE): This method is used to identify transcriptional start sites and quantify gene expression.[4]
Visualizing Cellular Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Signaling pathway of this compound and Diethylstilbestrol.
Caption: Experimental workflow for gene expression analysis.
Conclusion
The available evidence strongly indicates that this compound, as a prodrug of diethylstilbestrol, will induce a gene expression profile that is qualitatively and quantitatively similar to that of DES. The research on DES has revealed a complex network of genetic and epigenetic changes that underpin its therapeutic effects and toxicities. The genes and pathways highlighted in this guide offer a valuable starting point for researchers investigating the molecular mechanisms of these compounds. Future head-to-head comparative studies employing modern high-throughput sequencing technologies would be invaluable for delineating any subtle differences in their gene regulatory networks, potentially arising from pharmacokinetic variations. Such studies would further refine our understanding and could inform the development of more targeted and effective therapies.
References
- 1. Diethylstilbestrol Gene Changes and Proposed Mechanisms of Action [diethylstilbestrol.co.uk]
- 2. DES-induced proto-oncogene and suppressor gene expression [diethylstilbestrol.co.uk]
- 3. In Utero Exposure to Diethylstilbestrol (DES) or Bisphenol-A (BPA) Increases EZH2 Expression in the Mammary Gland: An Epigenetic Mechanism Linking Endocrine Disruptors to Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylstilbestrol-induced immortalization of human endometrial cells: alterations in p53 and estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effects of diethylstilbestrol on the gene expression of the cholesterol side-chain cleavage enzyme (P450scc) in testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fosfestrol and Enzalutamide on Androgen Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fosfestrol and enzalutamide, focusing on their distinct mechanisms of action related to the androgen receptor (AR) signaling pathway, a critical driver in prostate cancer. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction to Therapeutic Agents
The androgen receptor is a primary therapeutic target in the management of prostate cancer.[1] While numerous agents aim to disrupt AR signaling, their mechanisms vary significantly. This guide compares two such agents:
-
Enzalutamide: A second-generation, nonsteroidal antiandrogen that directly targets the androgen receptor at multiple points in its signaling cascade.[2][3] It is known for its high binding affinity and comprehensive inhibition of AR function.[4][5]
-
This compound: A synthetic estrogen and a prodrug of diethylstilbestrol (DES).[6][7] It does not directly target the androgen receptor but exerts its effects through systemic hormonal modulation and potential direct cytotoxicity.[7][8]
Comparative Mechanism of Action
This compound and enzalutamide represent fundamentally different strategies for disrupting androgen-dependent signaling. Enzalutamide is a direct AR signaling inhibitor, whereas this compound acts indirectly by reducing androgen ligand availability and other mechanisms.
Enzalutamide: A Multi-Level AR Antagonist
Enzalutamide is an androgen receptor signaling inhibitor that disrupts the pathway at three key stages.[4] Firstly, it acts as a potent competitive inhibitor, binding to the ligand-binding domain of the AR with an affinity five to eight times greater than first-generation antiandrogens like bicalutamide.[4][5][9] This prevents androgens from activating the receptor. Secondly, it impedes the nuclear translocation of the AR.[10][11] Finally, should any AR reach the nucleus, enzalutamide impairs its ability to bind to DNA and recruit necessary co-activators, effectively halting the transcription of androgen-responsive genes that promote tumor growth.[10][12]
This compound: Indirect Androgen Suppression and Cytotoxicity
This compound is a prodrug that is metabolized into diethylstilbestrol (DES), a potent synthetic estrogen.[7] Its primary mechanism involves strong antigonadotropic effects. As an estrogen receptor agonist, DES provides powerful negative feedback on the pituitary gland, which suppresses the release of luteinizing hormone (LH).[6] The reduction in LH leads to a significant decrease in testosterone production by the testes, thereby depriving prostate cancer cells of their primary growth ligand.[7] This can lower circulating testosterone to castrate levels within hours of administration.[7] Additionally, some studies suggest that this compound and its metabolites may have direct cytotoxic effects on prostate cancer cells, independent of androgen suppression.[8][13]
Quantitative Data Comparison
Direct comparison of quantitative data is challenging due to the different mechanisms of action. Enzalutamide's performance is measured by its direct interaction with the AR, while this compound's is often assessed by its cytotoxic effects on cancer cells.
| Parameter | Drug | Value | Cell Line / System | Notes | Citation |
| AR Inhibition (IC50) | Enzalutamide | 21.4 ± 4.4 nM | LNCaP cells (Competitive binding) | Measures displacement of a radiolabeled androgen from the AR. | [14] |
| Enzalutamide | 120 ± 40 nM | LNCaP cells (PSA-luciferase activity) | Measures inhibition of AR-mediated gene transcription. | [15] | |
| Enzalutamide | 26 nM | AR luciferase reporter assay | Measures inhibition of AR-mediated gene transcription in the presence of testosterone. | [16] | |
| Cell Viability (IC50) | Enzalutamide | 5.6 ± 0.8 µM | LNCaP cells | Measures the concentration needed to inhibit cell growth by 50%. | [17] |
| This compound | 22.37 ± 1.82 µg/ml | LNCaP cells | Measures the concentration needed to inhibit cell growth by 50%. | [18] | |
| This compound (Cubosomes) | 8.30 ± 0.62 µg/ml | LNCaP cells | Cytotoxicity of a novel formulation. | [18] | |
| Clinical Response | Enzalutamide | Median PFS: 19.4 months | mCRPC patients (STRIVE trial) | Compared to 5.7 months for bicalutamide. | [19] |
| This compound | PSA response (>50%): 55-79% | CRPC patients | Data from multiple real-world and clinical studies. | [8][20][21] |
IC50 (Half-maximal inhibitory concentration), PFS (Progression-Free Survival), PSA (Prostate-Specific Antigen), mCRPC (metastatic Castration-Resistant Prostate Cancer)
Key Experimental Protocols
Assessing the activity of compounds on the androgen receptor typically involves two key types of assays: binding assays and functional (reporter) assays.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. It is used to determine the binding affinity (Ki) or IC50 of the compound.[22]
Methodology:
-
Reagent Preparation: A source of androgen receptor (e.g., recombinant AR ligand-binding domain or cytosol from rat prostate), a high-affinity radioligand (e.g., [³H]-Mibolerone), and serial dilutions of the test compound (Enzalutamide) are prepared in an assay buffer.[22][23]
-
Assay Setup: The reaction is set up in a multi-well plate with three groups:
-
Total Binding: Contains AR and radioligand.
-
Non-specific Binding: Contains AR, radioligand, and a saturating concentration of an unlabeled androgen to block all specific binding sites.[22]
-
Test Compound: Contains AR, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.[22]
-
Separation: Bound radioligand is separated from the free (unbound) radioligand. This can be achieved using methods like hydroxyapatite adsorption or filtration.[23]
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.[22]
AR-Mediated Reporter Gene Assay
This cell-based assay measures the functional consequence of AR binding, specifically its ability to act as a transcription factor. It quantifies the transcriptional activity of AR in response to ligands or antagonists.[24]
Methodology:
-
Cell Culture: An appropriate cell line (e.g., human prostate cancer cells like LNCaP or VCaP which endogenously express AR) is cultured.[24][25]
-
Transfection: Cells are transiently transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with androgen response elements (AREs). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.[24][25]
-
Treatment: After transfection, cells are treated with the androgen (agonist) in the presence or absence of varying concentrations of the test compound (antagonist, e.g., Enzalutamide).
-
Cell Lysis: Following an incubation period (e.g., 24-48 hours), the cells are washed and lysed to release the cellular contents, including the reporter proteins.
-
Reporter Assay: The activity of the reporter enzyme (e.g., luciferase) is measured by adding its specific substrate and quantifying the resulting luminescence with a luminometer.[25]
-
Data Analysis: The reporter gene activity is normalized to the control reporter activity to account for differences in transfection efficiency and cell number. The normalized activity is then used to determine the inhibitory effect of the test compound and calculate its functional IC50.
Summary and Conclusion
This compound and enzalutamide represent two distinct pharmacological approaches to counteract the effects of androgen receptor signaling in prostate cancer.
-
Enzalutamide offers a direct, multi-pronged attack on the AR protein itself. Its high affinity and comprehensive blockade of AR binding, nuclear translocation, and DNA interaction make it a highly specific and potent inhibitor of the signaling pathway.[4][10]
-
This compound acts indirectly and systemically. By functioning as a potent estrogen, it suppresses the body's production of androgens, thereby removing the primary ligand that activates the AR pathway.[6][7] Its potential for direct cytotoxicity adds another layer to its mechanism.[8]
For researchers, the choice between these compounds in an experimental setting depends on the scientific question. Enzalutamide is the ideal tool for studying the direct consequences of AR inhibition within the cancer cell. This compound, conversely, is more suited for studies involving the broader hormonal environment and its impact on tumor growth. Understanding these fundamental differences is crucial for the design of future experiments and the development of novel therapeutic strategies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 11. google.com [google.com]
- 12. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I trial of high-dose this compound in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]
- 17. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Fosfestrol in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination regimens to enhance efficacy, overcome resistance, and minimize toxicity. Fosfestrol (diethylstilbestrol diphosphate), a synthetic estrogen, has long been utilized in the management of advanced prostate cancer. Its role as a synergistic partner with conventional chemotherapy agents is an area of active investigation. This guide provides a comparative evaluation of the synergistic effects of this compound with key chemotherapy drugs, supported by available experimental data.
Mechanism of Action: A Dual Approach
This compound is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES). DES exerts its anticancer effects through at least two primary mechanisms:
-
Antigonadotropic Effects: As an estrogen receptor agonist, DES suppresses the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in circulating testosterone levels. This is particularly relevant in hormone-sensitive prostate cancer.
-
Direct Cytotoxic Effects: Emerging evidence suggests that DES can directly induce apoptosis (programmed cell death) in cancer cells, independent of its hormonal effects.[1][2] This direct action provides a rationale for its use in castration-resistant prostate cancer (CRPC).
Synergistic Combinations: A Comparative Analysis
While direct in vitro quantification of synergy using metrics like the Combination Index (CI) for this compound with many common chemotherapeutic agents is not extensively reported in publicly available literature, clinical and preclinical studies provide valuable insights into its potential as a combination partner.
This compound and Etoposide
A clinical study in patients with hormone-refractory prostate cancer (HRPC) investigated the combination of oral this compound and etoposide. The study reported significant clinical activity, suggesting a potential synergistic or additive effect in this patient population.[3]
Table 1: Clinical Efficacy of this compound and Etoposide Combination in Hormone-Refractory Prostate Cancer [3]
| Parameter | Result |
| Patient Population | 40 patients with HRPC |
| Treatment Regimen | Oral etoposide (25 mg/day) and this compound (300 mg/day) |
| Prostate-Specific Antigen (PSA) Response Rate (>50% reduction) | 80% |
| Measurable Disease Response Rate | 36.8% |
| Median Duration of Response | 13.5 - 15.7 months |
| Overall Survival at 40 months | 30.5% |
| Progression-Free Survival at 40 months | 28.8% |
This table summarizes the clinical outcomes of a study evaluating the combination of this compound and etoposide.
Comparative Synergy Data: Docetaxel and Cisplatin Combinations
To provide a framework for evaluating potential synergy, this section presents in vitro synergy data for docetaxel and cisplatin in combination with other agents in prostate cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard for quantifying drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
One study noted that combinations of docetaxel with cisplatin or etoposide were antagonistic in prostate cancer cell lines.[4] However, other studies have shown synergy with different combination partners.
Table 2: In Vitro Synergy of Docetaxel and Cisplatin with Other Agents in Prostate Cancer Cells
| Combination | Cell Line | Combination Index (CI) Value | Effect | Reference |
| Docetaxel + Capsaicin | LNCaP, PC3 | < 1 | Synergy | [5] |
| Docetaxel + Zoledronic Acid | PC3, DU145 | Additive/Synergistic (CI not specified) | Additive/Synergistic | [6] |
| Cisplatin + Retigeric Acid B | PC-3, DU-145 | Significant Synergistic Effect (CI not specified) | Synergy | [7] |
| Cisplatin + Imiquimod | A549 (Lung Cancer) | 0.58 - 0.84 | Synergy | [8] |
This table presents Combination Index (CI) values from in vitro studies of docetaxel and cisplatin with other agents, providing a comparative context for synergy.
Experimental Protocols
Determination of Cell Viability using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a foundational step for synergy analysis.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU-145) in 96-well plates at a predetermined optimal density and incubate overnight.[9]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent, and their combination at various ratios for a specified duration (e.g., 72 hours).[10]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Synergy Quantification: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[11]
Methodology:
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination by plotting the fraction of cells affected (inhibited) versus the drug concentration from the MTT assay data.
-
Median-Effect Analysis: Linearize the dose-effect curves using the median-effect equation to determine the median-effect dose (Dm or IC50) and the slope (m) for each drug and the combination.
-
Combination Index (CI) Calculation: Calculate the CI for different effect levels (fractions affected) using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in the combination that produce a certain effect (x), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
The synergistic effects of drug combinations often arise from their convergent or complementary actions on critical cellular signaling pathways.
Workflow for in vitro drug synergy evaluation.
The direct cytotoxic effects of DES, the active form of this compound, are known to induce apoptosis.[1][2] When combined with a microtubule-stabilizing agent like docetaxel, there is a potential for enhanced cell cycle arrest and apoptosis.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethylstilbestrol and docetaxel: a Phase II study of tubulin active agents in patients with metastatic, androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic and antagonistic combinations of drugs in human prostate cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of the natural product capsaicin and docetaxel synergistically kills human prostate cancer cells through the metabolic regulator AMP-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive/synergistic antitumoral effects on prostate cancer cells in vitro following treatment with a combination of docetaxel and zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Evaluation of the cytotoxic activity of diethylstilbestrol and its mono- and diphosphate towards prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Hormonal Resistance: A Comparative Analysis of Fosfestrol and Other Hormonal Therapies in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment is characterized by a sequence of hormonal therapies, each eventually succumbing to resistance. Understanding the patterns of cross-resistance between these agents is critical for optimizing treatment sequences and developing novel therapeutic strategies. This guide provides a detailed comparison of fosfestrol, a synthetic estrogen, with other hormonal therapies, focusing on the clinical evidence of cross-resistance and the underlying molecular mechanisms.
Clinical Efficacy and Cross-Resistance: A Data-Driven Comparison
Clinical data indicates that the sequencing of hormonal therapies significantly impacts patient outcomes. Notably, prior exposure to modern androgen receptor (AR) pathway inhibitors, such as abiraterone acetate, appears to diminish the efficacy of subsequent this compound treatment. This suggests a unilateral cross-resistance, where resistance to AR-targeted agents predicts a poorer response to this compound.
Table 1: Efficacy of Oral this compound in Castration-Resistant Prostate Cancer
| Study (Year) | Patient Population | Dosage | PSA Response Rate (≥50% decline) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Krishnatreya et al. (2023)[1] | mCRPC | 120 mg three times daily | 63% | 8.3 months | 27.5 months |
| Orlando et al. (2000)[2] | Hormone-Refractory PCa | 100 mg three times daily | 79% | 7.0 months | 13.0 months (in PSA responders) |
| Siddiqui et al. (2004)[1] | Hormone-Refractory PCa | 120 mg three times daily (maintenance) | 50% (major response) | Not Reported | 12.7 months (mean duration of response) |
Table 2: Impact of Prior Abiraterone Therapy on this compound Efficacy
A key finding from a 2023 retrospective study highlights the negative impact of prior abiraterone treatment on patients subsequently treated with this compound.[1]
| Treatment Sequence | Number of Patients | Median Overall Survival (OS) | p-value |
| This compound before Abiraterone | (Not specified) | 28.7 months | < 0.001 |
| This compound after Abiraterone | (Not specified) | 15.1 months | < 0.001 |
| Data from Krishnatreya et al. (2023) demonstrates a significant survival benefit when this compound is used before abiraterone in patients with mCRPC.[1] |
Experimental Protocols
The following represents a generalized methodology for a retrospective clinical study evaluating cross-resistance, based on the protocols described in the cited literature.[1]
Generalized Protocol: Retrospective Analysis of this compound Efficacy and Cross-Resistance
1. Objective: To evaluate the efficacy and toxicity of oral this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) and to determine the impact of prior hormonal therapies (e.g., abiraterone acetate) on clinical outcomes.
2. Study Design: A retrospective, multicenter cohort study.
3. Patient Population:
-
Inclusion Criteria:
-
Histologically confirmed adenocarcinoma of the prostate.
-
Diagnosis of mCRPC, defined by PSA progression according to PCWG3 criteria or radiological progression, despite castrate levels of testosterone (<50 ng/dL).
-
Received oral this compound as a line of therapy for mCRPC.
-
-
Exclusion Criteria:
-
Incomplete medical records.
-
Concurrent use of other anticancer therapies.
-
4. Data Collection:
-
Patient demographics, baseline disease characteristics (Gleason score, staging), and comorbidities.
-
Detailed treatment history, including all prior hormonal therapies, chemotherapies, and their duration.
-
Pre- and post-fosfestrol treatment data: serial PSA levels, imaging reports (CT, bone scans), and clinical records of symptomatic response.
-
Toxicity data recorded according to CTCAE criteria.
5. Treatment:
-
Oral this compound administered at a specified dose (e.g., 120 mg three times daily).
-
Treatment continued until disease progression (PSA, radiological, or clinical) or unacceptable toxicity.
6. Endpoints:
-
Primary Endpoint: Overall Survival (OS), defined as the time from initiation of this compound to death from any cause.
-
Secondary Endpoints:
-
Progression-Free Survival (PFS), defined as the time from initiation of this compound to disease progression or death.
-
PSA Response Rate, defined as the proportion of patients achieving a ≥50% decline in PSA from baseline.
-
Symptomatic response.
-
Incidence and severity of adverse events.
-
7. Statistical Analysis:
-
OS and PFS will be estimated using the Kaplan-Meier method.
-
The log-rank test will be used to compare survival curves between patient subgroups (e.g., prior abiraterone exposure vs. abiraterone-naïve).
-
Univariate and multivariate Cox proportional hazards models will be used to identify predictors of survival.
Visualizing the Mechanisms of Action and Resistance
Mechanisms of this compound Action
This compound is a prodrug of diethylstilbestrol (DES) and is believed to exert its anticancer effects through two primary mechanisms: a hormonal effect mediated by estrogen receptors and a direct cytotoxic effect.[1][3]
Caption: Dual mechanisms of action of this compound.
Proposed Mechanism of Cross-Resistance
Resistance to novel hormonal agents like abiraterone and enzalutamide is frequently driven by the emergence of androgen receptor splice variants, most notably AR-V7.[4] This variant lacks the ligand-binding domain, rendering it constitutively active and independent of androgen signaling. This fundamental shift in tumor biology is the likely driver of cross-resistance to this compound. Once the cancer's survival is dictated by this ligand-independent AR-V7 signaling, therapies that modulate the hormonal environment, like this compound, become ineffective.
Caption: Proposed mechanism of cross-resistance to this compound.
Workflow for a Retrospective Cross-Resistance Study
The evaluation of cross-resistance often relies on the retrospective analysis of clinical data from patients who have received sequential therapies. The workflow for such a study is outlined below.
Caption: Workflow for a retrospective cross-resistance study.
Conclusion
The available evidence strongly suggests the existence of cross-resistance between newer androgen receptor-targeted agents and this compound. Prior treatment with abiraterone is associated with significantly worse overall survival in patients subsequently treated with this compound.[1] The likely mechanism underpinning this observation is the development of ligand-independent androgen receptor signaling, driven by splice variants like AR-V7, which renders the tumor cells insensitive to further hormonal manipulations, including estrogen-based therapies. These findings underscore the importance of understanding resistance mechanisms to guide the rational sequencing of therapies in mCRPC. While this compound remains an effective and low-cost option, its optimal placement appears to be before treatment with agents like abiraterone. Further prospective studies are warranted to confirm these observations and to explore the potential of this compound's direct cytotoxic effects in overcoming resistance.
References
- 1. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose continuous oral this compound is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of high-dose this compound in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A comparative analysis of the apoptotic pathways triggered by Fosfestrol and other estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathways initiated by the synthetic estrogen Fosfestrol (diethylstilbestrol diphosphate) and other natural or synthetic estrogens. It aims to elucidate the distinct molecular mechanisms, present key experimental data for comparison, and provide detailed protocols for relevant assays.
Introduction: The Dichotomous Role of Estrogens in Apoptosis
Estrogens, a class of steroid hormones, are well-documented regulators of cell proliferation, differentiation, and survival.[1][2][3] Their influence on apoptosis (programmed cell death) is complex, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the cellular context, estrogen receptor (ER) status, and duration of hormone exposure.[1][2] While estrogens like 17β-estradiol can inhibit apoptosis in many hormone-dependent cancer cells, they can also paradoxically induce it, a phenomenon leveraged in high-dose estrogen therapy for breast cancer.[1][4]
This compound, a prodrug of diethylstilbestrol (DES), is a synthetic estrogen that has demonstrated efficacy in treating hormone-refractory prostate cancer.[5][6][7][8] Its mechanism for inducing apoptosis appears to diverge significantly from traditional receptor-mediated pathways, presenting a unique area of study for cancer therapeutics.
Apoptotic Pathways Triggered by Endogenous and Other Estrogens
The apoptotic effects of estrogens like 17β-estradiol are largely mediated by estrogen receptors, ERα and ERβ, which can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Receptor-Mediated Actions : The balance between ERα and ERβ expression is a critical determinant of cell fate. Generally, the E2/ERα complex is associated with cell cycle progression and prevention of apoptosis, whereas the E2/ERβ complex often directs cells toward apoptosis.[2][3] In some breast cancer cells, ERβ can antagonize ERα's ability to suppress p53-mediated transcription of apoptotic genes like DR5 and Bax.[2]
-
Extrinsic Pathway : In breast cancer cells adapted to long-term estrogen deprivation, estradiol treatment can markedly increase the expression of Fas Ligand (FasL), which binds to its receptor Fas (FasR), initiating the death receptor pathway.[1][4] This leads to the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.
-
Intrinsic Pathway : Estrogens can also modulate the intrinsic apoptotic pathway by regulating the expression of Bcl-2 family proteins.[9] For instance, estradiol can increase the expression of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells, thereby protecting them from apoptosis.[9] Conversely, in cells sensitized to estrogen-induced apoptosis, the intrinsic pathway plays a critical role, leading to mitochondrial dysfunction and release of cytochrome c.[4] This activates the initiator caspase-9, which subsequently activates the executioner caspases.
Caption: Estrogen-Mediated Apoptotic Pathways.
Apoptotic Pathways Triggered by this compound (Diethylstilbestrol)
This compound is dephosphorylated in the body to its active form, diethylstilbestrol (DES).[8] In contrast to natural estrogens, the cytotoxic effects of DES in hormone-insensitive prostate cancer cells are largely estrogen receptor-independent.[6][8]
-
Receptor-Independent Cytotoxicity : Studies on androgen-insensitive prostate cancer cell lines (PC-3, DU145) have shown that DES induces apoptosis equally in ER-positive and ER-negative cells, indicating a mechanism that does not rely on traditional estrogen receptor signaling.[8]
-
Cell Cycle Arrest : A primary mechanism of DES-induced cytotoxicity is the promotion of cell cycle arrest. Flow cytometry analysis reveals that DES treatment leads to an accumulation of cells in the G2/M phase and a corresponding increase in hypodiploid (apoptotic) nuclei.[6][8]
-
Induction of Apoptosis : DES is a potent inducer of apoptosis, confirmed by the presence of apoptotic bodies in the nuclei and DNA fragmentation analysis.[6][8] This effect is time and concentration-dependent.[8]
-
Microtubule Disruption : While some early reports suggested that estrogens could disrupt microtubule formation, direct immunofluorescence studies in prostate cancer cells treated with DES showed no inhibition of microtubule or actin filament architecture.[6][8] However, it is known that other antimicrotubule agents induce apoptosis by disrupting microtubule dynamics, leading to M-phase arrest and subsequent activation of apoptotic signaling pathways, including the phosphorylation of Bcl-2.[10][11] The precise role of microtubule interaction in DES-induced apoptosis remains an area for further investigation.
-
Other Mechanisms : In some contexts, DES is also known to exert cytotoxic effects through the upregulation of transforming growth factor-beta (TGF-β).[5][12]
Caption: this compound (DES) Receptor-Independent Apoptotic Pathway.
Comparative Data Presentation
| Feature | This compound (Diethylstilbestrol) | Other Estrogens (e.g., 17β-Estradiol) |
| Primary Mechanism | Direct, receptor-independent cytotoxicity in hormone-refractory cells.[6][8] | Primarily receptor-mediated (ERα/ERβ).[2][3] |
| Key Cellular Effect | G2/M cell cycle arrest.[6][8] | Modulation of gene transcription via ERs.[1][2] |
| Apoptotic Pathway | Intrinsic pathway activation following cell cycle arrest.[6][8] | Both intrinsic (Bcl-2 family) and extrinsic (Fas/FasL) pathways.[1][4] |
| Key Mediators | Cell cycle regulators. | ERα, ERβ, Fas/FasL, Bcl-2 family proteins (Bcl-2, Bax), p53.[1][2][9] |
| Target Cell Context | Primarily studied in hormone-insensitive prostate cancer.[6][8] | Hormone-dependent cancers (e.g., breast cancer).[1][4] |
| Compound | Cell Line | Assay | Result (LD50) | Reference |
| DES | PC-3 (prostate) | MTT Assay | ~25 µM | [8] |
| DES | DU145 (prostate) | MTT Assay | ~19 µM | [8] |
| DES | 1-LN (prostate) | MTT Assay | ~24 µM | [8] |
| DES | LNCaP (prostate) | MTT Assay | ~20 µM | [8] |
| DESdP | PC-3 (prostate) | MTT Assay | ~24 µM | [8] |
| DESdP | DU145 (prostate) | MTT Assay | ~21 µM | [8] |
| DES: Diethylstilbestrol; DESdP: Diethylstilbestrol diphosphate (this compound). LD50: Dose at which 50% of cells are no longer viable. |
| Study | Dosage | Number of Patients | PSA Response (>50% drop) | Median PFS |
| Orlando et al. (2000) | 100 mg, three times daily | 38 | 79% | 7 months[13] |
| Kalaiyarasi et al. | 120 mg, three times daily | 47 | 55% | Not Reported[5] |
| ecancer (2023) | 120 mg, three times daily | 65 | 63% | 8.3 months[5][12] |
| PSA: Prostate-Specific Antigen; PFS: Progression-Free Survival. |
Experimental Protocols
This protocol is based on the methodology used to detect hypodiploid nuclei, a hallmark of apoptosis.[6][8]
Objective: To quantify the percentage of apoptotic cells following treatment with an estrogenic compound.
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
Treatment compounds (DES, this compound, etc.)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% sodium citrate, 0.1% Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Culture & Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the test compound for a specified time (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Aspirate the culture medium. Wash cells with PBS. Detach cells using trypsin-EDTA and collect them into centrifuge tubes.
-
Fixation (Optional but recommended): Centrifuge cells, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use fluorescence detectors to measure the DNA content of individual cells.
-
Data Analysis: Gate the cell population to exclude debris. Generate a histogram of DNA content. The sub-G1 peak (hypodiploid peak) represents the apoptotic cell population. Quantify the percentage of cells in this peak.
This protocol is adapted from methods used to assess changes in key apoptotic proteins.[4]
Objective: To measure the relative expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax).
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Caption: General Workflow for Apoptosis Analysis.
Conclusion
The apoptotic mechanisms of this compound and other estrogens are fundamentally different, providing distinct therapeutic opportunities. While traditional estrogens modulate apoptosis through complex, receptor-mediated signaling that can be either pro- or anti-survival, this compound acts as a direct, receptor-independent cytotoxic agent, particularly in hormone-refractory prostate cancer. Its ability to induce G2/M cell cycle arrest and subsequent apoptosis highlights a mechanism that can bypass resistance to conventional hormone therapies. Understanding these divergent pathways is crucial for the strategic development of novel anticancer drugs and for optimizing the clinical application of estrogenic compounds in oncology.
References
- 1. Estrogen regulation of apoptosis: how can one hormone stimulate and inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 13. Low-dose continuous oral this compound is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fosfestrol's Efficacy: A Comparative Guide for Patient-Derived Xenograft (PDX) Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fosfestrol for the treatment of advanced prostate cancer, with a specific focus on how its efficacy can be validated using patient-derived xenograft (PDX) models. While direct experimental data of this compound in PDX models is not available in published literature, this document outlines a proposed experimental framework and compares its known clinical efficacy with that of other standard-of-care treatments.
Introduction to this compound and its Role in Prostate Cancer
This compound (diethylstilbestrol diphosphate) is a synthetic estrogen that has been used in the treatment of advanced, particularly castration-resistant, prostate cancer (CRPC). It functions as a prodrug, being metabolized in the body to its active form, diethylstilbestrol (DES). This compound exerts its anti-cancer effects through a dual mechanism of action:
-
Hormonal Suppression: As an estrogen agonist, it suppresses the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in circulating testosterone levels to within the castrate range.[1]
-
Direct Cytotoxicity: Evidence suggests that this compound and its metabolites can have a direct cytotoxic effect on prostate cancer cells, independent of their hormonal effects, potentially by inducing apoptosis (programmed cell death).[2]
Given the evolution of CRPC treatment with newer agents, there is a compelling case for re-evaluating older, cost-effective drugs like this compound within robust preclinical models such as PDXs. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are known to better recapitulate the heterogeneity and molecular landscape of the original tumor compared to traditional cell line xenografts.[3][4]
Comparative Clinical Efficacy of this compound and Alternatives in CRPC
While PDX data is lacking for this compound, a comparison of its clinical efficacy with other approved agents in CRPC can inform the design of future preclinical studies. The following tables summarize key efficacy endpoints from various clinical trials and retrospective studies.
| Treatment | PSA Response (≥50% decline) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | 55% - 63%[5][6] | 6.8 - 8.3 months[5][7] | 14.7 - 27.5 months[5][7] |
| Abiraterone | ~38% (post-docetaxel) | 8.5 months (pre-docetaxel) | 34.7 months (pre-docetaxel) |
| Enzalutamide | ~54% (pre-docetaxel) | 19.5 months (pre-docetaxel) | 32.4 months (pre-docetaxel) |
| Docetaxel | ~45% | 5.6 months | 18.9 months[8] |
Note: The data presented is compiled from multiple studies and direct head-to-head comparisons are limited. Efficacy can vary based on the line of therapy and patient population.
Proposed Experimental Protocol for this compound in PDX Models
This section outlines a detailed methodology for a proposed study to validate the efficacy of this compound in prostate cancer PDX models.
1. PDX Model Establishment and Propagation
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with advanced or castration-resistant prostate cancer during biopsy or surgical resection, following IRB-approved protocols.[9]
-
Implantation: Tumor fragments (approx. 3x3x3 mm) are surgically implanted subcutaneously into the flank of 6-8 week old male immunodeficient mice (e.g., NOD-SCID or NSG).[10]
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = (Length x Width^2) / 2).
-
Serial Passaging: Once tumors reach a volume of 1000-1500 mm³, they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Early passages (P3-P5) are recommended for treatment studies to maintain fidelity to the original tumor.[3]
2. Efficacy Study Design
-
Animal Cohort: Once a PDX model is established and expanded, mice are randomized into treatment and control groups (n=8-10 mice per group) when tumors reach a volume of 150-200 mm³.
-
Treatment Groups:
-
Vehicle Control (e.g., saline, orally or via infusion)
-
This compound (dose to be determined based on historical animal data, administered orally or via infusion)[11]
-
Positive Control (e.g., Docetaxel, Abiraterone)
-
Combination arms (e.g., this compound + Docetaxel)
-
-
Dosing and Administration: this compound can be administered orally (e.g., 120 mg/kg, thrice daily, adjusted for mouse equivalent dose) or via intravenous infusion.[11] Treatment is typically continued for 21-28 days.
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI)
-
Changes in serum PSA levels (if the model is PSA-secreting)
-
Body weight changes (to monitor toxicity)
-
Overall survival
-
3. Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, tumors are harvested for analysis.
-
Immunohistochemistry (IHC): To assess changes in markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and androgen receptor (AR) signaling.
-
Western Blot/RT-qPCR: To quantify changes in protein and gene expression related to this compound's mechanism of action.
-
H&E Staining: To evaluate tumor morphology and necrosis.
Visualizing Mechanisms and Workflows
This compound's Dual Mechanism of Action
The following diagram illustrates the two primary pathways through which this compound is believed to exert its anti-tumor effects in prostate cancer.
Caption: Dual mechanism of this compound in prostate cancer.
Proposed PDX Experimental Workflow
The diagram below outlines the key steps in conducting a preclinical efficacy study of this compound using PDX models.
Caption: Workflow for this compound efficacy testing in PDX models.
Conclusion and Future Directions
While clinical data suggests that this compound is an effective agent in the management of metastatic CRPC, there is a clear need for its evaluation in contemporary preclinical models.[5] Patient-derived xenografts offer a high-fidelity platform to dissect its direct cytotoxic effects, identify potential biomarkers of response, and explore rational combination strategies. The proposed experimental framework provides a roadmap for researchers to generate robust, translatable data that could help reposition this established drug in the modern therapeutic landscape for prostate cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of diethylstilbestrol carcinogenicity as studied with the fluorinated analogue E-3',3",5',5"-tetrafluorodiethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmpo.org [ijmpo.org]
- 8. Update on options for treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thecaptc.org [thecaptc.org]
- 10. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of Fosfestrol and Novel Anti-Cancer Agents on Key Cell Signaling Pathways
This guide provides a detailed comparison of the impact of Fosfestrol, a synthetic estrogen, and a selection of novel anti-cancer agents on critical cell signaling pathways implicated in cancer progression, specifically the PI3K/Akt and MAPK/ERK pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to this compound and Novel Anti-Cancer Agents
This compound (diethylstilbestrol diphosphate) is a synthetic estrogen that has been utilized in the treatment of advanced prostate cancer. Its anti-neoplastic effects are attributed to both a reduction in androgen levels and direct cytotoxic effects on cancer cells. In contrast, novel anti-cancer agents are designed to target specific molecular alterations that drive cancer growth. This guide focuses on a comparison with:
-
Enzalutamide: A second-generation androgen receptor (AR) antagonist.
-
PI3K/Akt Inhibitors (e.g., Ipatasertib): Target the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer.
-
MAPK/ERK Inhibitors (e.g., Trametinib): Target the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, another crucial signaling cascade in cancer cell proliferation and survival.
Impact on Cell Signaling Pathways
This compound
This compound's active metabolite, diethylstilbestrol (DES), exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis in prostate cancer cells[1][2]. Studies have shown that DES can activate the p38 MAPK pathway and influence the degradation of cyclin D1, a key cell cycle regulator[3][4]. While its direct, quantitative impact on the PI3K/Akt and the core MAPK/ERK (Ras-Raf-MEK-ERK) pathways is less extensively documented in readily available literature, its ability to induce cell death suggests an intersection with these critical survival pathways. The cytotoxic effects of this compound have been observed in both hormone-dependent and hormone-independent prostate cancer cell lines[5][6][7].
The apoptotic mechanism of this compound involves the upregulation of transforming growth factor beta (TGF-β)[1][2].
Enzalutamide
Enzalutamide is a potent androgen receptor inhibitor. While its primary target is the AR signaling pathway, resistance to Enzalutamide has been linked to the activation of other signaling cascades, notably the MAPK/ERK pathway[8]. This activation is considered a key mechanism of acquired resistance.
Enzalutamide has been shown to induce apoptosis in prostate cancer cells. This is achieved by increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein Bcl-2[9][10]. The induction of apoptosis by Enzalutamide can involve the activation of caspase-8, suggesting the involvement of the extrinsic apoptosis pathway[11].
PI3K/Akt Inhibitor: Ipatasertib
Ipatasertib is a selective inhibitor of all three isoforms of the serine/threonine kinase Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is common in prostate cancer, often due to the loss of the tumor suppressor PTEN[12]. Ipatasertib has been shown to inhibit the phosphorylation of Akt and its downstream targets[13][14]. This inhibition leads to cell cycle arrest and apoptosis[15][16]. The sensitivity of cancer cell lines to Ipatasertib is associated with high levels of phosphorylated Akt and PTEN loss[17][18].
MAPK/ERK Inhibitor: Trametinib
Trametinib is a selective inhibitor of MEK1 and MEK2, kinases that are upstream of ERK in the MAPK/ERK pathway. This pathway is a critical driver of cell proliferation, and its aberrant activation is implicated in many cancers, including prostate cancer[19]. Trametinib effectively inhibits the phosphorylation of ERK[20][21][22]. Inhibition of the MEK/ERK pathway by Trametinib leads to a downregulation of c-Myc, a key oncogenic transcription factor, and can restore apoptotic signaling[23].
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy and impact of this compound and the selected novel anti-cancer agents on prostate cancer cell lines.
Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines
| Agent | Cell Line | IC50 Value | Reference |
| This compound | LNCaP | 8.30 ± 0.62 µg/ml | [24] |
| Ipatasertib | Various PTEN-altered cell lines | Generally < 1 µM | [18] |
| Ipatasertib | Various PTEN-wildtype cell lines | Generally > 1 µM | [18] |
| Enzalutamide | LNCaP | ~10-25 µM (in some contexts) | [25] |
| Enzalutamide | PC-3 | ~25 µM (in some contexts) | [25] |
| Enzalutamide | DU145 | >25 µM | [25] |
Note: IC50 values can vary significantly based on the assay conditions and duration of treatment. The data presented here is for comparative purposes.
Table 2: Comparative Effects on Key Signaling Proteins
| Agent | Target Pathway | Key Protein | Effect | Reference |
| This compound (DES) | MAPK | p38 MAPK | Activation | [3][4] |
| Enzalutamide | MAPK/ERK | p-ERK | Upregulation (in resistant cells) | [8] |
| Ipatasertib | PI3K/Akt | p-Akt | Inhibition | [13][14] |
| Trametinib | MAPK/ERK | p-ERK | Inhibition | [20][22] |
Experimental Protocols
Western Blotting for Phosphorylated Akt and ERK
This protocol outlines the key steps for detecting phosphorylated Akt (p-Akt) and ERK (p-ERK) in cell lysates.
1. Sample Preparation:
- Culture prostate cancer cells to 70-80% confluency.
- Treat cells with the desired concentrations of this compound or novel anti-cancer agents for the specified duration.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states[26].
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Using milk for blocking is not recommended for phospho-protein detection due to the presence of phosphoproteins like casein[27].
- Incubate the membrane with primary antibodies specific for p-Akt (e.g., at Ser473) and p-ERK (e.g., at Thr202/Tyr204) overnight at 4°C.
- Wash the membrane extensively with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize the results, strip the membrane and re-probe with antibodies against total Akt and total ERK[28]. The ratio of the phosphorylated protein to the total protein provides a measure of pathway activation.
MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess cell viability.
1. Cell Seeding:
- Seed prostate cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
- Allow the cells to adhere overnight.
2. Compound Treatment:
- Treat the cells with a range of concentrations of this compound or the novel anti-cancer agents. Include a vehicle control.
3. MTT Incubation:
- After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Plot the percentage of viability against the drug concentration to determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
Caption: The PI3K/Akt signaling pathway and the point of inhibition by Ipatasertib.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by Trametinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014060347A1 - this compound for use in curative or palliative treatment of prostate cancer - Google Patents [patents.google.com]
- 6. High-dose continuous-infusion this compound in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High dose intravenous oestrogen (this compound) in the treatment of symptomatic, metastatic, hormone-refractory carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of MAPK signaling by CXCR7 leads to enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IAP Antagonists Enhance Apoptotic Response to Enzalutamide in Castration-Resistant Prostate Cancer Cells via Autocrine TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. MEK-ERK signaling is a therapeutic target in metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Disruption of MEK/ERK/c-Myc signaling radiosensitizes prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijpsonline.com [ijpsonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. azurebiosystems.com [azurebiosystems.com]
RNA-seq analysis to compare transcriptional changes induced by Fosfestrol and DES
A guide for researchers on the transcriptional landscapes induced by Fosfestrol and its active metabolite, Diethylstilbestrol (DES).
Introduction
Mechanism of Action: A Shared Pathway
This compound itself is biologically inactive and serves as a delivery vehicle for DES.[2] Its selective accumulation in prostatic cancer cells is a key advantage, where it is dephosphorylated to DES, exerting its therapeutic effects.[1] The primary mechanisms of action for DES, and by extension this compound, include:
-
Estrogen Receptor Agonism: DES is a potent agonist of the estrogen receptor (ER), influencing the expression of estrogen-responsive genes.[2]
-
Antigonadotropic Effects: It powerfully suppresses testosterone levels in men by providing negative feedback on the pituitary gland, leading to reduced luteinizing hormone secretion.[2]
-
Direct Cytotoxic Effects: In prostate cancer cells, DES has been shown to induce apoptosis and upregulate transforming growth factor-beta (TGF-β).[1] It can also inhibit mitochondrial function by affecting the electron transport chain.[1]
Experimental Workflow for Comparative RNA-seq Analysis
To directly compare the transcriptional landscapes induced by this compound and DES, a well-controlled RNA-seq experiment is essential. The following diagram outlines a standard workflow.
Detailed Experimental Protocol
A detailed protocol for the aforementioned workflow would involve the following steps:
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP for androgen-dependent, PC3 for androgen-independent) would be cultured in appropriate media.
-
Cells would be seeded and allowed to adhere before being treated with equimolar concentrations of this compound, DES, or a vehicle control for a specified time course (e.g., 24, 48 hours).
-
-
RNA Extraction and Quality Control:
-
Total RNA would be extracted from the cells using a commercial kit.
-
RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
RNA-seq Library Preparation and Sequencing:
-
mRNA would be enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA would be fragmented and used as a template for first-strand cDNA synthesis, followed by second-strand synthesis.
-
The resulting double-stranded cDNA would be end-repaired, A-tailed, and ligated to sequencing adapters.
-
The ligated products would be amplified by PCR to create the final library.
-
Libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Raw sequencing reads would be assessed for quality using tools like FastQC.
-
Reads would be aligned to a reference genome (e.g., human genome build hg38) using an aligner like STAR or HISAT2.
-
Gene expression levels would be quantified using tools such as featureCounts or Kallisto.
-
Differential gene expression analysis between treatment groups and the control would be performed using packages like DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 would be considered significantly differentially expressed.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the lists of differentially expressed genes to identify affected biological processes and signaling pathways.
-
Known Transcriptional Effects of Diethylstilbestrol (DES)
While direct comparative RNA-seq data is lacking, studies on DES alone have revealed its impact on gene expression. These findings provide an inferred transcriptional profile for this compound.
| Gene/Pathway | Organism/Cell Line | Observed Effect | Reference |
| Telomerase | LNCaP and PC3 prostate cancer cells | Inhibition of telomerase activity and gene expression. | [4] |
| p53, p21, bax | Mouse liver | Upregulation of expression, indicative of apoptosis induction. | [5] |
| Cell Cycle and Apoptosis Genes | Mouse liver | DES induced the expression of 12 genes including bad, bax, bcl-x, caspase-1, and p53, and downregulated 8 genes including bcl-2 and caspase-7. | [5] |
| Hypothalamic Genes | Rat offspring (maternal exposure) | Long-term changes in the expression of genes such as aromatase, oxytocin, and kisspeptin. | [6] |
| General Gene Expression | Mouse tissues | Pathological changes in testes, ovaries, and liver were associated with differential expression of 20 genes. | [7] |
Signaling Pathways Implicated in DES Action
The transcriptional changes induced by DES are a consequence of its interaction with various signaling pathways. The diagram below illustrates some of the key pathways affected.
While this compound is a prodrug of DES, potential differences in their pharmacokinetics and cellular uptake could lead to distinct transcriptional profiles. A direct comparative RNA-seq analysis, as outlined in this guide, is imperative to fully understand their respective impacts on gene expression. The existing data on DES provides a strong foundation for hypothesizing the effects of this compound, primarily centered around estrogen receptor signaling, cell cycle regulation, and apoptosis. Future research employing high-throughput sequencing will be invaluable for drug development professionals and researchers seeking to optimize the therapeutic use of these compounds and to identify novel biomarkers of response and resistance.
References
- 1. Outcomes and toxicity of oral this compound in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of gene expression changes in response to diethylstilbestrol treatment in wild-type and p53+/- hemizygous knockout mice using focussed arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maternal Exposure to Dibutyl Phthalate (DBP) or Diethylstilbestrol (DES) Leads to Long-Term Changes in Hypothalamic Gene Expression and Sexual Behavior [mdpi.com]
- 7. Histopathological and gene expression analysis of mice exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Subtleties: A Comparative Guide to Fosfestrol and Other Estrogens' Interactions with Estrogen Receptor Subtypes
For Immediate Release
[City, State] – [Date] – In the intricate world of endocrine research and drug development, understanding the nuanced interactions between estrogenic compounds and their receptors is paramount. This guide provides a detailed, data-driven comparison of Fosfestrol, a synthetic estrogen, and other prominent estrogens, focusing on their differential effects on the two main estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these interactions to inform future research and therapeutic strategies.
This compound, a prodrug of the potent synthetic estrogen Diethylstilbestrol (DES), has historically been used in the management of prostate cancer.[1] Its therapeutic effects, like those of other estrogens, are mediated through binding to and activation of estrogen receptors. The existence of two distinct estrogen receptor subtypes, ERα and ERβ, which often exhibit different tissue distribution and can mediate different, sometimes opposing, physiological effects, has profound implications for the therapeutic application of estrogenic compounds.[2][3] Differential activation of these subtypes can lead to varied downstream signaling and physiological outcomes, making subtype selectivity a critical factor in drug design and application.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency. The following table summarizes the relative binding affinities (RBA) of this compound's active form, Diethylstilbestrol (DES), and other key estrogens for ERα and ERβ. The RBA is typically expressed relative to the binding affinity of the endogenous estrogen, 17β-Estradiol, which is set to 100%.
| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | ERβ/ERα Binding Ratio |
| Diethylstilbestrol (DES) | 129.5 (89.1–468) | 219.63 (61.2–295) | 1.70 |
| 17β-Estradiol | 100 | 100 | 1.00 |
| 4-hydroxytamoxifen | 100 | 100 | 1.00 |
| Raloxifene | 41.2 (7.8–69) | 5.34 (0.54–16) | 0.13 |
Data compiled from various in-vitro studies. The values represent the median and range where available. The ERβ/ERα binding ratio indicates the preference for ERβ over ERα.[4]
Comparative Analysis of Receptor Transactivation
Beyond binding, the ability of a compound to activate the receptor and initiate downstream signaling is crucial. This is quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |
| Diethylstilbestrol (DES) | ~5.7 | Data not consistently reported |
| 17β-Estradiol | ~1.9 | ~0.5 |
| 4-hydroxytamoxifen | Agonist/Antagonist activity is context-dependent | Agonist/Antagonist activity is context-dependent |
| Raloxifene | Agonist/Antagonist activity is context-dependent | Agonist/Antagonist activity is context-dependent |
EC50 values can vary depending on the cell type and reporter system used. Data for DES and Estradiol on ERα are from a U2OS-ERα luciferase reporter gene assay.[5] Transactivation data for SERMs like Tamoxifen and Raloxifene is complex due to their mixed agonist/antagonist profiles.
Signaling Pathways and Experimental Workflow
The differential binding and activation of ERα and ERβ by various ligands initiate distinct downstream signaling cascades. The classical genomic pathway involves the ligand-bound receptor dimerizing and acting as a transcription factor in the nucleus. However, non-genomic pathways involving rapid, membrane-initiated steroid signaling are also significant.
Figure 1: Simplified overview of genomic and non-genomic estrogen signaling pathways.
The determination of receptor subtype selectivity and functional activity is a multi-step process involving robust experimental workflows. A typical workflow for assessing these parameters is outlined below.
Figure 2: A generalized experimental workflow for characterizing estrogenic compounds.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human ERα or ERβ protein.
-
[3H]-17β-Estradiol (radioligand).
-
Test compounds (e.g., DES, Tamoxifen, Raloxifene).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite slurry.
-
Scintillation fluid and counter.
Protocol:
-
A constant concentration of the ER protein and [3H]-17β-Estradiol are incubated with varying concentrations of the unlabeled test compound.
-
The incubation is carried out at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
To separate bound from free radioligand, hydroxyapatite slurry is added, and the mixture is incubated on ice with intermittent vortexing.
-
The hydroxyapatite-receptor-ligand complexes are pelleted by centrifugation.
-
The supernatant containing the free radioligand is discarded, and the pellet is washed multiple times with assay buffer.
-
Scintillation fluid is added to the washed pellet, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-Estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-Estradiol / IC50 of test compound) x 100.[6]
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene (luciferase) under the control of estrogen-responsive elements (EREs).
Materials:
-
A suitable host cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells).
-
Expression plasmids for human ERα or ERβ.
-
A reporter plasmid containing one or more EREs upstream of a luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are co-transfected with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
-
After an appropriate incubation period to allow for receptor and reporter expression, the cells are treated with varying concentrations of the test compound.
-
Following treatment for a specified duration (e.g., 24 hours), the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase assay reagent.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The dose-response curves are plotted, and the EC50 values are calculated.[7][8]
Conclusion
The data presented in this guide highlight the differential interactions of this compound (via its active metabolite DES) and other estrogens with ERα and ERβ. While DES exhibits a relatively balanced, high-affinity binding to both receptor subtypes, SERMs like Raloxifene show a clear preference for ERα. The transactivation profiles further underscore the complexity of these interactions, with SERMs demonstrating tissue- and context-dependent agonist and antagonist activities. A thorough understanding of these subtype-specific effects, derived from robust experimental data, is essential for the rational design of novel therapeutics with improved efficacy and reduced side effects. This guide serves as a valuable resource for researchers dedicated to advancing the field of endocrinology and developing next-generation hormonal therapies.
References
- 1. Estrogen receptor nature influence whether DES responsive genes are activated [diethylstilbestrol.co.uk]
- 2. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Human estrogen receptor beta binds DNA in a manner similar to and dimerizes with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fosfestrol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemotherapeutic agents like fosfestrol is a critical component of laboratory safety and regulatory compliance. this compound, a prodrug of diethylstilbestrol, is utilized in cancer research and therapy. Due to its cytotoxic nature and classification as a hazardous substance, stringent disposal protocols are necessary to mitigate risks to both human health and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
This compound is intrinsically linked to its active metabolite, diethylstilbestrol. The U.S. Environmental Protection Agency (EPA) has classified diethylstilbestrol as a U-listed hazardous waste, assigning it the waste code U089.[1][2][3] This designation mandates that any discarded, unused this compound, as well as materials contaminated with it, be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Segregation and Containerization: The First Line of Defense
Proper segregation of this compound waste at the point of generation is paramount. Cross-contamination of non-hazardous waste with this compound can lead to unnecessarily high disposal costs and regulatory scrutiny. The type of container used is dictated by the nature of the waste: "bulk" or "trace."
Bulk Chemotherapy Waste: This category includes any amount of unused this compound, solutions with concentrations greater than 3% by weight of the active ingredient, and materials heavily contaminated from spills.
Trace Chemotherapy Waste: This consists of items with residual amounts of this compound, such as empty vials, syringes, personal protective equipment (PPE), and other contaminated materials that are not "RCRA empty." An item is considered RCRA empty if no more than 3% of the original volume remains.
| Waste Type | Description | Container Type |
| Bulk this compound Waste | Unused or expired this compound, partially full vials, spill cleanup materials, and grossly contaminated PPE. | Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy" and with the U089 waste code. |
| Trace this compound Waste | Empty vials, syringes, needles, IV bags, tubing, and lightly contaminated PPE (gowns, gloves). | Yellow chemotherapy waste containers, labeled "Trace Chemotherapy Waste." |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Yellow puncture-resistant sharps containers specifically designated for chemotherapy waste. |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal workflow is crucial for ensuring safety and compliance.
-
Identify and Segregate: At the point of generation, determine whether the this compound waste is bulk or trace.
-
Select Appropriate Container: Use the correct color-coded container as specified in the table above.
-
Labeling: Ensure all containers are clearly labeled with their contents. Bulk waste containers must include the hazardous waste symbol and the EPA waste code U089.
-
Secure Storage: Store filled or partially filled containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Arrange for Licensed Disposal: Contract with a licensed hazardous waste disposal company for the transportation and final disposal of the waste. The primary method for the disposal of chemotherapy waste is incineration at a permitted facility.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, including manifests from the disposal vendor. These records are subject to regulatory inspection.
This compound Disposal Workflow
A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers and laboratory personnel must consult their institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling Fosfestrol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling of Fosfestrol. Given that this compound is a cytotoxic agent and its active metabolite, diethylstilbestrol (DES), is a known carcinogen, mutagen, and teratogen, stringent adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.[1][2] While no specific occupational exposure limit (OEL) has been established for this compound or DES, all contact should be minimized to the lowest possible level.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures (e.g., weighing, reconstitution, animal studies) |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant).[3][4] Change outer gloves immediately upon contamination and every hour during continuous use.[5] | Double-gloving with chemotherapy-tested nitrile gloves. Consider thicker gauge gloves for prolonged handling. |
| Gown | Disposable, solid-front gown made of a low-permeability fabric with a closed back and long sleeves with tight-fitting cuffs. | Disposable, solid-front gown made of a low-permeability fabric with a closed back and long sleeves with tight-fitting cuffs. Consider a coated gown for added protection. |
| Eye/Face Protection | ANSI-approved safety glasses with side shields. | A full-face shield or safety goggles should be worn in addition to a face mask to protect against splashes. |
| Respiratory Protection | Not typically required when handling in a certified chemical fume hood or biological safety cabinet. | For procedures with a high risk of aerosolization outside of a containment device (e.g., cleaning up large spills), a NIOSH-approved N95 or higher-level respirator is required. |
| Shoe Covers | Not typically required for routine handling in a containment device. | Disposable shoe covers should be worn when there is a potential for environmental contamination, such as during spill cleanup or animal handling. |
Note: No specific glove breakthrough time data is available for this compound. It is crucial to consult the glove manufacturer's chemical resistance guide and to change gloves frequently.
Operational Plans: Step-by-Step Guidance
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening, put on a lab coat and single pair of nitrile gloves.
-
Transport: Transport the container to a designated receiving area, preferably with controlled ventilation.
-
Unpack: Open the shipping container and carefully remove the primary container. Inspect the primary container for any breaches.
-
Labeling: Ensure the container is clearly labeled as "Cytotoxic" or "Hazardous Drug".
-
Storage: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials.
All manipulations of this compound that have the potential to generate aerosols or dust (e.g., weighing, reconstitution) must be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.
-
Assemble Supplies: Gather all necessary equipment and materials before starting work.
-
Don Full PPE: Wear all PPE as specified in Table 1 for high-risk procedures.
-
Prepare Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Handle with Care: Avoid crushing tablets or generating dust from powder forms. If manipulating solid forms, do so carefully within the containment device.
-
Reconstitution: If reconstituting, use a closed-system drug-transfer device (CSTD) if available to minimize aerosol generation.
-
Labeling: Clearly label all prepared solutions with the drug name, concentration, date, and "Cytotoxic" warning.
-
Decontaminate: After handling, decontaminate all surfaces and equipment.
-
Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of disposable PPE as cytotoxic waste.
A written spill procedure must be readily available in all areas where this compound is handled. All personnel must be trained in these procedures.
Table 2: Contents of a this compound Spill Kit
| Item | Quantity |
| Chemotherapy-tested nitrile gloves (2 pairs) | 2 |
| Disposable, low-permeability gown | 1 |
| Safety goggles and face shield | 1 |
| N95 respirator | 1 |
| Disposable shoe covers | 1 pair |
| Absorbent pads or pillows | Sufficient to contain the maximum anticipated spill volume |
| Plastic scraper or scoop | 1 |
| Sealable plastic bags (for waste) | 2 |
| "Cytotoxic Spill" warning signs | 2 |
| Decontamination solutions (e.g., 10% bleach, sodium thiosulfate) | As needed |
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area and post "Cytotoxic Spill" warning signs.
-
Don PPE: Put on all PPE from the spill kit.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Clean the Spill:
-
Carefully collect the absorbent material and any contaminated debris using a plastic scraper or scoop.
-
Place all contaminated materials into a sealable plastic bag.
-
-
Decontaminate the Area:
-
Clean the spill area with a 10% bleach solution, allowing a 10-15 minute contact time.
-
Neutralize the bleach with a sodium thiosulfate solution.
-
Rinse the area with clean water.
-
Place all cleaning materials into the waste bag.
-
-
Dispose of Waste: Seal the waste bag and place it inside a second sealable bag. Label as "Cytotoxic Waste" and dispose of according to institutional procedures.
-
Doff PPE: Remove PPE and dispose of it as cytotoxic waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Document: Report the spill to the appropriate safety personnel and complete any necessary incident reports.
Disposal Plan
All this compound waste, including unused drug, contaminated materials, and PPE, must be disposed of as hazardous cytotoxic waste in accordance with federal, state, and local regulations.[6][7]
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant, leak-proof container labeled "Cytotoxic Sharps".
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused or partially used solutions of this compound should be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not dispose of this compound down the drain.
Disposal Pathway:
-
Segregate at the Source: All cytotoxic waste must be segregated from regular and other hazardous waste at the point of generation.
-
Secure Containment: Waste containers must be kept closed and sealed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.
-
Storage: Store cytotoxic waste in a designated, secure area with limited access.
-
Collection and Disposal: Arrange for collection and disposal by a licensed hazardous waste contractor.
Visualizations
Caption: Workflow for the safe preparation and handling of this compound.
Caption: Step-by-step procedure for responding to a this compound spill.
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
